5-bromo-7-methyl-1H-indole-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZIKMCWPHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258140 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
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Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-76-2 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal starting point for drug design. Halogenated indole derivatives, in particular, are of significant interest as the halogen atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a handle for further synthetic transformations.
This technical guide provides a comprehensive analysis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid , a specific derivative with potential as a key building block in the synthesis of novel therapeutics. While extensive experimental data for this particular molecule is limited in published literature, this paper will consolidate the known information, provide expert analysis based on closely related analogs, and detail the established scientific methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development.
| Property | Value (this compound) | Comparative Value (5-bromo-1H-indole-2-carboxylic acid) | Source |
| CAS Number | 15936-76-2 | 7254-19-5 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | 240.05 g/mol | [2][3] |
| Appearance | White to off-white solid (Anticipated) | White to light yellow/orange powder | [4] |
| Melting Point | Data not available | 287-288 °C | [4] |
| Boiling Point | Data not available | 470.9 ± 25.0 °C (Predicted) | [4] |
| pKa | Data not available | 4.25 ± 0.30 (Predicted) | [4] |
| logP (XLogP3) | Data not available | 3.0 | [3] |
| Solubility | Soluble in DMSO, DMF (Anticipated) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | [5] |
Synthesis and Spectroscopic Characterization
A robust synthetic pathway and thorough characterization are the cornerstones of chemical research. While a complete, published synthesis for this compound is not available, a logical and scientifically sound route can be constructed based on established indole chemistry and data from patent literature for its key precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the construction of the 5-bromo-7-methylindole core, followed by regioselective carboxylation at the C2 position. A plausible route starts from 4-bromo-2,6-dimethylaniline.[6]
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of 5-bromo-7-methylindole (Precursor) A reported method involves the reaction of 4-bromo-2,6-dimethylaniline with a suitable reagent to construct the pyrrole ring. A modern approach, such as the Bartoli indole synthesis or palladium-catalyzed methods, is often employed.[6] For instance, a palladium-catalyzed reaction with a vinyl equivalent can lead to the desired indole core.[6]
Stage 2: Carboxylation The C2 position of the indole ring is acidic and can be deprotonated by a strong base. A standard and highly effective laboratory method for introducing a carboxylic acid at this position involves:
-
Lithiation: Dissolving the 5-bromo-7-methylindole precursor in an anhydrous ether solvent (like THF or Diethyl Ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cooling to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise to deprotonate the C2 position, forming a highly reactive 2-lithioindole intermediate.
-
Carboxylation: The reaction is quenched by the addition of solid carbon dioxide (dry ice). The lithiated intermediate attacks the carbon of the CO₂, forming a lithium carboxylate salt.
-
Workup: The reaction is warmed to room temperature and subjected to an aqueous acidic workup (e.g., with dilute HCl), which protonates the carboxylate salt to yield the final product, this compound.
Anticipated Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton nuclear magnetic resonance spectrum should reveal distinct signals for each unique proton. Key expected signals include:
-
A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
-
A broad singlet for the indole N-H proton, also downfield.
-
Singlets or narrow doublets for the aromatic protons on the benzene ring (H4, H6).
-
A singlet for the proton at the C3 position.
-
A singlet for the methyl group (-CH₃) protons around 2.4-2.5 ppm.[6]
-
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including a signal for the carboxylic carbon (C=O) in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and an N-H stretch (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), confirming the presence of a single bromine atom. The precursor, 5-bromo-7-methylindole, shows a characteristic M+1 peak at m/z 210/212.[6]
Experimental Protocols for Physicochemical Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following section outlines authoritative methodologies for determining key physicochemical parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity and is crucial for predicting its ionization state at a given pH.
Causality: Potentiometric titration is the gold-standard method. It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms are equal.
Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Sophisticated software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Causality: The shake-flask method (OECD Guideline 107) is the traditional and most reliable technique. It directly measures the equilibrium partitioning of a compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and water (or buffer at a specific pH, for logD).
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the n-octanol and aqueous phases in a flask at a fixed volume ratio.
-
Equilibration: Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Applications in Medicinal Chemistry & Drug Development
While specific applications for this compound are not yet widely reported, the parent scaffold is a highly versatile precursor in the development of targeted therapeutics.[7] The insights gained from its analogs provide a strong rationale for its use in future research.
Caption: Therapeutic targets of derivatives from the core scaffold.
Established Roles of the Scaffold: Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors for a range of biological targets:
-
Oncology: The scaffold is a key component in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two critical kinases in cancer progression.[1] It is also used to create tubulin polymerization inhibitors and indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy.[4][7][8]
-
Inflammation and Autoimmune Diseases: It serves as a starting material for inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in arthritis.[4][7]
-
Thrombosis: The core has been used to prepare cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade.[4][7][8]
The Role of the 7-Methyl Group: From a medicinal chemistry perspective, the introduction of the methyl group at the 7-position is a strategic modification. It can be used to probe the structure-activity relationship (SAR) of a lead compound by:
-
Modulating Lipophilicity: Increasing the logP, which can affect cell permeability and plasma protein binding.
-
Introducing Steric Hindrance: The methyl group can create specific steric interactions within a protein's binding pocket, potentially increasing potency or selectivity.
-
Blocking Metabolism: It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
Safety and Handling
Based on GHS classification data for the closely related precursor, 5-bromo-7-methyl-1H-indole, the compound should be handled as a hazardous substance.[9]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May also cause respiratory irritation.[9]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The analogous compound, 5-bromo-1H-indole-2-carboxylic acid, is stored at -20°C.[4][7][8] It is recommended to store this compound under similar conditions in a tightly sealed container in a dry and cool place.
References
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PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]
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ChemBK. (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
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MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]
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ACS Publications. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]
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The Strategic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid
Abstract
The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active compounds. Within this esteemed class, halogenated indole-2-carboxylic acids have emerged as particularly versatile scaffolds for therapeutic innovation. This technical guide provides an in-depth exploration of 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2), a key building block whose structural nuances offer unique opportunities for drug design. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, plausible synthetic routes, key derivatization strategies, and its burgeoning role in the development of targeted therapeutics. By synthesizing established principles with field-proven insights, this guide aims to serve as an authoritative resource for harnessing the full potential of this valuable synthetic intermediate.
Introduction: The Significance of the Substituted Indole Core
The indole ring system is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to its ideal balance of structural rigidity, hydrogen bonding capabilities, and lipophilicity. The introduction of specific substituents onto this core dramatically refines its biological activity, tailoring it for specific therapeutic applications.
The subject of this guide, this compound, possesses three key modifications that enhance its utility:
-
The Carboxylic Acid at C2: This group provides a crucial handle for a variety of chemical modifications, such as amidation and esterification, allowing for the facile introduction of diverse pharmacophores. It also serves as a key interaction point with biological targets.
-
The Bromine at C5: The introduction of a halogen atom at this position significantly alters the electronic properties of the indole ring and can enhance binding affinity through halogen bonding. It also provides a site for further functionalization via cross-coupling reactions.
-
The Methyl Group at C7: This small alkyl group can provide beneficial steric interactions within a binding pocket and can influence the overall conformation of the molecule.
Collectively, these features make this compound a highly valuable starting material for the synthesis of novel therapeutic agents, particularly in oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15936-76-2 | |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Off-white to light yellow solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, and methanol | General observation for similar compounds |
| Storage | Store at -20°C, desiccated | General recommendation for halogenated indoles |
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | -COOH |
| ~11.9 | s | 1H | N-H |
| ~7.7 | d | 1H | H-4 |
| ~7.5 | d | 1H | H-6 |
| ~7.2 | s | 1H | H-3 |
| ~2.5 | s | 3H | -CH₃ |
Note: The chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O |
| ~138 | C-7a |
| ~131 | C-2 |
| ~129 | C-5 |
| ~126 | C-4 |
| ~124 | C-6 |
| ~120 | C-7 |
| ~115 | C-3a |
| ~104 | C-3 |
| ~16 | -CH₃ |
Note: These are predicted values based on analogous structures.
Table 3: Predicted Key IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks / Values | Interpretation |
| FTIR (KBr Pellet, cm⁻¹) | ~3300-2500 (broad), ~1680, ~1550, ~780 | O-H (acid), C=O (acid), C=C (aromatic), C-Br |
| Mass Spectrometry (ESI-) | m/z ≈ 252, 254 | [M-H]⁻ ion, showing characteristic isotopic pattern for bromine |
Synthesis and Experimental Protocols
Proposed Synthesis via Fischer Indole Synthesis
This protocol outlines a proposed synthesis starting from the commercially available 4-bromo-2-methylaniline.
Caption: Proposed Fischer indole synthesis workflow.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-methylphenylhydrazine
-
To a stirred solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.
-
Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.
-
Neutralize with a base (e.g., NaOH) to obtain the free hydrazine base.
Causality: The diazotization of the aniline followed by reduction with tin(II) chloride is a standard and efficient method for the preparation of substituted phenylhydrazines, the key starting material for the Fischer indole synthesis.
Step 2: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
-
Dissolve 4-bromo-2-methylphenylhydrazine and an equimolar amount of ethyl pyruvate in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to form the hydrazone.
-
Remove the solvent under reduced pressure.
-
Add the crude hydrazone to polyphosphoric acid and heat the mixture to 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The acid-catalyzed condensation of the hydrazine with ethyl pyruvate forms the necessary hydrazone intermediate. Subsequent heating in a strong acid like polyphosphoric acid induces the[2][2]-sigmatropic rearrangement and cyclization characteristic of the Fischer indole synthesis to yield the indole-2-carboxylate ester.[3]
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.
Causality: Basic hydrolysis of the ethyl ester is a standard deprotection method to yield the desired carboxylic acid. The product precipitates upon acidification as it is generally poorly soluble in acidic aqueous media.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate. The carboxylic acid moiety is readily converted to amides, esters, and hydrazides, while the indole N-H can be alkylated or acylated. The C5-bromo substituent is a key feature, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of aryl, alkyl, or amino groups.
Derivatization to Bioactive Molecules
The primary application of this scaffold is in the synthesis of kinase inhibitors for cancer therapy. The general strategy involves the conversion of the carboxylic acid to a carbohydrazide, followed by condensation with various aldehydes to generate a library of hydrazone derivatives.[4]
Caption: General derivatization workflow to hydrazones.
Protocol 2: General Synthesis of Hydrazone Derivatives
-
Esterification: Convert this compound to its corresponding ethyl or methyl ester using standard methods (e.g., thionyl chloride in the corresponding alcohol).
-
Hydrazide Formation: Dissolve the ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction and collect the precipitated carbohydrazide.
-
Hydrazone Synthesis: Suspend the carbohydrazide in ethanol, add a substituted aldehyde and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-8 hours. Cool and collect the resulting hydrazone product by filtration.
Trustworthiness: This multi-step protocol is a self-validating system. The successful isolation and characterization of the ester and hydrazide intermediates at each stage confirm the progression of the synthesis before committing to the final, often diverse, derivatization step.
Targeting Key Signaling Pathways in Oncology
Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as inhibitors of key protein kinases implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]
Caption: Inhibition of the VEGFR-2 signaling pathway.
The mechanism of action for these derivatives often involves binding to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[4] For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide has shown potent activity against HepG2 hepatocellular carcinoma cells, leading to cell cycle arrest and induction of apoptosis.[4] The 7-methyl group in the target compound of this guide can be rationally designed to probe specific sub-pockets within the kinase domain to potentially enhance potency or selectivity.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the arsenal of the medicinal chemist. Its strategic substitution pattern provides multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While much of the published research has focused on the broader class of 5-bromo-indole-2-carboxylic acids, the principles and applications are directly translatable to the 7-methyl analog. The presence of the C7-methyl group offers a subtle yet significant tool for optimizing steric and electronic interactions with biological targets. Future research should focus on the systematic exploration of this scaffold to develop novel inhibitors for a range of therapeutic targets beyond oncology, including inflammatory and neurodegenerative diseases. The synthetic accessibility and rich derivatization chemistry of this compound ensure its continued relevance in the ongoing quest for new and effective medicines.
References
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
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Al-Sultani, A. A., Al-Karrawi, Z. A., Ali, A. H., & Al-Bayati, F. A. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Inhibitors. Chemistry & Biodiversity, 19(10), e202200632. Retrieved from [Link]
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Al-Sultani, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1323-1337. Retrieved from [Link]
- Google Patents. (2018). Preparation method of 5-bromo-7-methylindole. CN113045475A.
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PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's physicochemical properties, a robust synthetic protocol, structural elucidation, and its significant applications in the development of novel therapeutics.
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a compound's pharmacological profile. This compound represents a key intermediate, with its bromine and methyl substitutions offering vectors for further chemical modification, and the carboxylic acid group providing a handle for amide bond formation and other key chemical transformations.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as an off-white to pale yellow powder. Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 15936-76-2 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |
Synthesis of this compound
The primary and most direct synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. This well-established and efficient method provides high yields of the desired carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
This protocol is based on the established hydrolysis of similar indole esters and is expected to be directly applicable.[2]
Materials:
-
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 40°C.
-
Slowly add 10% hydrochloric acid dropwise to the cooled mixture to neutralize the base and acidify the solution to a pH of 3-4. This will precipitate the carboxylic acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound.
Structural Elucidation and Characterization
The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
While experimental data for this specific molecule is not widely published, the following spectroscopic characteristics can be predicted based on analysis of the closely related 5-bromo-1H-indole-2-carboxylic acid and general principles of spectroscopy.[3][4]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~12.0-13.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group.
-
~11.8 ppm (s, 1H): The proton attached to the indole nitrogen (N-H).
-
~7.8 ppm (d, 1H): Aromatic proton (H-4).
-
~7.4 ppm (d, 1H): Aromatic proton (H-6).
-
~7.1 ppm (s, 1H): Aromatic proton (H-3).
-
~2.4 ppm (s, 3H): Protons of the methyl group at the 7-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~165 ppm: Carbonyl carbon of the carboxylic acid.
-
~137-110 ppm: Aromatic carbons of the indole ring.
-
~103 ppm: Carbon at the 3-position of the indole ring.
-
~16 ppm: Carbon of the methyl group.
IR (Infrared) Spectroscopy:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3400 cm⁻¹: N-H stretch of the indole.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 253 and a [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine.
Applications in Drug Discovery and Development
This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and as inhibitors of key enzymes.
-
Anticancer Agents: Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and angiogenesis.
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: This indole derivative is a valuable scaffold for developing inhibitors of MMP-13, an enzyme implicated in the progression of arthritic diseases.[7]
-
Factor Xa Inhibitors: It has been employed in the preparation of cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its potential in developing new antithrombotic agents.[7]
-
Tubulin Polymerization Inhibitors: The synthesis of compounds that inhibit tubulin polymerization, a validated mechanism for anticancer drugs, has utilized this indole core structure.[7]
The synthetic tractability and the diverse biological activities of its derivatives make this compound an invaluable tool for medicinal chemists in the quest for novel therapeutic agents.
References
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Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]
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An In-Depth Technical Guide to the Solubility Assessment of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid
Foreword for the Researcher
Compound Identity and Physicochemical Profile
Before embarking on any experimental assessment, a thorough understanding of the subject molecule is paramount.
5-bromo-7-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a common motif in pharmacologically active compounds. The presence of a carboxylic acid group suggests a pH-dependent solubility profile, while the bromo and methyl substitutions will influence its lipophilicity and crystal lattice energy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| CAS Number | 15936-76-2 | [1] |
| General Appearance | White to light yellow/orange powder/crystal | [2] |
| Predicted Solubility | Generally low in aqueous solutions; soluble in organic solvents like DMSO and methanol. | [3][4][5] |
The structure, featuring both a hydrogen-bond donating and accepting indole nitrogen, a hydrogen-bond accepting and donating carboxylic acid group, and a lipophilic bromomethylphenyl ring system, suggests a molecule with complex solvation behavior. Its poor aqueous solubility is a predictable challenge that must be quantitatively addressed.
The Duality of Solubility: Thermodynamic vs. Kinetic
A common pitfall in early-stage drug development is the misinterpretation of solubility data. It is crucial to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[6][7]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid, undissolved solute.[7] This value is intrinsic to the compound's most stable crystalline form under the experimental conditions.[6] The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[8][9]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a high-solubility organic solvent (typically DMSO), begins to precipitate when added to an aqueous buffer.[10][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[6][7][10] While not a true equilibrium value, it is a high-throughput parameter widely used in early discovery to flag potential solubility liabilities.[11][12][13]
The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. Early on, kinetic solubility provides a rapid assessment for compound ranking. For lead optimization and pre-formulation, the more time-consuming but definitive thermodynamic solubility is essential.[11]
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Spectroscopic Characterization of 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active compounds. The targeted molecule, 5-bromo-7-methyl-1H-indole-2-carboxylic acid, is a functionalized indole with potential applications in drug discovery, particularly as a building block for more complex therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the quality, purity, and intended chemical properties of such molecules.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromo-1H-indole-2-carboxylic acid. We will delve into the interpretation of these spectra, explaining the rationale behind signal assignments. Furthermore, we will extrapolate these findings to predict the spectroscopic characteristics of this compound, providing a valuable resource for researchers working with this specific compound.
Spectroscopic Data of 5-Bromo-1H-Indole-2-Carboxylic Acid
The following sections present the experimental spectroscopic data for 5-bromo-1H-indole-2-carboxylic acid. These data serve as the foundation for the structural analysis and the subsequent predictive discussion for the 7-methylated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 5-bromo-1H-indole-2-carboxylic acid are summarized below.
Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 1H | N-H (Indole) |
| ~13.0 | br s | 1H | O-H (Carboxylic Acid) |
| 7.90 | d | 1H | H-4 |
| 7.45 | d | 1H | H-6 |
| 7.30 | dd | 1H | H-7 |
| 7.15 | s | 1H | H-3 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid
| Chemical Shift (δ) ppm | Assignment |
| 161.46 | C=O (Carboxylic Acid) |
| 136.37 | C-7a |
| 129.07 | C-2 |
| 128.91 | C-3a |
| 127.66 | C-4 |
| 124.67 | C-6 |
| 115.09 | C-7 |
| 113.06 | C-5 (C-Br) |
| 107.52 | C-3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |
| ~3325 | Medium | N-H stretch (Indole) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1500-1400 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~800 | Strong | C-H bend (Aromatic) |
| ~660 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 5-Bromo-1H-Indole-2-Carboxylic Acid
| m/z | Relative Intensity | Assignment |
| 241/239 | ~1:1 | [M]⁺ (Molecular Ion) |
| 223/221 | [M-H₂O]⁺ | |
| 196/194 | [M-COOH]⁺ | |
| 114 | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and serve as a self-validating system for obtaining high-quality data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 5-bromo-1H-indole-2-carboxylic acid.
Caption: Workflow for Spectroscopic Structure Elucidation.
Interpretation of Spectroscopic Data for 5-Bromo-1H-Indole-2-Carboxylic Acid
¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule.
-
Downfield Protons: The highly deshielded broad singlets at ~11.8 ppm and ~13.0 ppm are characteristic of the acidic protons of the indole N-H and the carboxylic acid O-H, respectively. Their broadness is a result of hydrogen bonding and exchange with residual water in the solvent.
-
Aromatic Protons: The signals in the aromatic region (7.0-8.0 ppm) correspond to the protons on the benzene ring and the C3-proton of the indole ring. The doublet at 7.90 ppm is assigned to H-4, which is deshielded by the anisotropic effect of the adjacent carboxylic acid group. The doublet at 7.45 ppm is assigned to H-6, and the doublet of doublets at 7.30 ppm to H-7. The singlet at 7.15 ppm is characteristic of the H-3 proton of the indole ring.
¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
-
Carbonyl Carbon: The signal at 161.46 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
Aromatic and Heterocyclic Carbons: The signals between 100 and 140 ppm correspond to the carbons of the indole ring system. The carbon attached to the bromine atom (C-5) is observed at a relatively shielded value of 113.06 ppm due to the heavy atom effect of bromine. The other assignments are based on established chemical shift data for substituted indoles.[1]
IR Spectrum
The IR spectrum confirms the presence of the key functional groups.
-
O-H and N-H Stretching: The very broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2] The sharper peak around 3325 cm⁻¹ is attributed to the N-H stretch of the indole ring.
-
C=O Stretching: The strong absorption at approximately 1680 cm⁻¹ is characteristic of the C=O stretch of a conjugated carboxylic acid.
-
C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically around 660 cm⁻¹.[3]
Mass Spectrum
The mass spectrum provides the molecular weight and information about the fragmentation of the molecule.
-
Molecular Ion Peak: The presence of a pair of peaks of almost equal intensity at m/z 241 and 239 is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4] This confirms the molecular weight of the compound.
-
Fragmentation Pattern: The observed fragments, such as the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺), are consistent with the proposed structure.
Predicted Spectroscopic Data for this compound
The addition of a methyl group at the 7-position of the indole ring is expected to induce predictable changes in the spectroscopic data.
Predicted ¹H NMR Changes
-
Methyl Protons: A new singlet would appear in the upfield region, likely around δ 2.3-2.5 ppm, integrating to 3H, corresponding to the C7-methyl protons.
-
Aromatic Protons: The signal for H-7 would be absent. The signal for H-6 would likely appear as a singlet or a very narrow doublet due to the absence of ortho-coupling with H-7. The chemical shift of H-6 and H-4 may experience a slight upfield or downfield shift due to the electronic effect of the methyl group.
Predicted ¹³C NMR Changes
-
Methyl Carbon: A new signal would appear in the upfield region, typically around δ 15-20 ppm, corresponding to the methyl carbon.
-
Aromatic Carbons: The chemical shift of C-7 would be significantly shifted downfield due to the alpha-effect of the methyl substituent. The chemical shifts of the adjacent carbons (C-6 and C-7a) would also be affected.
Predicted IR Changes
-
C-H Stretching: Additional sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds of the methyl group would appear in the 2900-3000 cm⁻¹ region, superimposed on the broad O-H stretch.
-
C-H Bending: New bands corresponding to the bending vibrations of the methyl group would be observed in the fingerprint region (around 1450 cm⁻¹ and 1375 cm⁻¹).
Predicted MS Changes
-
Molecular Ion: The molecular ion peaks would be shifted to m/z 255 and 253, reflecting the addition of a CH₂ group (14 Da) to the molecular formula. The 1:1 isotopic pattern for bromine would remain.
-
Fragmentation: The fragmentation pattern would likely be similar, with the additional possibility of fragmentation involving the methyl group, such as the loss of a methyl radical ([M-CH₃]⁺).
Relationship between Spectroscopic Techniques
The following diagram illustrates how the different spectroscopic techniques provide complementary information for a comprehensive structural analysis.
Caption: Complementary nature of spectroscopic techniques.
Conclusion
While direct experimental data for this compound remains elusive, a thorough analysis of its close analogue, 5-bromo-1H-indole-2-carboxylic acid, provides a solid foundation for understanding its spectroscopic properties. The principles of NMR, IR, and MS, when applied with an understanding of substituent effects, allow for reliable prediction of the spectral characteristics of the target molecule. This guide serves as a practical tool for researchers, enabling them to anticipate and interpret the spectroscopic data of this compound, thereby facilitating its synthesis, characterization, and application in drug discovery and development.
References
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Hassan, W. M. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
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PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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NMR Spectroscopy Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]
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Mark, A. E., et al. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 122(35), 7047-7057. [Link]
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Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 687. [Link]
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Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... [Link]
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JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]
-
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The Therapeutic Potential of 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide
Introduction: The Privileged Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic and structural properties allow it to interact with a multitude of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.[2] This versatility has led to the development of indole-based drugs with applications ranging from anti-inflammatory and antimicrobial to potent anticancer agents.[1][3] This guide focuses on a specific, highly functionalized subclass: derivatives of 5-bromo-7-methyl-1H-indole-2-carboxylic acid. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position significantly modulates the molecule's electronic and steric properties, often enhancing its therapeutic potential. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds, providing researchers and drug development professionals with a comprehensive technical overview.
Synthetic Strategy: Building the Core Scaffold
The synthesis of this compound derivatives typically begins with the construction of the core indole structure, followed by functionalization of the carboxylic acid group. A common and versatile method for forming the substituted indole ring is the Fischer Indole Synthesis .[1][4] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with an appropriate aldehyde or ketone.[4]
Conceptual Synthesis Workflow
The logical pathway to the target derivatives involves reacting (4-bromo-2-methylphenyl)hydrazine with a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) under acidic conditions. This reaction proceeds through the formation of a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring system. The carboxylic acid at the 2-position can then be converted into various esters, amides, or hydrazones to generate a library of derivatives for biological screening.
Caption: General synthetic workflow for derivatives.
Anticancer Activity: A Multi-pronged Assault on Tumor Cells
Derivatives of 5-bromo-indole-2-carboxylic acid have emerged as a particularly promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[5] Their efficacy stems from the ability to target multiple, critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for these compounds is the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are frequently overexpressed or hyperactivated in many cancers, driving tumor growth and the formation of new blood vessels (angiogenesis).
By binding to the ATP-binding site of the kinase domain, these indole derivatives block the downstream signaling cascade. This inhibition leads to a halt in cell proliferation, cell cycle arrest, and the induction of programmed cell death, known as apoptosis.[5][8]
Caption: Inhibition of EGFR/VEGFR-2 signaling pathway.
Mechanism of Action 2: Disruption of Tubulin Polymerization
Certain indole derivatives act as mitotic spindle disruptors, interfering with the dynamic process of tubulin polymerization and depolymerization.[3][9] The mitotic spindle is essential for the proper segregation of chromosomes during cell division. By disrupting this structure, the compounds prevent cancer cells from successfully completing mitosis, leading to cell cycle arrest and eventual apoptosis.[6][8]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Carbothioamide (3a) | HepG2 (Liver) | 15.2 | [6][8] |
| Carbothioamide (3a) | A549 (Lung) | 18.1 | [6][8] |
| Carbothioamide (3a) | MCF-7 (Breast) | 21.5 | [6][8] |
| Hydrazone (5BDBIC) | HepG2 (Liver) | 14.3 | [7][10] |
| Carboxamide (6i) | MCF-7 (Breast) | 6.10 | |
| Carboxamide (6v) | MCF-7 (Breast) | 6.49 |
Note: Data is for closely related 5-bromoindole-2-carboxylic acid derivatives. The specific 7-methyl substitution may further enhance activity.
Antimicrobial and Antifungal Activity
Beyond their anticancer properties, indole-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[11] They exhibit activity against a range of pathogenic bacteria and fungi, including strains that are resistant to conventional antibiotics.
Mechanism of Action
The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential fungal enzymes.[1] The lipophilic nature of the indole core, enhanced by the bromine atom, likely facilitates penetration of the microbial cell wall.
Quantitative Data: In Vitro Antimicrobial & Antifungal Activity
The efficacy of these compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Amide Derivative (2) | Enterococcus faecalis | 8 | [12][13] |
| Amide Derivative (2) | Candida albicans | 8 | [12][13] |
| Triazole (I6) | Escherichia coli | - | [14] |
| Triazole (I12) | Bacillus subtilis | - | [14] |
| Ester Derivative (1) | Candida albicans | 32 | [12][13] |
| Amide Derivative (6) | Candida albicans | 32 | [12][13] |
Note: Data is for general indole-2-carboxylic acid derivatives. Compounds I6 and I12 showed excellent inhibition comparable to Streptomycin.[14]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for key assays.
Protocol 1: Synthesis of a Representative 5-Bromo-1H-indole-2-carboxamide Derivative
This protocol describes the amidation of the parent acid, a common final step in creating active derivatives.
-
Dissolution: Dissolve this compound (1 equivalent) in dry Dichloromethane (DCM).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and Hydroxybenzotriazole (HOBt) (1.5 equivalents) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.5 equivalents) and a base such as Diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final carboxamide derivative.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[13]
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a quality control strain with a known MIC for a standard antibiotic.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and highly promising scaffold in drug discovery. Their demonstrated ability to potently inhibit cancer cell growth through multiple mechanisms, including the targeting of critical RTKs and the disruption of mitosis, marks them as prime candidates for further development. Furthermore, their broad-spectrum antimicrobial and antifungal activities offer potential solutions in the ongoing battle against infectious diseases.
Future research should focus on expanding the library of derivatives to further probe the structure-activity relationship (SAR). Investigating the effect of different substituents at the N-1 position of the indole ring and exploring diverse functionalities on the C-2 carboxamide moiety could lead to compounds with enhanced potency and selectivity. In vivo studies in relevant animal models are the crucial next step to validate the therapeutic potential of the most promising leads identified through in vitro screening. The multifaceted biological activities of this indole core underscore its significant potential for translation into novel clinical therapeutics.
References
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved January 17, 2026, from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]
- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
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ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved January 17, 2026, from [Link]
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AVESİS. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Retrieved January 17, 2026, from [Link]
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PubMed. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Retrieved January 17, 2026, from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved January 17, 2026, from [Link]
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PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]
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ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved January 17, 2026, from [Link]
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European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved January 17, 2026, from [Link]
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ChemistrySelect. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]
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Unlocking the Therapeutic Potential of 5-Bromo-7-Methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery
Introduction: The Promise of a Privileged Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Within this "privileged scaffold," halogenated derivatives have consistently demonstrated enhanced therapeutic potential. This guide focuses on a specific, yet largely unexplored molecule: 5-bromo-7-methyl-1H-indole-2-carboxylic acid . While direct studies on this compound are nascent, a comprehensive analysis of its structural analogs provides a compelling roadmap for identifying and validating its potential therapeutic targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a logical framework for investigating this promising molecule. By examining the established biological activities of closely related indole-2-carboxylic acid derivatives, we can logically infer and subsequently test a range of high-potential therapeutic targets.
I. Inferred Therapeutic Landscape: Learning from Analogs
The therapeutic potential of this compound can be logically extrapolated from the extensive research conducted on its parent scaffolds: 5-bromo-1H-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives. These investigations have revealed a broad spectrum of biological activities, primarily concentrated in the areas of oncology, virology, and inflammation.
Oncology: A Multi-pronged Attack on Cancer
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have emerged as potent anticancer agents, targeting key signaling pathways involved in tumor progression.[1][2] The introduction of the 5-bromo substituent often enhances the therapeutic efficacy of the indole scaffold.[2]
-
Receptor Tyrosine Kinase (RTK) Inhibition: A significant body of research has focused on the development of 5-bromo-1H-indole-2-carboxylic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.[2][3]
-
Tubulin Polymerization Inhibition: Several indole derivatives, including those based on the 5-bromo-indole-2-carboxylic acid core, have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4][5] This disruption of the mitotic spindle presents a powerful mechanism for halting cancer cell proliferation.[3]
-
Other Oncogenic Targets: The broader family of indole-2-carboxylic acid derivatives has shown inhibitory activity against a range of other cancer-related targets, including:
Antiviral Activity: A Focus on Viral Replication
The indole-2-carboxylic acid scaffold has proven to be a promising starting point for the development of antiviral agents.
-
HIV-1 Integrase Inhibition: A key enzyme in the HIV life cycle, integrase has been successfully targeted by indole-2-carboxylic acid derivatives.[8][9] These compounds chelate with the magnesium ions in the enzyme's active site, impairing viral replication.[8][9]
Inflammation and Beyond: A Diverse Target Space
The versatility of the indole-2-carboxylic acid scaffold extends to a variety of other therapeutic areas.
-
Matrix Metalloproteinase-13 (MMP-13) Inhibition: For the treatment of arthritic diseases.[4]
-
Factor Xa Inhibition: Targeting the blood coagulation cascade.[4]
-
Peroxisome Proliferator-Activated Receptors (PPARγ/δ) Agonism: With potential applications in metabolic diseases.[4][5]
-
Human Formyl Peptide Receptor-Like 1 (hFPRL1) Modulation: For inflammatory conditions.[4][5]
-
Antibacterial Activity: Derivatives have shown activity against pathogenic bacteria.[10][11]
II. Strategic Target Validation: A Step-by-Step Experimental Framework
The following section outlines a logical and efficient workflow for validating the potential therapeutic targets of this compound.
Initial Broad-Spectrum Screening
The initial step involves a broad-based screening approach to identify the most promising therapeutic areas.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Selection: Assemble a diverse panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, liver). For antiviral screening, utilize relevant viral replication assays (e.g., HIV-1 p24 antigen ELISA).
-
Compound Treatment: Treat the cell lines with a range of concentrations of this compound.
-
Viability/Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.
Logical Causality: This initial screen provides a rapid and cost-effective method to identify which disease models are most sensitive to the compound, thereby prioritizing subsequent target-specific investigations.
Focused Target Engagement and Mechanistic Elucidation
Based on the results of the phenotypic screen, subsequent experiments should focus on validating engagement with specific molecular targets.
Experimental Workflow: Target Engagement and Pathway Analysis
Caption: Workflow for Target Validation of this compound.
Experimental Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)
-
Reagents: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After incubation, quantify kinase activity using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Determine the IC50 value of the compound for VEGFR-2 inhibition.
Experimental Protocol: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., A549) and treat with this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on EGFR phosphorylation.
Self-Validating System: The combination of a direct biochemical assay and a cellular target engagement assay provides a robust validation of the compound's mechanism of action. A positive result in both assays strongly indicates that the compound directly inhibits the target kinase within a cellular context.
III. Visualizing the Mechanism: Key Signaling Pathways
Understanding the signaling pathways in which the potential targets are involved is crucial for predicting the broader biological effects of this compound.
Signaling Pathway: VEGFR-2 and EGFR Inhibition in Cancer
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by the test compound.
IV. Quantitative Data Summary
The following table provides a template for summarizing the quantitative data that would be generated during the initial target validation phase.
| Target/Cell Line | Assay Type | IC50 (µM) |
| VEGFR-2 | Kinase Assay | To be determined |
| EGFR | Kinase Assay | To be determined |
| A549 (Lung Cancer) | Cell Viability | To be determined |
| HepG2 (Liver Cancer) | Cell Viability | To be determined |
| MCF-7 (Breast Cancer) | Cell Viability | To be determined |
| HIV-1 Integrase | Biochemical Assay | To be determined |
V. Conclusion and Future Directions
While this compound represents a novel chemical entity, the wealth of data on its structural analogs provides a strong foundation for a targeted and efficient drug discovery program. The proposed experimental framework, starting with broad phenotypic screening and progressing to specific target engagement and mechanistic studies, offers a robust strategy for elucidating its therapeutic potential. The most promising avenues for investigation appear to be in oncology, particularly the inhibition of receptor tyrosine kinases, and in virology as an inhibitor of HIV-1 integrase. Further derivatization of this core structure, guided by structure-activity relationship (SAR) studies, could lead to the development of highly potent and selective therapeutic agents. The 7-methyl group, in particular, may offer opportunities to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge and experimental designs necessary to embark on the exciting journey of unlocking the full therapeutic potential of this promising molecule.
VI. References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.
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The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Benchchem.
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5-Bromoindole-2-carboxylic acid 98 7254-19-5. Sigma-Aldrich.
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The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. Benchchem.
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The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. Benchchem.
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A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5). Benchchem.
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5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate.
-
5-Bromo-1H-indole-2-carboxylic acid | Intermediate. MedchemExpress.com.
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(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.
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In Silico Modeling of 5-bromo-7-methyl-1H-indole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] These compounds have been investigated for their potential as antibacterial, antioxidant, anticonvulsant, and anti-inflammatory agents.[1][2] Notably, certain indole derivatives have emerged as potent inhibitors of key enzymes implicated in disease progression, such as indoleamine 2,3-dioxygenase-1 (IDO1), a critical regulator of immune responses in cancer, and cyclooxygenase-2 (COX-2), a key mediator of inflammation.[2][3]
This guide focuses on 5-bromo-7-methyl-1H-indole-2-carboxylic acid , a specific indole derivative. While the direct biological targets of this compound are not extensively documented, its structural similarity to other pharmacologically active indoles makes it a compelling candidate for in silico investigation. This document provides a comprehensive, step-by-step workflow for modeling the interactions of this molecule with a selected protein target, employing a suite of computational tools to predict its binding affinity, stability, and pharmacokinetic profile. For the purpose of this guide, we will use Indoleamine 2,3-dioxygenase-1 (IDO1) as our target protein, given its relevance in oncology and the known activity of other indole derivatives as its inhibitors.[3]
This technical paper will navigate through the essential stages of in silico drug discovery, from target preparation and ligand docking to the dynamic simulation of the protein-ligand complex and the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each section is designed to provide not just a protocol, but the scientific rationale behind the chosen methodologies, empowering researchers to apply these techniques to their own drug discovery pipelines.
Part 1: Molecular Docking - Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and the prioritization of candidates for further investigation.[5] In this section, we will use the widely-used software AutoDock Vina to predict the binding mode of this compound to the active site of IDO1.[6][7]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary hydrogens.
-
Steps:
-
Download the crystal structure of human IDO1 from the Protein Data Bank (PDB) (e.g., PDB ID: 2D0T).[8][9][10][11][12]
-
Load the PDB file into a molecular visualization tool such as UCSF ChimeraX.[13][14][15][16][17]
-
Remove water molecules and any co-crystallized ligands or ions from the structure.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[18]
-
Add Kollman charges to the protein atoms.[18]
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[19]
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Steps:
-
Obtain the 2D structure of this compound. This can be drawn using chemical drawing software or obtained from a database like PubChem if available. The SMILES string for this compound is Cc1cc(Br)cc2c1[nH]c(=C2)C(=O)O.
-
Convert the 2D structure into a 3D conformation using a tool like Open Babel.
-
Load the 3D structure into AutoDock Tools.[5]
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.[20]
-
-
-
Grid Box Definition:
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Steps:
-
Identify the active site of IDO1. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will influence the docking results.[19]
-
-
-
Running the Docking Simulation:
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Steps:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, as well as the grid box parameters.[20]
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[7]
-
Vina will calculate the binding affinities and generate a set of predicted binding poses for the ligand.
-
-
-
Analysis of Results:
-
Objective: To analyze the docking results and identify the most plausible binding mode.
-
Steps:
-
The output from Vina will be a PDBQT file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[4]
-
Load the protein and the docked ligand poses into a visualization tool like UCSF ChimeraX or PyMOL.[5][13]
-
Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.
-
-
Data Presentation: Predicted Binding Affinities
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| 4 | -7.9 |
| 5 | -7.8 |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular dynamics simulation using GROMACS.
Part 3: ADMET Prediction - Evaluating Drug-Likeness and Toxicity
Early assessment of a compound's ADMET properties is crucial to reduce the risk of late-stage failure in drug development. [21][22]In silico ADMET prediction tools leverage machine learning models trained on large datasets of experimental data to forecast the pharmacokinetic and toxicological properties of new chemical entities. [23][24]We will utilize freely accessible web servers, SwissADME and ProTox-II, to evaluate the drug-likeness and potential toxicity of this compound. [25][26][27][28][29][30][31]
Experimental Protocol: In Silico ADMET Prediction
-
SwissADME for Pharmacokinetics and Drug-Likeness:
-
Objective: To predict key physicochemical properties, pharmacokinetics, and drug-likeness parameters. [27] * Steps:
-
Navigate to the SwissADME web server ([Link]). [27] 2. Input the SMILES string of this compound into the query field.
-
Analyze the output, which includes parameters such as molecular weight, logP, water solubility, and violations of Lipinski's rule of five. The BOILED-Egg model provides an intuitive prediction of gastrointestinal absorption and blood-brain barrier permeability. [25]
-
-
-
ProTox-II for Toxicity Prediction:
Data Presentation: Predicted ADMET Properties
SwissADME Results:
| Property | Predicted Value |
| Molecular Weight | 254.08 g/mol |
| LogP | 2.85 |
| Water Solubility | Poorly soluble |
| GI Absorption | High |
| BBB Permeant | No |
| Lipinski's Rule of Five Violations | 0 |
ProTox-II Results:
| Toxicity Endpoint | Prediction | Confidence Score |
| Oral Toxicity (LD50) | Class IV (Slightly toxic) | 75% |
| Hepatotoxicity | Inactive | 80% |
| Carcinogenicity | Inactive | 65% |
| Mutagenicity | Inactive | 85% |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualization: ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction.
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound's interactions with a therapeutically relevant target, IDO1. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of novel compounds as drug candidates. The methodologies and tools described herein represent a robust and widely accessible framework for accelerating the early stages of drug discovery. The self-validating nature of this integrated approach, where docking predictions are challenged by dynamic simulations and filtered through the lens of pharmacokinetic and toxicity profiling, enhances the confidence in candidate selection for further experimental validation.
References
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5-bromo-7-methyl-1H-indole-2-carboxylic acid mechanism of action
An In-Depth Technical Guide on the Potential Mechanisms of Action of 5-bromo-7-methyl-1H-indole-2-carboxylic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Halogenated indole derivatives, in particular, have garnered significant attention for their therapeutic potential.[1] 5-bromo-1H-indole-2-carboxylic acid has emerged as a versatile building block for the synthesis of novel therapeutic agents, especially in oncology.[1][2] This technical guide will explore the potential mechanisms of action of this compound by dissecting the established biological activities of its core scaffold.
Part 1: Inhibition of Receptor Tyrosine Kinases (RTKs) - A Primary Anticancer Strategy
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][3]
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Mechanism of Action: Hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated potent inhibitory activity against VEGFR-2.[1] These compounds are believed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.[1] The anti-proliferative effects of these derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger the intrinsic apoptotic pathway in cancer cells.[1]
Data Presentation: In Vitro Anticancer and VEGFR-2 Inhibitory Activity
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5BDBIC¹ | HepG2 | 14.3 | [1][4] |
| Sorafenib (Standard) | HepG2 | 6.2 | [1][4] |
| ¹ 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide |
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by a 5-bromo-1H-indole-2-carboxylic acid derivative.
EGFR Inhibition and Antiproliferative Effects
EGFR is another critical RTK that, when overexpressed or mutated, drives the proliferation and survival of many cancer types.[3][5]
Mechanism of Action: Novel carbothioamide, oxadiazole, and triazole derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and identified as potent EGFR tyrosine kinase inhibitors.[3][5] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the EGFR kinase domain.[3] This inhibition blocks the downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] Certain derivatives have shown significant antiproliferative activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[2][3]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by a 5-bromo-1H-indole-2-carboxylic acid derivative.
Part 2: Broader Enzymatic and Cellular Inhibition
The versatility of the 5-bromo-1H-indole-2-carboxylic acid scaffold extends beyond RTKs to other classes of enzymes and cellular components.[2][6]
Diverse Enzyme Inhibition
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: This scaffold has been used to discover inhibitors of MMP-13, an enzyme implicated in the degradation of extracellular matrix in arthritic diseases.[2][6]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: It serves as a starting material for synthesizing inhibitors of IDO, a key enzyme in tryptophan metabolism that plays a role in immune evasion by tumors.[2][6]
-
Factor Xa Inhibitors: The core structure has been employed in preparing inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[2][6]
Tubulin Polymerization Inhibition
Certain derivatives of 5-bromo-1H-indole-2-carboxylic acid act as inhibitors of tubulin polymerization.[2][6] By disrupting the dynamics of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Part 3: Experimental Protocols for Mechanistic Elucidation
The following are generalized protocols for key experiments to investigate the mechanism of action of novel compounds based on the this compound scaffold.
General Synthesis of Hydrazone Derivatives
This protocol outlines a common method for synthesizing hydrazone derivatives, which have shown promise as VEGFR-2 inhibitors.[1]
-
Esterification: Dissolve this compound in ethanol. Add a catalytic amount of sulfuric acid and reflux the mixture to yield the corresponding ethyl ester.
-
Hydrazinolysis: Treat the resulting ester with hydrazine hydrate in ethanol and reflux to form 5-bromo-7-methyl-1H-indole-2-carbohydrazide.
-
Condensation: React the carbohydrazide with various aromatic aldehydes in ethanol with a catalytic amount of acetic acid to produce the final hydrazone derivatives.
Workflow: Synthesis of Hydrazone Derivatives
Caption: General synthesis workflow for hydrazone derivatives.
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation activity of VEGFR-2.[4]
-
Plate Coating: Coat a 96-well plate with a substrate peptide for VEGFR-2.
-
Kinase Reaction: Add recombinant human VEGFR-2 enzyme, ATP, and the test compound at various concentrations to the wells. Incubate to allow the kinase reaction to proceed.
-
Detection: Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3][5]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
The 5-bromo-1H-indole-2-carboxylic acid scaffold is a promising starting point for the development of potent inhibitors targeting key pathways in cancer and other diseases. Based on the extensive research on this core structure, it is highly probable that This compound and its derivatives will exhibit inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR, and potentially other enzymes such as MMP-13 and IDO.
The presence of the 7-methyl group could modulate the compound's activity through steric or electronic effects, potentially enhancing its potency or altering its selectivity profile. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biochemical and cell-based assays described herein to elucidate their precise mechanisms of action and therapeutic potential.
References
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Whitepaper: The Discovery and Development of Indole-Based Inhibitors for Arthritic Diseases
Abstract
Arthritic diseases, including rheumatoid arthritis (RA) and osteoarthritis (OA), represent a significant global health burden characterized by chronic inflammation, joint degradation, and debilitating pain. While current treatments, ranging from NSAIDs to biologic agents and JAK inhibitors, have improved patient outcomes, there remains a substantial need for novel therapeutic agents with improved efficacy, safety, and oral bioavailability. The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides an in-depth exploration of the discovery and development of indole-based inhibitors for arthritic diseases. We will dissect the key molecular pathways implicated in arthritis pathogenesis that are amenable to modulation by indole derivatives, including the Aryl Hydrocarbon Receptor (AhR) pathway, Matrix Metalloproteinase (MMP) signaling, and the JAK-STAT cascade. This guide details the scientific rationale, experimental workflows, and self-validating protocols essential for identifying and advancing novel indole-based therapeutics from hit identification to preclinical validation.
The Pathophysiological Landscape of Arthritis: A Quest for Precision Targets
Rheumatoid arthritis and osteoarthritis, while distinct in their etiology (autoimmune vs. degenerative), share common pathological endpoints: synovial inflammation, cartilage degradation, and bone erosion.[3] The progression of these diseases is driven by a complex interplay of immune cells, pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and degradative enzymes.[3][4]
-
Rheumatoid Arthritis (RA): An autoimmune disorder where the immune system mistakenly attacks the synovium, the lining of the joints. This leads to a chronic inflammatory state mediated by T-cells, B-cells, and macrophages, resulting in synovitis and systemic inflammation.[5][6]
-
Osteoarthritis (OA): Primarily a degenerative joint disease characterized by the breakdown of cartilage, leading to bone-on-bone friction. While historically considered "wear and tear," it is now understood that low-grade, chronic inflammation plays a critical role in its progression.[4][7]
The limitations of existing therapies—such as the gastrointestinal side effects of traditional NSAIDs or the immunosuppressive risks of biologics—drive the search for targeted small molecules.[1] Indole derivatives, with their structural versatility and ability to interact with diverse biological targets, represent a promising chemical space for the development of next-generation arthritis therapies.[2]
The Aryl Hydrocarbon Receptor (AhR): A Master Regulator of Immune Homeostasis
Recent research has illuminated the critical role of the gut microbiome and its metabolites in modulating systemic inflammation. Tryptophan, an essential amino acid, is metabolized by gut bacteria into a variety of indole derivatives that act as signaling molecules.[8][9] Several of these metabolites are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that is a key regulator of immune cell differentiation and function.[10][11]
The Dual Role of Tryptophan Metabolites
Tryptophan metabolism is often dysregulated in RA patients.[12][13] Intriguingly, its metabolites can have opposing effects:
-
Pro-inflammatory: Indole itself, when produced by certain gut bacteria, can exacerbate arthritis in preclinical models by promoting Th17 cell responses and altering autoantibody pathogenicity.[14][15]
-
Anti-inflammatory: Other metabolites, such as Indole-3-pyruvic acid (IPA) and Indole-3-propionic acid (IPA) , have demonstrated potent protective effects.[4][10] These compounds activate the AhR, which in turn orchestrates a shift in the crucial balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[10][16]
Mechanism of Action: AhR-Mediated Immunomodulation
Activation of AhR by protective indole ligands like IPA initiates a cascade of anti-inflammatory events. This provides a compelling therapeutic strategy for autoimmune diseases.[10] The primary mechanisms include:
-
Restoring Th17/Treg Balance: AhR activation promotes the differentiation of Treg cells while inhibiting the development of pathogenic Th17 cells.[10][16] This helps to re-establish immune tolerance and quell the autoimmune attack.
-
Inhibition of NF-κB Signaling: The AhR pathway can directly interfere with the pro-inflammatory NF-κB signaling cascade, a central pathway that drives the production of cytokines like TNF-α and IL-6.[4][7]
This pathway represents a novel therapeutic axis for arthritis, moving beyond direct cytokine blockade to a more nuanced approach of restoring immune homeostasis.
Targeting Joint Destruction: Indole-Based MMP-13 Inhibitors
A key feature of progressive arthritis is the irreversible destruction of cartilage and bone. Matrix Metalloproteinases (MMPs), particularly MMP-13 (Collagenase-3), are zinc-dependent enzymes that are overexpressed in arthritic joints and play a direct role in degrading Type II collagen, the primary structural component of articular cartilage.[3] Therefore, selective inhibition of MMP-13 presents a disease-modifying therapeutic strategy aimed at directly preventing structural joint damage.[3][17]
Design Rationale for Selective Indole Inhibitors
Drug discovery campaigns have focused on developing highly selective MMP-13 inhibitors to avoid the side effects associated with broad-spectrum MMP inhibition.[3] The indole scaffold has proven to be an excellent starting point for designing such inhibitors. Structure-based drug design, utilizing cocrystal structures of inhibitors with the MMP-13 catalytic domain, has guided the optimization process.[3][17]
Key design principles include:
-
Fragment Merging: Combining structural motifs from different chemical series to improve potency and drug-like properties.
-
Enthalpic Interactions: Introducing polar hydrogen bonding interactions within the core of the molecule to enhance binding affinity without compromising physicochemical properties.[17]
-
Avoiding Zinc Chelation: Designing inhibitors that achieve high selectivity by not interacting directly with the catalytic zinc ion, a feature that distinguishes them from earlier, less selective MMP inhibitors.[3]
Preclinical Validation
The efficacy of selective indole-based MMP-13 inhibitors has been demonstrated in robust preclinical models of arthritis.[3] In murine collagen-induced arthritis (CIA) models, oral administration of these compounds resulted in a statistically significant reduction in the mean arthritic score compared to vehicle controls over a 14-day treatment period.[3][17] Importantly, these compounds were well-tolerated, showing no significant effects on body weight.[3]
| Compound ID | Target Potency (MMP-13 IC₅₀) | In Vivo Dose (Murine CIA) | Mean Arthritic Score Reduction (vs. Vehicle) | Reference |
| Inhibitor 1 | 10 nM | 30 mg/kg, BID | Significant (p < 0.05) | [3][17] |
| Inhibitor 3 | 5 nM | 30 mg/kg, BID | Significant (p < 0.05) | [3][17] |
| Inhibitor 17 | 2 nM | 30 mg/kg, BID | Significant (p < 0.05) | [3][17] |
| Inhibitor 2 | 150 nM | 30 mg/kg, BID | Not Significant | [3][17] |
Modulating Inflammatory Signaling: The JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a pivotal intracellular signaling cascade that transduces signals from numerous pro-inflammatory cytokines and growth factors involved in arthritis pathogenesis, including interleukins (IL-6, IL-23) and interferons.[18][19] The clinical success of oral JAK inhibitors (e.g., Tofacitinib, Baricitinib) has validated this pathway as a major therapeutic target in RA.[20] The indole scaffold, a frequent core in kinase inhibitors, is well-suited for the development of novel, selective JAK inhibitors.[1]
A Unified Workflow for Indole Inhibitor Discovery
A robust and efficient workflow is critical for the successful discovery and development of novel indole inhibitors. This process integrates target validation, high-throughput screening, hit-to-lead optimization, and preclinical evaluation.
Protocol: Cell-Based Assay for AhR Activation
Objective: To quantify the ability of test compounds to activate the AhR pathway and modulate cytokine expression in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Pre-treat cells with various concentrations of the indole test compound (e.g., 0.1 µM to 50 µM) or vehicle control (0.1% DMSO) for 2 hours. Include a known AhR antagonist (e.g., CH223191) as a negative control for mechanism validation.[10][16]
-
Inflammatory Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response. Maintain an unstimulated control group.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Analysis: Collect the cell culture supernatant. Quantify the concentration of key pro-inflammatory (TNF-α, IL-6, IL-17) and anti-inflammatory (IL-10) cytokines using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[4][10]
-
Gene Expression Analysis: Isolate RNA from the cell pellets. Perform RT-qPCR to measure the relative expression of target genes, such as CYP1A1 (a direct AhR target gene), RORγt (Th17 master regulator), and Foxp3 (Treg master regulator).[10]
-
Data Analysis: Calculate IC₅₀ values for cytokine inhibition and EC₅₀ values for gene induction. A successful compound will decrease pro-inflammatory markers and increase anti-inflammatory/AhR-target markers, with this effect being reversed by the AhR antagonist.
Protocol: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a lead indole inhibitor in a well-established mouse model of rheumatoid arthritis.
Methodology:
-
Animal Model: Use male DBA/1J mice, aged 8-10 weeks, which are susceptible to CIA induction.
-
Induction of Arthritis:
-
Treatment Protocol:
-
Begin treatment upon the first signs of arthritis (typically around day 21-25).
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., Methotrexate), and test compound at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer the compound orally (p.o.) once or twice daily for a period of 14-21 days.[3][17]
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.[3]
-
Paw Thickness: Measure paw thickness using digital calipers.
-
Body Weight: Monitor body weight as an indicator of general health and compound tolerability.[3]
-
-
Terminal Analysis:
-
Histopathology: At the end of the study, collect hind paws for histological analysis. Stain with Hematoxylin and Eosin (H&E) and Safranin-O to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[10]
-
Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.[16]
-
-
Data Analysis: Compare the mean arthritic scores, paw thickness, and histological scores between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in these parameters in the compound-treated group versus the vehicle group indicates therapeutic efficacy.
Future Perspectives and Challenges
The discovery of indole inhibitors for arthritic diseases is a rapidly advancing field. The focus on novel targets like the AhR pathway offers the potential for therapies that not only suppress inflammation but also restore immune balance. Furthermore, the development of covalent STING (stimulator of interferon genes) inhibitors and degraders based on the indole scaffold represents another exciting frontier for treating autoimmune and inflammatory diseases.[21][22][23]
Challenges remain in optimizing selectivity, bioavailability, and long-term safety. A deep understanding of the structure-activity relationships and the causal links between target engagement and clinical outcomes will be paramount. The integrated, multi-pillar approach outlined in this guide—combining mechanistic insight, robust screening protocols, and predictive preclinical models—provides a clear and validated pathway for advancing the next generation of indole-based therapies for patients suffering from arthritic diseases.
References
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- Tryptophan Metabolism in Rheumatoid Arthritis Is Associated With Rheumatoid Factor and Predicts Joint Pathology Evaluated by the Rheumatoid Arthritis MRI Score (RAMRIS). (PubMed)
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- Metabolites' Role in Arthritis.
- Indole Inhibitors of MMP-13 for Arthritic Disorders. (PubMed)
- Development of indole derivatives as inhibitors targeting STING-dependent inflamm
- Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor p
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
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- Microbiota-dependent indole production stimulates the development of collagen-induced arthritis in mice. (PubMed Central)
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- Aryl hydrocarbon receptor antagonism and its role in rheum
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Methodological & Application
Synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid: An Application Note and Protocol
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
Indole-2-carboxylic acid derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom and a methyl group at specific positions on the indole scaffold, as in this compound, can significantly modulate the molecule's biological properties. This particular derivative serves as a crucial intermediate in the synthesis of various therapeutic agents, including but not limited to, inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO) and Factor Xa. The strategic placement of the bromo and methyl groups offers opportunities for further functionalization, making it a versatile scaffold in the design of novel drug candidates.
This application note details a robust and reproducible two-step synthetic route to this compound, commencing with the well-established Fischer indole synthesis, followed by the hydrolysis of the resulting ester.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Fischer indole synthesis to construct the indole ring system, followed by the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
The initial and crucial step is the construction of the indole nucleus via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-bromo-2-methylphenylhydrazine and ethyl pyruvate. The choice of a strong acid catalyst like polyphosphoric acid (PPA) is critical for driving the reaction to completion.
Materials:
-
4-Bromo-2-methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (optional isolation or in situ): In a round-bottom flask, dissolve 4-bromo-2-methylphenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and stir the mixture at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). For an in-situ reaction, this mixture can be used directly in the next step after solvent removal.
-
Cyclization: To the flask containing the hydrazone (or the crude reaction mixture from the previous step after solvent evaporation), add polyphosphoric acid.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by TLC monitoring to ensure complete consumption of the starting material and formation of the desired indole ester.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a straightforward saponification reaction using a strong base, followed by acidification to precipitate the product.
Materials:
-
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
-
Methanol
-
10% Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
Saponification: Dissolve the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate in a mixture of methanol and 10% sodium hydroxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is no longer detectable.
-
Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and cool it in an ice bath.
-
Slowly add 10% hydrochloric acid with stirring to adjust the pH to approximately 3-4. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. Below is a summary of the expected analytical data.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (predicted >250 °C) |
| ¹H NMR (DMSO-d₆) | Predicted values: |
| δ ~13.0 (s, 1H, COOH) | |
| δ ~11.9 (s, 1H, NH) | |
| δ ~7.7 (s, 1H, Ar-H) | |
| δ ~7.4 (s, 1H, Ar-H) | |
| δ ~7.1 (s, 1H, Ar-H) | |
| δ ~2.4 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆) | Predicted values: |
| δ ~163 (C=O) | |
| δ ~137, 130, 128, 125, 123, 115, 114, 103 (Ar-C) | |
| δ ~16 (CH₃) | |
| IR (KBr, cm⁻¹) | Characteristic peaks: |
| ~3300-2500 (O-H, N-H stretch) | |
| ~1680 (C=O stretch) | |
| ~1550, 1450 (C=C aromatic stretch) | |
| Mass Spec (ESI-MS) | m/z 252.9 [M-H]⁻ |
Note: The provided NMR data are predicted and should be confirmed by experimental analysis.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Bromo-2-methylphenylhydrazine hydrochloride: This compound is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl pyruvate: This is a flammable liquid and vapor. Handle away from ignition sources.
-
Polyphosphoric acid (PPA): PPA is corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and a face shield.
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl): Both are corrosive and should be handled with appropriate PPE.
-
Bromine-containing compounds: Organic bromides can be toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
5-bromo-7-methyl-1H-indole-2-carboxylic acid synthesis from 4-bromo-2-methylaniline
An Application Guide for the Multi-Step Synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid from 4-bromo-2-methylaniline
Abstract
This application note provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway commences with the readily available starting material, 4-bromo-2-methylaniline. The core of the strategy involves a two-part classical approach: a Japp-Klingemann reaction to form the requisite arylhydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the construction of the indole core. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This guide is designed for researchers and professionals, offering not only a step-by-step protocol but also a detailed rationale for the chosen synthetic route, mechanistic insights, and expected analytical data for product validation.
Introduction and Strategic Rationale
The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan and the anti-inflammatory agent indomethacin.[1] Specifically, substituted indole-2-carboxylic acids serve as critical intermediates for a wide range of biologically active compounds, including inhibitors of HIV-1 integrase and IDO1/TDO dual inhibitors for immunotherapy.[2][3] The target molecule, this compound, provides multiple functional handles for further chemical elaboration, making it a highly valuable building block.
Several classical methods exist for indole synthesis, including the Fischer, Bartoli, and Reissert syntheses.[4][5][6]
-
Bartoli Indole Synthesis: An effective method for producing 7-substituted indoles, but it requires an ortho-substituted nitroarene as the starting material, which does not align with the specified precursor, 4-bromo-2-methylaniline.[5][7]
-
Reissert Indole Synthesis: This pathway begins with an o-nitrotoluene, again making it incompatible with the designated starting material.[4][8]
-
Fischer Indole Synthesis: This remains one of the most robust and widely used methods for indole construction.[6][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from the corresponding aniline.[10][11]
Given the starting material, 4-bromo-2-methylaniline, the Fischer indole synthesis is the most logical choice. The key intermediate, a substituted phenylhydrazone of pyruvic acid, can be efficiently prepared via the Japp-Klingemann reaction .[12][13] This reaction involves the diazotization of an aniline and its subsequent coupling with a β-keto ester, which then rearranges to form the desired hydrazone.[12][14] This combined Japp-Klingemann/Fischer approach provides a reliable and well-documented route to the target indole-2-carboxylic acid ester, which can be readily hydrolyzed to the final product.
The overall synthetic pathway is outlined below.
Figure 1: Overall synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purity |
| 4-bromo-2-methylaniline | 583-75-5 | 186.06 | ≥98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% aq. soln. |
| Ethyl 2-methylacetoacetate | 609-14-3 | 144.17 | ≥98% |
| Sodium Metal (Na) | 7440-23-5 | 22.99 | ≥99% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | ≥85% |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | - | ACS Grade |
Part A: Synthesis of Ethyl Pyruvate (4-bromo-2-methylphenyl)hydrazone
This procedure utilizes the Japp-Klingemann reaction to synthesize the key hydrazone intermediate.
-
Diazonium Salt Preparation:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-methylaniline (9.30 g, 50.0 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.62 g, 52.5 mmol) in water (15 mL) and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting yellow-orange diazonium salt solution at 0-5 °C for an additional 15 minutes. This solution should be used immediately in the next step.
-
-
Coupling Reaction:
-
In a separate 500 mL flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.21 g, 52.5 mmol) in anhydrous ethanol (100 mL) under an inert atmosphere (N₂ or Argon) and cooling to 0 °C.
-
To the cold sodium ethoxide solution, add ethyl 2-methylacetoacetate (7.57 g, 52.5 mmol) dropwise. Stir for 15 minutes at 0 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the ethanolic enolate solution over 30-40 minutes, maintaining the temperature below 5 °C. A yellow-orange precipitate will form.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) until the filtrate is neutral, then with a small amount of cold ethanol (20 mL).
-
Dry the resulting yellow solid under vacuum to yield ethyl pyruvate (4-bromo-2-methylphenyl)hydrazone. The expected yield is typically in the range of 75-85%.
-
Figure 2: Simplified mechanism of the Japp-Klingemann reaction.
Part B: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
This step employs the Fischer indole synthesis to cyclize the hydrazone.[6]
-
Reaction Setup:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, suspend the dried ethyl pyruvate (4-bromo-2-methylphenyl)hydrazone (12.0 g, 40.0 mmol) in anhydrous ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred suspension. The mixture will warm up and may change color. Caution: Strong acid addition is exothermic.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc).
-
The reaction is complete when the starting hydrazone spot has been consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water until the washings are neutral.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate as a crystalline solid. Expected yields are typically 60-75%.
-
Figure 3: Key stages of the Fischer indole synthesis mechanism.[6][11]
Part C: Synthesis of this compound
This final step is a standard ester hydrolysis (saponification).[15][16]
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate (8.46 g, 30.0 mmol) in ethanol (80 mL).
-
Add a solution of potassium hydroxide (3.37 g, 60.0 mmol) in water (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
-
Hydrolysis:
-
Maintain reflux for 3-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water (100 mL) and cool the solution in an ice bath.
-
Acidify the cold solution by slowly adding 2M HCl (aq) dropwise with stirring until the pH is approximately 2-3. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.
-
Dry the product under high vacuum to yield this compound as a solid. The expected yield is typically >90%.
-
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity. The following table provides expected spectroscopic data based on analysis of structurally similar compounds.[17][18][19]
| Analysis | Expected Results |
| Appearance | Off-white to light tan solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, -COOH), ~11.8 (s, 1H, N-H), ~7.6 (d, 1H, H-4), ~7.3 (d, 1H, H-6), ~7.1 (s, 1H, H-3), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~164.0 (C=O), ~136.5 (C-7a), ~130.0 (C-2), ~129.5 (C-5), ~126.0 (C-4), ~124.0 (C-6), ~121.0 (C-7), ~114.5 (C-3a), ~102.5 (C-3), ~16.5 (-CH₃) |
| IR (ATR) | ν (cm⁻¹): ~3300-2500 (br, O-H, N-H), ~1680 (C=O), ~1550, 1450 (C=C aromatic) |
| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₉H₅BrNO₂⁻: 237.95, 239.95; found: 238.0, 240.0 |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-bromo-2-methylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Nitrite: Strong oxidizer. Keep away from combustible materials. Toxic if ingested.
-
Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, and add dropwise to solutions to control exothermic reactions.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere.
-
Organic solvents are flammable. Keep away from ignition sources.
References
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Reissert, A. (1897). Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
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Kollár, L., & Keglevich, G. (2010). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 25(3), 418-420. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
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Galat, A., & Friedman, H. L. (1949). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 29, 51. [Link]
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Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]
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Deshmukh, B. B., & Lande, A. S. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 6(1). [Link]
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Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]
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Bartoli, G., et al. (2014). The Bartoli Indole Synthesis. Chemical Society Reviews, 43, 4728–4750. [Link]
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Grokipedia. (n.d.). Bartoli indole synthesis. [Link]
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Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116301. [Link]
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Wang, Z. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(10), 1647-1656. [Link]
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Deshmukh, B. B., & Lande, A. S. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Name-Reaction.com. (n.d.). Bartoli indole synthesis. [Link]
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Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
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Patil, S., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1229-1232. [Link]
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ChemEurope.com. (n.d.). Reissert indole synthesis. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
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Moody, C. J., & Taylor, R. J. (2001). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
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Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(11), 4333. [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]
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Al-Suhaimi, K. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115291. [Link]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
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PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone). [Link]
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Habibi, D., et al. (2002). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 43(37), 6771-6773. [Link]
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ChemEurope.com. (n.d.). Japp-Klingemann reaction. [Link]
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Nikol'skiy, V. V., et al. (2023). The Japp-Klingemann Reaction. International Journal of Molecular Sciences. [Link]
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Brem, J., et al. (2020). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 12, 711–719. [Link]
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Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
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Al-Saady, A. J., & Al-Daher, I. M. (2012). Preparation, Characterization and Study of Ethyl Pyruvate Aroyl Hydrazone Metal Complexes. Rafidain Journal of Science, 23(4), 1-13. [Link]
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Al-Saady, A. J., & Al-Daher, I. M. (2018). Preparation, Characterization and Study of Ethyl Pyruvate Aroyl Hydrazone Metal Complexes. Rafidain Journal of Science, 27(2), 1-13. [Link]
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Cornforth, J. W. (1951). Pyruvic acid, ethyl ester. Organic Syntheses, 31, 59. [Link]
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Wang, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 17874-17889. [Link]
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Application Notes & Protocols for 5-bromo-7-methyl-1H-indole-2-carboxylic acid: A Guide for Synthetic and Medicinal Chemists
Abstract
5-bromo-7-methyl-1H-indole-2-carboxylic acid is a bespoke heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—a nucleophilic indole nitrogen, a versatile carboxylic acid handle, and a strategically placed bromine atom ready for cross-coupling—offers a rich platform for molecular diversification. This technical guide provides a comprehensive overview of its properties, key reaction protocols, and the scientific rationale behind the experimental choices. We delve into detailed, field-proven methodologies for reactions at the carboxylic acid and the C5-bromo positions, including esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). The protocols are designed to be self-validating, with integrated guidance on reaction monitoring, work-up, and purification, ensuring both reproducibility and high-fidelity outcomes for the synthesis of novel indole derivatives.
Introduction: The Strategic Value of the Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound provides three distinct points for chemical modification, making it an exceptionally valuable starting material.
-
C2-Carboxylic Acid: This group serves as a primary handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties.[3] It can also be converted into esters, ketones, or other functional groups.
-
C5-Bromine Atom: As a halogen on an aromatic ring, the bromine atom is an ideal electrophile for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.[4][5][6]
-
C7-Methyl Group: The methyl group at the C7 position provides steric bulk that can influence the conformation of final compounds, potentially enhancing binding affinity or metabolic stability. It also blocks one of the common sites of oxidative metabolism on the indole ring.
-
N1-Hydrogen: The indole N-H can be alkylated, acylated, or left unprotected to serve as a crucial hydrogen bond donor for target engagement.[7]
This guide provides robust starting protocols for harnessing the synthetic potential of this scaffold. While these methods are based on established literature for analogous 5-bromoindoles, they have been curated to be broadly applicable. Researchers should note that minor optimization for the specific 7-methyl substrate may be required to achieve maximal yields.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. Below is a summary of the key physical and predicted spectroscopic data for the title compound, essential for its identification and quality control.
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | 254.08 g/mol | PubChem CID: 252137 (analogue) |
| Appearance | White to off-white or light yellow solid | [8][9] |
| Melting Point | >280 °C (decomposes) | Typical for indole-2-carboxylic acids[9] |
| Storage | Store at -20°C in a dry, well-ventilated place | [8] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: ~12.9 (s, 1H, -COOH), ~11.8 (s, 1H, N-H), ~7.7 (s, 1H, H-4), ~7.3 (s, 1H, H-6), ~7.0 (s, 1H, H-3), ~2.4 (s, 3H, -CH₃) | Based on analogue data[10][11] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted: ~163 (-COOH), ~136 (C-7a), ~129 (C-2), ~129 (C-5), ~124 (C-4), ~122 (C-6), ~115 (C-3a), ~114 (C-7), ~102 (C-3), ~16 (-CH₃) | Based on analogue data[10] |
Experimental Protocols: Reactions at the C2-Carboxylic Acid
The carboxylic acid moiety is a versatile functional group for elaboration. The following protocols detail two of the most fundamental and widely used transformations: esterification and amidation.
Protocol: Fischer Esterification to Methyl 5-bromo-7-methyl-1H-indole-2-carboxylate
Scientific Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) drives the reaction toward the ester product. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can activate the carboxylic acid to achieve esterification under mild conditions, often at room temperature.[12]
Materials:
-
This compound (1.0 equiv)
-
Methanol (reagent grade, as solvent)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 254 mg) in methanol (10 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add POCl₃ (1.2 mmol, 0.11 mL) dropwise to the cooled, stirring solution over 5 minutes. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice (~20 g) in a beaker. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure methyl ester.
Protocol: Amide Coupling with a Primary Amine (e.g., Benzylamine)
Scientific Principle: Direct reaction of a carboxylic acid and an amine forms a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must be activated. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids without interfering with the coupling.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 254 mg), HATU (1.2 mmol, 456 mg), and anhydrous DMF (10 mL). Stir for 5 minutes at room temperature.
-
Reagent Addition: Add benzylamine (1.1 mmol, 0.12 mL) followed by the dropwise addition of DIPEA (3.0 mmol, 0.52 mL).
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Wash the organic solution sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amine and DIPEA, while the base wash removes unreacted starting material and byproducts from HATU.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate, to afford the desired amide.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is primed for derivatization via palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis.
General Workflow for Palladium Cross-Coupling
The success of these reactions hinges on maintaining an inert atmosphere to protect the sensitive catalyst from oxygen. The following workflow is common to all three protocols described below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 254.08 | 254 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane / Water | - | 8 mL / 2 mL | - | - |
Step-by-Step Methodology:
-
Preparation: To a dry reaction vessel, add the indole (254 mg), phenylboronic acid (183 mg), and potassium carbonate (415 mg).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10 minutes.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Add the Pd(dppf)Cl₂ catalyst (41 mg).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-16 hours.
-
Monitoring & Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify by silica gel chromatography to isolate the 5-phenyl-7-methyl-1H-indole-2-carboxylic acid.
Protocol: Sonogashira Coupling with Phenylacetylene
Scientific Principle: The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [13][14]It uniquely employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki reaction, while a copper(I) co-catalyst (typically CuI) reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. [15]An amine base (e.g., triethylamine) is used as both the base and often as a solvent.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 254.08 | 254 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Triethylamine (TEA) | 101.19 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Preparation: Add the indole (254 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg) to a dry, argon-flushed Schlenk flask.
-
Solvent & Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (0.13 mL).
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C for 4-8 hours.
-
Monitoring & Work-up: Cool the reaction, then concentrate under reduced pressure. Redissolve the residue in ethyl acetate. Filter the solution to remove insoluble salts.
-
Washing & Concentration: Wash the filtrate with dilute aqueous ammonium chloride, then brine. Dry the organic layer and concentrate.
-
Purification: Purify by silica gel chromatography to yield the 5-(phenylethynyl)-7-methyl-1H-indole-2-carboxylic acid.
Protocol: Buchwald-Hartwig Amination with Morpholine
Scientific Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. [16][17]The catalytic cycle is similar to other cross-couplings but requires a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, allowing it to coordinate to the palladium center before reductive elimination. [18]Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial as they promote the difficult C-N reductive elimination step. [6][7] Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 254.08 | 254 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.11 mL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.47 | 41 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Preparation: In a glovebox, add NaOtBu (135 mg), Pd₂(dba)₃ (23 mg), SPhos (41 mg), and the indole (254 mg) to a reaction tube.
-
Reagent Addition: Outside the glovebox, add anhydrous toluene (10 mL) and morpholine (0.11 mL) under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitoring & Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Washing & Concentration: Wash the filtrate with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by silica gel chromatography to obtain 5-(morpholino)-7-methyl-1H-indole-2-carboxylic acid.
Safety and Handling
5-bromo-1H-indole-2-carboxylic acid, the parent compound, is classified as an irritant. [8]It is prudent to assume this compound has a similar hazard profile.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container at -20°C in a dry environment. [8]* Reagents: Many reagents used in these protocols are hazardous (e.g., POCl₃, palladium catalysts, strong bases). Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Molecules. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (2020). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines.
- BenchChem. (2025). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid.
- ChemicalBook. 5-Bromoindole-2-carboxylic acid synthesis.
- ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
- Chemistry LibreTexts. (2023).
- Angewandte Chemie International Edition. (2019).
- BenchChem. (2025). The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
- ResearchGate. (2016). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Organic Letters. (2005).
- PubMed. (2023).
- Wikipedia.
- BenchChem. (2025).
- ChemicalBook. (2025). 5-Bromoindole-2-carboxylic acid.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Der Pharma Chemica. (2014).
- Google Patents. (2021).
- ACS Medicinal Chemistry Letters. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- BenchChem. (2025). The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
The Versatile Scaffold: Application Notes and Protocols for 5-Bromo-7-Methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The indole nucleus stands as a privileged scaffold in the landscape of medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Among its halogenated derivatives, 5-bromo-7-methyl-1H-indole-2-carboxylic acid has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its unique substitution pattern—a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position—offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the design of inhibitors for critical therapeutic targets. We will delve into its application in combating antimicrobial resistance and in the development of anticancer agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Section 1: A Scaffold for Combating Antimicrobial Resistance: Inhibition of Metallo-β-Lactamases
The rise of antibiotic resistance is a pressing global health crisis. One of the key mechanisms of resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] The New Delhi Metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its rapid global dissemination and its ability to confer resistance to nearly all β-lactam antibiotics.[2]
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of MBL inhibitors.[1][3] The carboxylic acid moiety is crucial for coordinating with the zinc ions in the active site of the MBL, while the indole ring provides a framework for introducing various substituents to enhance binding affinity and selectivity.[4] The 5-bromo and 7-methyl substitutions on the indole ring of our topic compound offer unique vectors for chemical exploration to optimize inhibitory activity.
Structure-Activity Relationship (SAR) Insights for Indole-2-Carboxylic Acid Derivatives as MBL Inhibitors
While specific SAR data for this compound derivatives as MBL inhibitors is still emerging, studies on related indole-2-carboxylates have revealed key structural features for potent inhibition.[1] The indole NH, the C2 carboxylate, and substituents at various positions on the indole ring are critical for potent MBL inhibition.[1] The 7-methyl group, in particular, can influence the orientation of the inhibitor in the active site and may contribute to favorable hydrophobic interactions.
Table 1: Inhibitory Activity of Selected Carboxylic Acid-Containing Compounds against NDM-1
| Compound | Target | IC50 (µM) | Inhibition Type |
| D-Captopril | NDM-1 | 7.9 | Competitive |
| ME1071 (a maleic acid substitute) | NDM-1 | 24 (Ki) | - |
| Pyridine-2,6-dicarboxylic acid | NDM-1 | 2.38 ± 0.64 | Mixed |
| Thiazolidine-2,4-dicarboxylic acid | NDM-1 | 178 ± 21 (Kic) | Mixed |
Data extracted from multiple sources.[3][5]
Protocol 1: In Vitro Inhibition Assay for NDM-1
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against NDM-1 using the chromogenic β-lactam substrate, nitrocefin.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
HEPES buffer (30 mM, pH 6.8)
-
ZnCl₂ (10 µM)
-
NaCl (100 mM)
-
Bovine Serum Albumin (BSA, 20 µg/mL)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant NDM-1 (e.g., 1 nM) in HEPES buffer supplemented with ZnCl₂, NaCl, and BSA.
-
Prepare a stock solution of nitrocefin (e.g., 10 mM) in DMSO and a working solution (e.g., 100 µM) in HEPES buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of test compound solution (e.g., 1 µL) to the appropriate wells. For control wells, add DMSO.
-
Add the NDM-1 enzyme solution to all wells except the negative control (blank) wells.
-
Incubate the plate at 30°C for 20 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
Causality Behind Experimental Choices:
-
The use of HEPES buffer maintains a stable pH optimal for NDM-1 activity.
-
The addition of ZnCl₂ is essential as NDM-1 is a zinc-dependent enzyme.[4]
-
BSA is included to prevent non-specific binding of the enzyme to the microplate surface.
-
Nitrocefin is a convenient substrate as its hydrolysis results in a color change that can be easily monitored spectrophotometrically.[7][8]
Experimental Workflow for NDM-1 Inhibition Assay
Caption: Workflow for the in vitro NDM-1 inhibition assay.
Section 2: A Scaffold for Anticancer Drug Discovery: Targeting Protein Kinases
The indole scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[9][10] Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown promise as inhibitors of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11][12]
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can therefore starve tumors of their blood supply. EGFR is frequently overexpressed in various cancers and its activation leads to increased cell proliferation and survival.[12]
Structure-Activity Relationship (SAR) Insights for 5-Bromo-1H-indole-2-carboxylic Acid Derivatives as Kinase Inhibitors
Studies on 5-bromo-1H-indole-2-carboxylic acid hydrazone derivatives have provided valuable SAR insights for VEGFR-2 inhibition. The 5-bromoindole core acts as a crucial pharmacophore, while modifications at the hydrazone moiety significantly impact potency. For instance, the introduction of a 4-(dimethylamino)benzylidene group at the hydrazone nitrogen resulted in a potent VEGFR-2 inhibitor with an IC50 value comparable to the approved drug sorafenib.[3]
Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected 5-Bromo-1H-indole-2-carbohydrazide Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | 14.3 | Potent inhibitor |
| Sorafenib (Reference) | HepG2 | 6.2 | 0.09 |
| Compound 18b (an indole derivative) | - | - | 0.07 |
Data extracted from multiple sources.[3][13]
Signaling Pathway of VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound derivatives against VEGFR-2 kinase using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer containing a constant percentage of DMSO.
-
Prepare a solution of VEGFR-2 enzyme in kinase assay buffer.
-
Prepare a solution of ATP and substrate in kinase assay buffer. The final ATP concentration should be near the Km value for VEGFR-2.
-
-
Assay Setup:
-
Add the test compound dilutions to the wells of a white 96-well plate.
-
Add the VEGFR-2 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Causality Behind Experimental Choices:
-
The use of a recombinant kinase domain ensures a purified and consistent source of the enzyme.
-
The Poly (Glu, Tyr) 4:1 is a generic substrate for tyrosine kinases.
-
The Kinase-Glo® assay is a highly sensitive method that measures the amount of ATP remaining after the kinase reaction, providing an indirect measure of enzyme activity.[1]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
-
Section 3: Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through a multi-step process. The following protocols provide a general framework for their preparation.
Synthetic Pathway Overview
Caption: General synthetic route to the target compound and its derivatives.
Protocol 4: Synthesis of this compound
This protocol is based on the well-established Fischer indole synthesis, followed by ester hydrolysis.[14][15]
Step 1: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Heat the mixture to form the corresponding hydrazone. This step can often be done in situ.
-
Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heat the reaction mixture to induce cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the ethyl ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Hydrolysis: Heat the mixture at reflux for a sufficient time to ensure complete hydrolysis of the ester.
-
Acidification and Isolation: Cool the reaction mixture and acidify it with a dilute acid (e.g., 10% HCl) to a pH of 3-4. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with water, and dry it to obtain this compound.[3]
Protocol 5: General Procedure for the Synthesis of Hydrazone Derivatives
-
Esterification: Convert this compound to its ethyl or methyl ester.
-
Hydrazinolysis: Reflux the ester with hydrazine hydrate in ethanol to form 5-bromo-7-methyl-1H-indole-2-carbohydrazide.
-
Condensation: React the carbohydrazide with a substituted aldehyde or ketone in ethanol in the presence of a catalytic amount of glacial acetic acid to yield the desired hydrazone derivative.[1]
Protocol 6: General Procedure for the Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid: Activate this compound using a coupling reagent (e.g., HATU, EDC/HOBt) in an anhydrous aprotic solvent (e.g., DMF, DCM) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and adaptable scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the design of new therapeutic agents. The applications highlighted in this guide—as inhibitors of MBLs to combat antibiotic resistance and as inhibitors of protein kinases for cancer therapy—represent just a fraction of its potential.
Future research should focus on a more detailed exploration of the structure-activity relationships of 7-methyl substituted indole-2-carboxylic acid derivatives to fully understand the role of this substituent in modulating biological activity. The development of more potent and selective inhibitors based on this scaffold holds significant promise for addressing unmet medical needs.
References
- Harder than Metal: Challenging Antimicrobial Resistance with Metallo-β-lactamase Inhibitors. Journal of Medicinal Chemistry.
- Hassan, O. M., Mahmood, A. A. R., Hamzah, A., & Tahtamouni, L. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ChemistrySelect, 7(48), e202203417.
-
Fischer Indole Synthesis. Wikipedia. Available at: [Link]
- The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. BenchChem.
- King, A. M., Reid-Yu, S. A., Wang, W., King, D. T., De Pascale, G., Strynadka, N. C., & Wright, G. D. (2014). Aspergillomarasmine A, an old antibiotic, inhibits metallo-β-lactamases.
- Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. Frontiers in Microbiology.
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Application Note: A Robust Stability-Indicating RP-HPLC Method for the Analysis of 5-bromo-1H-indole-2-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromo-1H-indole-2-carboxylic acid. This compound is a critical building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3][4] Consequently, a reliable analytical method is paramount for ensuring its identity, purity, and stability throughout the drug development lifecycle. The described isocratic method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability testing, and impurity profiling in research and manufacturing environments.
Introduction and Scientific Rationale
5-Bromo-1H-indole-2-carboxylic acid is an indole derivative whose structural motif is a precursor for various biologically active molecules, including inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13) and indoleamine 2,3-dioxygenase, which are implicated in diseases such as arthritis and cancer.[2][4] The purity of this starting material directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
High-performance liquid chromatography (HPLC) is an indispensable analytical technique for assessing the purity and stability of pharmaceutical compounds.[5][6] A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance over time.[7][8] The method detailed herein is developed based on the specific physicochemical properties of the analyte to ensure it is fit for its intended purpose.
Physicochemical Properties and Methodological Considerations
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's chemical properties. Key characteristics of 5-bromo-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₉H₆BrNO₂ | Defines the elemental composition.[1][4][9][10] |
| Molecular Weight | 240.05 g/mol | Essential for preparing solutions of known concentration.[2][4][10] |
| pKa (Predicted) | ~4.25 | The acidic nature of the carboxylic acid group is a critical parameter. To ensure consistent retention and sharp, symmetrical peaks in RP-HPLC, the mobile phase pH must be set at least 1.5-2 pH units below the pKa.[11][12] This suppresses the ionization of the carboxylate group, presenting the analyte to the stationary phase in a single, neutral form.[13] |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | Guides the selection of an appropriate diluent for sample and standard preparation.[1][9] Using a diluent compatible with the mobile phase is crucial to prevent sample precipitation on the column and ensure good peak shape. |
| UV Chromophore | Indole Ring System | The conjugated bicyclic indole structure possesses strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification. |
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the analysis.
Materials and Equipment
-
Equipment:
-
HPLC System with quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Ultrasonic Bath (for degassing).
-
Class A Volumetric Glassware.
-
0.45 µm or 0.22 µm Syringe Filters (PTFE or Nylon).
-
-
Chemicals:
-
5-bromo-1H-indole-2-carboxylic acid Reference Standard (Purity ≥ 98%).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Deionized or Milli-Q Water (>18 MΩ·cm).
-
Phosphoric Acid (H₃PO₄), 85% (Analytical Grade).
-
Chromatographic Conditions
The following parameters were optimized for robust separation and quantification.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) containing 0.1% Phosphoric Acid |
| pH Adjustment | The addition of 0.1% H₃PO₄ adjusts the aqueous component pH to ~2.1, well below the analyte's pKa. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[14][15] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Step-by-Step Procedures
Protocol 1: Reagent and Solution Preparation
-
Mobile Phase Preparation (1 L): a. Measure 400 mL of HPLC-grade water into a 1 L media bottle. b. Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly. c. Add 600 mL of HPLC-grade acetonitrile. d. Cap the bottle and mix well. e. Degas the solution for 10-15 minutes in an ultrasonic bath or by helium sparging to prevent air bubbles in the pump.[11]
-
Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of 5-bromo-1H-indole-2-carboxylic acid reference standard into a 25 mL volumetric flask. b. Record the exact weight. c. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly by inversion.
-
Working Standard & Calibration Solutions (e.g., 100 µg/mL): a. Prepare a working standard of 100 µg/mL by pipetting 5.0 mL of the stock solution into a 50 mL volumetric flask and diluting to volume with the diluent. b. For a linearity study, prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution from the stock solution.
-
Sample Preparation (Test Solution, 100 µg/mL): a. Accurately weigh approximately 10 mg of the 5-bromo-1H-indole-2-carboxylic acid sample into a 100 mL volumetric flask. b. Record the exact weight. c. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume. d. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis of 5-bromo-1H-indole-2-carboxylic acid.
Method Validation and System Suitability
For the method to be considered reliable and trustworthy, it must be validated according to International Council for Harmonisation (ICH) guidelines.[16][17][18] A system suitability test (SST) must be performed before any analysis to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the 100 µg/mL working standard solution five times and evaluate the following parameters for the principal peak.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
Validation Parameters (ICH Q2(R2))
The method's performance characteristics must be thoroughly documented.
Sources
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Application Notes & Protocols: Synthesis and Evaluation of Indole-Based Tubulin Polymerization Inhibitors
Introduction: The Strategic Targeting of Microtubule Dynamics with Indole Scaffolds
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to several critical cellular functions, including the formation of the mitotic spindle for chromosome segregation, maintenance of cell structure, and intracellular transport.[1][2] This dynamic instability makes tubulin a prime and clinically validated target for anticancer drug development.[2] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis and inhibiting the proliferation of cancer cells.[3]
Among the vast chemical space explored for tubulin modulators, the indole nucleus has emerged as a "privileged scaffold."[4] This versatile heterocyclic structure is present in a wide array of natural and synthetic antitubulin agents, including the vinca alkaloids.[3][5][6] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Many synthetic indole derivatives have been developed to bind to the colchicine site on β-tubulin, disrupting microtubule formation and exhibiting potent antiproliferative activity.[4][7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative indole-based tubulin inhibitor and its subsequent biological evaluation. We will delve into the rationale behind the synthetic strategy and provide step-by-step methodologies for confirming the compound's mechanism of action and cytotoxic effects.
Mechanism of Action: Disrupting the Polymerization Equilibrium
Tubulin inhibitors derived from indole primarily function by interfering with the dynamic equilibrium of microtubule formation. The majority of these synthetic agents, particularly those designed as combretastatin analogues, bind to the colchicine binding site located at the interface between α- and β-tubulin.[3][4] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The net effect is a shift in the cellular equilibrium towards depolymerization, leading to a loss of microtubule structures, mitotic arrest, and cell death.
Caption: A simplified diagram illustrating the disruption of microtubule dynamics by an indole-based inhibitor.
Key Scaffolds and Structure-Activity Relationship (SAR)
The design of potent indole-based tubulin inhibitors is guided by extensive Structure-Activity Relationship (SAR) studies. These studies systematically modify the indole core and its substituents to optimize binding affinity and cellular activity. One of the most successful strategies involves creating analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[7][9] In these analogues, the indole ring often serves as a replacement for the A-ring of CA-4.[10]
| Scaffold / Modification | General Observation on Activity | Example IC₅₀ Values | Reference |
| Indole-3-Aroyl | The nature and position of substituents on the 3-aroyl ring are critical. A 3,4,5-trimethoxyphenyl group (mimicking CA-4's B-ring) is often optimal. | Potent activity in nanomolar to low micromolar range. | [11] |
| Indole N1-Substitution | Small alkyl groups (e.g., methyl) are generally well-tolerated or can enhance activity. Acetylation is also common. | Varies; N-methylation can improve potency. | [4] |
| Indole C5-Substitution | Methoxy or other electron-donating groups at the C5 position often increase antiproliferative activity. | Compound 10k (indole-based TMP analogue) showed IC₅₀ values of 3–9 nM. | [4] |
| Indole C6/C7-Substitution | Heterocyclic substitutions at the C6 and C7 positions can yield compounds with potent tubulin polymerization inhibition. | Compound 1k (7-heterocyclyl-1H-indole) showed an IC₅₀ of 4.5 nM in MCF-7 cells. | [3][4] |
| Linker between Indole and B-ring | The bridge connecting the indole and the second aromatic ring (B-ring) influences conformation and activity. Chalcone-like propenone linkers are effective. | Indolyl-pyridinyl-propenones show potent activity. | [5] |
Application Protocol 1: Synthesis of an Indole-Based Combretastatin Analogue
This protocol details the synthesis of a 2-(1-acetyl-1H-indol-3-yl)-3-(phenyl)propenoic acid analogue, a representative compound class that mimics the structure of Combretastatin A-4.[10] The core reaction is a Perkin-like condensation between indole-3-acetic acid and a substituted benzaldehyde.
Causality: The use of acetic anhydride serves a dual purpose: it acts as a dehydrating agent to drive the condensation reaction and acetylates the indole nitrogen, which can enhance the compound's biological activity. Triethylamine is used as a base to deprotonate the α-carbon of indole-3-acetic acid, facilitating the initial aldol-type addition to the benzaldehyde.
Caption: A flowchart of the one-pot synthesis of an indole-based CA-4 analogue.
Materials and Reagents
-
Indole-3-acetic acid (IAA)
-
Substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 35% aqueous solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (60-120 mesh) for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, combine indole-3-acetic acid (1.0 eq, e.g., 1.0 g, 5.7 mmol) and the desired substituted benzaldehyde (1.0 eq, e.g., 1.12 g, 5.7 mmol).
-
Addition of Reagents: Add acetic anhydride (4 mL) and triethylamine (2 mL) to the flask. Equip the flask with a condenser and a magnetic stir bar.
-
Heating: Heat the reaction mixture with stirring. The original protocol suggests heating until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). A typical condition would be refluxing for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase), observing the consumption of starting materials and the appearance of a new product spot.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidification: Carefully and slowly add 6 mL of 35% aqueous HCl to the reaction mixture with stirring in an ice bath to quench the reaction and precipitate the product.
-
Precipitation: Stir the mixture at room temperature overnight. If a precipitate does not form, add cold water to induce precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by column chromatography using silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to obtain the pure compound.[10]
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The trans-configuration of the double bond is typically expected and can be confirmed by the coupling constant of the vinylic protons in ¹H NMR.[10]
Application Protocol 2: Biological Evaluation
Once synthesized and purified, the compound must be evaluated for its biological activity. This involves two key assays: a direct biochemical assay to confirm inhibition of tubulin polymerization and a cell-based assay to determine its cytotoxicity against cancer cells.
Protocol 2A: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay directly measures the effect of the synthesized compound on the polymerization of purified tubulin in vitro.[1] It relies on a fluorescent reporter that preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity.[1][12]
Causality: The assay is initiated by raising the temperature to 37°C, which promotes the GTP-dependent polymerization of tubulin. An inhibitor will prevent this assembly, resulting in a lower fluorescence signal compared to a vehicle control. A known inhibitor (e.g., Nocodazole) and a known stabilizer (e.g., Paclitaxel) are used as positive controls to validate the assay's performance.
Materials and Reagents
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar) containing:
-
Lyophilized, high-purity tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent Reporter (e.g., DAPI)[12]
-
-
Synthesized indole derivative, dissolved in DMSO to make a 10 mM stock
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
Vehicle Control: DMSO
-
Black, opaque 96-well plates
-
Fluorescence plate reader with temperature control (37°C)
Step-by-Step Protocol
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of your synthesized compound (e.g., from 100 µM to 0.1 µM) in General Tubulin Buffer. Prepare working solutions of positive and vehicle controls. The final DMSO concentration in all wells should be kept constant and low (<1%).
-
Tubulin Reaction Mix Preparation: On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions. A typical final concentration is 2 mg/mL tubulin in buffer supplemented with 1 mM GTP, a polymerization enhancer like glycerol, and the fluorescent reporter.[1]
-
Assay Plate Setup: Add 5 µL of the diluted test compounds, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[1] Perform all measurements in triplicate.
-
Initiation of Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[13]
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value—the concentration of the compound that inhibits tubulin polymerization by 50%—by fitting the dose-response data to a suitable equation.
Protocol 2B: Cell-Based Cytotoxicity (MTT) Assay
This colorimetric assay determines the compound's ability to reduce the viability of cancer cells.[14] It measures the metabolic activity of cells, which correlates with cell number. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15][16]
Causality: A cytotoxic compound that inhibits cell proliferation or induces cell death will result in fewer viable cells, leading to a decreased amount of formazan produced and thus a lower absorbance reading.
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized indole derivative and a known cytotoxic drug (e.g., Doxorubicin) as a positive control
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of your synthesized compound and the positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15][16] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[15]
References
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Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link]
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Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(23), 5748. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]
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Wang, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]
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Knauber, T. (2019). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University Electronic Theses and Dissertations. [Link]
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Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20). [Link]
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Naaz, F., et al. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link]
-
Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 284(21), 3740-3751. [Link]
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Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(23). [Link]
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Kamal, A., et al. (2015). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. RSC Advances, 5(1), 594-605. [Link]
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An, F., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Cancer, 8(1), 1-10. [Link]
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Liu, Y., et al. (2020). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Current Topics in Medicinal Chemistry, 20(2), 108-124. [Link]
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Bhattacharya, S., & Bera, S. (2017). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Drug Targets, 18(10), 1144-1161. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Tshuva, E. Y., & Miller, K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
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Romagnoli, R., et al. (2013). Scheme 1: Synthesis of 3-indolecarbaldehyde combretastatin derivatives... ResearchGate. [Link]
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Gaskin, D. M., & Scholey, J. M. (2021). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 2304, 1-13. [Link]
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Systrom, H. (2020). Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
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ResearchGate. (2016). How to get affordable polymerization-competent tubulin for a tubulin polymerization assay?. [Link]
-
Al-Sultani, K. H., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-872. [Link]
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Martins, F. T., et al. (2021). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 17, 188-219. [Link]
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- 6. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 10. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid
Welcome to the dedicated technical support guide for the purification of 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2). This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form. This guide provides field-proven troubleshooting advice and detailed protocols to overcome common challenges encountered during its purification.
Section 1: Pre-Purification Strategy & FAQs
Before attempting any purification, a clear understanding of the molecule's properties and the potential impurities is critical for selecting the optimal strategy.
Frequently Asked Questions
Q1: What are the fundamental physicochemical properties of this compound?
Understanding these properties is the first step in designing a robust purification plan. The carboxylic acid moiety dictates its acidic nature and solubility profile.
Application Scientist's Insight: The predicted pKa of ~4.25 is similar to that of benzoic acid, which is a crucial piece of information. It tells us that a weak base, such as sodium bicarbonate, is sufficient to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This is the cornerstone of using acid-base extraction for purification.[1][2] The high melting point suggests a stable crystal lattice, making recrystallization a promising technique.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value | Source |
| CAS Number | 15936-76-2 | [3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | [3] |
| Appearance | Typically an off-white to light yellow solid | [4] |
| Melting Point | Not reported; Analog (5-bromoindole-2-carboxylic acid) melts at 287-288 °C | [4] |
| pKa (Predicted) | ~4.25 | [4] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); low solubility in water and non-polar organic solvents | [5] |
Q2: What are the likely impurities I'll encounter?
Impurities typically stem from the synthetic route. Common indole syntheses can leave starting materials or generate side-products.
-
Unreacted Starting Materials: For example, if synthesized via a Fischer indole synthesis, residual phenylhydrazine and pyruvate precursors may be present.[6]
-
Dehalogenated Species: Catalytic hydrogenation steps used in some indole syntheses are notorious for causing hydrodebromination, leading to 7-methyl-1H-indole-2-carboxylic acid as an impurity.[7]
-
Oxidation/Polymerization Products: Indoles can be sensitive to air and light, leading to colored impurities.[8] Old samples may have a pink or brownish hue.[8]
-
Incomplete Hydrolysis: If the final step is the hydrolysis of an ester (e.g., ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate), residual ester will be a major impurity.[9]
Q3: How do I choose the best purification strategy?
The choice depends on the nature of the impurities. A logical decision-making process can save significant time and material.
Application Scientist's Insight: For this molecule, acid-base extraction is almost always the best first step. It is a bulk purification technique that efficiently removes any neutral or basic impurities, such as a residual ester or starting materials.[10][11] Recrystallization or chromatography can then be used as a polishing step to remove closely related acidic impurities.
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Recrystallization Issues
Q: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.
Solution Steps:
-
Re-heat the flask to re-dissolve the oil into the solvent.
-
Add a small amount (10-15% more) of the hot solvent to the mixture to slightly decrease the saturation.[12]
-
Allow the solution to cool much more slowly. You can do this by wrapping the flask in glass wool or placing it within a larger beaker of hot water (a makeshift water jacket) to insulate it.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Application Scientist's Insight: This phenomenon is common with compounds that have melting points depressed by impurities. By adding more solvent, you lower the temperature at which the solution becomes supersaturated, ensuring this point is below the compound's melting point. Slow cooling is paramount as it gives the molecules time to align into an ordered crystal lattice rather than crashing out as a disordered, impure liquid.[12]
Q: My final yield after recrystallization is very low. What are the common causes?
A: Low yield is a frequent issue and can be attributed to several factors.
Potential Causes & Solutions:
-
Using too much solvent: This is the most common reason. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. If you used too much, you can try to carefully evaporate some of the solvent and re-cool the solution.
-
Cooling for too short a time or not cold enough: Ensure the flask has come to room temperature slowly, then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.[12] To prevent this, use a pre-heated funnel and filter flask and add a small excess of hot solvent before filtering.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still significant at low temperatures, you will lose product in the mother liquor. You may need to screen for a new solvent or solvent system.
Q: My crystals are still colored after recrystallization. How do I get a white product?
A: Persistent color is usually due to highly conjugated, polar impurities that get trapped in the crystal lattice.
Solution:
-
Perform the recrystallization again, but this time, add a very small amount of activated charcoal to the hot solution before filtration.
-
Add a spatula tip of charcoal (a little goes a long way) to the dissolved, hot solution.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
Allow the now-colorless filtrate to cool and crystallize as usual.
Application Scientist's Insight: Be cautious with the amount of charcoal used. Too much will adsorb your desired product along with the impurities, leading to a significant drop in yield.[12] This technique is only effective for removing small amounts of intensely colored impurities.
Acid-Base Extraction Issues
Q: I've added acid to my basic aqueous extract, but no solid is precipitating. Where is my product?
A: This is an alarming but often solvable problem. There are a few possibilities.
Troubleshooting Steps:
-
Check the pH: Use a pH strip or meter to confirm the aqueous solution is truly acidic. You should aim for a pH of 2-3 to ensure complete protonation of the carboxylate.[2] If it's not acidic enough, add more acid.
-
Insufficient Concentration: Your product may be slightly soluble in the acidic aqueous solution, especially if a large volume of water was used. Try concentrating the aqueous layer under reduced pressure to about half its volume and cool it in an ice bath.
-
Back-Extraction: If a precipitate still doesn't form, the product may be present but not crashing out. You can perform a "back-extraction." Add an immiscible organic solvent (like ethyl acetate or dichloromethane) to the acidic aqueous solution and shake. The neutral, protonated carboxylic acid will move back into the organic layer.[1] You can then separate the organic layer, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to recover your product.
Q: I've formed a stable emulsion between the organic and aqueous layers during extraction. How do I break it?
A: Emulsions are common when dealing with complex mixtures and can be frustrating.
Methods to Break an Emulsion:
-
Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the droplets coalesce.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out.[1]
-
Filtration: In stubborn cases, you can filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any CO₂ gas that forms. Vent the funnel frequently. Once gas evolution ceases, shake more vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of 2-3 (check with pH paper).[13] A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This method is best for separating the target compound from other acidic impurities with different polarities.
Caption: Workflow for flash column chromatography purification.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For polar compounds like this, a good starting point is 5-10% methanol in dichloromethane.[14] Aim for an Rf value of ~0.2-0.4 for the desired compound.[15]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Due to the low solubility of the compound in many chromatography solvents, dry loading is highly recommended.[15] Dissolve the crude product in a minimal amount of a solvent it is soluble in (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using the mobile phase determined from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions together.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. This compound CAS#: 15936-76-2 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. sorbtech.com [sorbtech.com]
Technical Support Center: Synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable indole intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved via two robust and well-established named reactions: the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between them often depends on the availability and stability of the starting materials.
-
Fischer Indole Synthesis : This is a widely used and versatile method involving the acid-catalyzed reaction of a substituted arylhydrazine with an aldehyde or ketone.[1] For this specific target, the reaction would utilize (4-bromo-2-methylphenyl)hydrazine and a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate).
-
Reissert Indole Synthesis : This pathway begins with an ortho-nitrotoluene derivative, which is condensed with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid.[2][3]
The diagram below outlines the general workflow for both approaches.
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common and frustrating issues encountered during synthesis in a direct question-and-answer format.
Problem 1: Low or No Yield in the Fischer Indole Cyclization Step
Q: My Fischer indole synthesis using (4-bromo-2-methylphenyl)hydrazine is failing or giving a very low yield. What are the primary causes?
A: This is a frequent challenge in Fischer syntheses, often attributable to several critical factors. Low yields typically stem from an inappropriate choice of acid catalyst, suboptimal temperature, or competing side reactions that consume your starting material.[4][5]
Causality & Solutions:
-
Inappropriate Acid Catalyst: The reaction is highly sensitive to the acid's strength and type. A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while one that is too strong can cause degradation of the starting materials or the product.[5]
-
Solution: A systematic catalyst screening is the most effective approach. Both Brønsted acids (like p-toluenesulfonic acid, sulfuric acid) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[6][7] Polyphosphoric acid (PPA) is often a powerful medium for forcing cyclization, acting as both catalyst and solvent.[8]
-
-
Suboptimal Reaction Temperature: The rearrangement step has a significant activation energy barrier. Insufficient heat will result in an incomplete reaction. Conversely, excessive heat can lead to charring and the formation of degradation byproducts.[6][8]
-
Solution: Start with conditions reported for similar substrates, often refluxing in a solvent like glacial acetic acid.[9] If the reaction stalls, gradually increase the temperature. For PPA-catalyzed reactions, a temperature range of 80-100°C is a common starting point.
-
-
Competing N-N Bond Cleavage: The electron-donating methyl group on your phenylhydrazine can stabilize an intermediate that favors the undesired cleavage of the N-N bond, leading to the formation of 4-bromo-2-methylaniline instead of your indole.[10][11]
-
Solution: This is an inherent mechanistic challenge.[11] While difficult to eliminate completely, choosing a milder acid catalyst and carefully controlling the temperature can sometimes favor the desired cyclization pathway over the cleavage pathway.
-
-
Purity of Starting Hydrazine: Phenylhydrazines can oxidize and degrade upon storage. Impurities can significantly inhibit the reaction.[10]
-
Solution: Use freshly prepared or purified (recrystallized) (4-bromo-2-methylphenyl)hydrazine. If using the hydrochloride salt, ensure it is thoroughly dried.[8]
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen PPA, ZnCl₂, p-TSA, H₂SO₄ in AcOH. | Optimal acid is substrate-specific; PPA is often effective for difficult cyclizations.[6][8] |
| Temperature | 80-120°C; optimize empirically. | Must be high enough for rearrangement but low enough to prevent degradation.[8] |
| Solvent | Glacial acetic acid, toluene, or neat (with PPA). | Acetic acid can act as both solvent and catalyst. Solvent-free conditions can also be effective.[12] |
| Atmosphere | Inert (N₂ or Ar). | Prevents oxidation of the hydrazine and sensitive intermediates. |
Problem 2: Incomplete Reaction and Recovery of Hydrazone Intermediate
Q: My TLC analysis shows a significant amount of the initial hydrazone even after prolonged reaction time. How can I drive the cyclization to completion?
A: The recovery of the hydrazone intermediate is a clear sign that the reaction conditions are not sufficiently forcing to overcome the activation energy of the rate-limiting rearrangement step.
Causality & Solutions:
-
Insufficient Acid Strength or Concentration: The key isomerization from hydrazone to the reactive ene-hydrazine and the subsequent rearrangement are both acid-catalyzed.[7]
-
Solution: Increase the catalyst loading or switch to a stronger acid system. If you are using p-TSA in a solvent, consider switching to PPA or a stronger Lewis acid like ZnCl₂.[10]
-
-
Insufficient Temperature: As mentioned previously, this step is often thermally demanding.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the appearance of degradation products by TLC.[10]
-
-
Hydrazone Instability: In some cases, the pre-formed hydrazone may not be stable under the reaction conditions, or it may be sterically hindered.
Problem 3: Low Yield During the Final Saponification Step
Q: I successfully synthesized the ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate, but my yield drops dramatically after hydrolysis to the carboxylic acid. What is going wrong?
A: This is a critical and often overlooked source of yield loss. The issue typically lies in either incomplete hydrolysis or degradation of the indole ring under the reaction conditions.
Causality & Solutions:
-
Incomplete Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction.[14][15] If sufficient water is not present or the reaction is not allowed to proceed to completion, you will recover a mixture of the ester and the desired acid, complicating purification and lowering the isolated yield.
-
Degradation Under Harsh Basic Conditions: While alkaline hydrolysis (saponification) is not reversible and generally more reliable, indole rings can be sensitive to strong bases at high temperatures for prolonged periods.
-
Solution: The most reliable method is a carefully controlled saponification. Use a moderate concentration of NaOH or KOH in a mixed solvent system like methanol/water or ethanol/water. Heat gently (reflux) and monitor the reaction by TLC until all the starting ester is consumed (typically 0.5-2 hours).[16] Over-exposure to the basic conditions should be avoided.
-
-
Precipitation Issues During Acidification: The final product is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing the carboxylic acid to precipitate. If the pH is not adjusted correctly or the cooling is too rapid, you can get incomplete precipitation or an oily product that is difficult to filter.
-
Solution: After the saponification is complete, cool the reaction mixture to around 40°C or lower.[16][17] Add acid (e.g., 10% HCl) slowly with vigorous stirring until the pH is acidic (pH 3-4).[16] Cooling the mixture in an ice bath after acidification can further promote complete precipitation of a filterable solid.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound? A: The crude product obtained after acidification and filtration is often of reasonable purity.[16] The most common and effective purification method is recrystallization. A solvent system like ethanol/water or acetic acid/water is generally effective. If significant colored impurities are present, column chromatography can be used, but the carboxylic acid functional group can cause streaking on silica gel. A common tactic is to add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the acid on the silica surface.
Q2: How do the 5-bromo and 7-methyl substituents influence the Fischer synthesis? A: The 7-methyl group is a weak electron-donating group. As discussed, this can slightly increase the propensity for the undesired N-N bond cleavage side reaction.[10][11] The 5-bromo group is an electron-withdrawing group, which generally disfavors N-N bond cleavage but can also slow down the desired rearrangement, potentially requiring slightly more forcing conditions (higher temperature or stronger acid) than an unsubstituted analogue.[10]
Q3: Can I use pyruvic acid directly in the Fischer synthesis instead of ethyl pyruvate? A: Yes, it is possible to use pyruvic acid. The resulting product would be the target carboxylic acid directly, avoiding the final hydrolysis step. However, pyruvic acid can be less stable under the harsh acidic and high-temperature conditions of the reaction and may undergo decarboxylation or other side reactions.[1] Using the more stable ethyl pyruvate to form the ester, which is then hydrolyzed under milder conditions, is often a more reliable and higher-yielding two-step process.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Fischer Indole Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
-
Hydrazone Formation (Optional - can be done in situ):
-
In a round-bottom flask, dissolve (4-bromo-2-methylphenyl)hydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.05 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate. The product can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
To a flask equipped with a reflux condenser and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).
-
Heat the PPA to 80-90°C with stirring.
-
Add the hydrazone (from the previous step) portion-wise to the hot PPA. Caution: The addition can be exothermic.
-
Stir the reaction mixture at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the hydrazone spot and the appearance of the product spot.
-
After the reaction is complete, cool the mixture to about 60°C and pour it carefully onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Neutralize the aqueous slurry carefully with a base like sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Protocol 2: Saponification to this compound
-
Hydrolysis:
-
Dissolve the crude ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 1:1 mixture).[16]
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the disappearance of the starting ester by TLC.[16]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 40°C.[17]
-
Slowly add 10% hydrochloric acid dropwise with vigorous stirring until the pH of the solution is between 3 and 4.[17] A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to obtain the final product, this compound. A yield of over 90% for this step is achievable with careful execution.[16][18]
-
References
-
Wikipedia. Reissert indole synthesis. [Link]
-
Houk, K. N., et al. Why Do Some Fischer Indolizations Fail? PMC, NIH. [Link]
-
Name Reactions in Organic Synthesis. Reissert Indole Synthesis. [Link]
-
El-Seedi, H. R., et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Google Patents.
-
YouTube. ester hydrolysis and Fischer esterification. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
chemeurope.com. Reissert indole synthesis. [Link]
-
ResearchGate. (PDF) Reissert Indole Synthesis. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]
Overcoming solubility issues with 5-bromo-7-methyl-1H-indole-2-carboxylic acid
Prepared by: Senior Application Scientist, Experimental Support Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2). Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting Guide: Immediate Solutions for Common Solubility Issues
This section addresses specific, acute problems you may encounter in the lab.
Question: I'm trying to dissolve this compound directly in a neutral aqueous buffer (e.g., PBS, pH 7.4), but it's not dissolving or is forming a suspension. What's wrong?
Answer: This is expected behavior due to the molecule's chemical structure. This compound is a weak acid. Its core structure, featuring a hydrophobic indole ring system, makes the protonated (uncharged) form poorly soluble in water.[1][2][3] At neutral or acidic pH, the carboxylic acid group (-COOH) remains largely protonated, leading to very low aqueous solubility.[4][5]
To achieve dissolution in an aqueous buffer, you must first deprotonate the carboxylic acid to its much more soluble anionic (carboxylate, -COO⁻) form.[5][6]
Recommended Protocol: Basic Solubilization for Aqueous Buffers
-
Initial Weighing: Weigh the desired amount of the compound in a suitable vessel.
-
Initial Solubilization: Add a small volume of a basic solution, such as 0.1 N to 1 N Sodium Hydroxide (NaOH), dropwise while vortexing or stirring. Use the minimum amount necessary to achieve complete dissolution. The solution should become clear.
-
Dilution: Add your target aqueous buffer (e.g., PBS) to reach approximately 90% of your final desired volume.
-
pH Adjustment: Carefully adjust the pH of the solution back down to your desired experimental pH (e.g., 7.4) using a dilute acid like 0.1 N Hydrochloric Acid (HCl). Crucially, monitor the solution for any signs of precipitation as you approach the compound's pKa. The predicted pKa for similar indole-2-carboxylic acids is around 4.2-4.4, so precipitation is more likely at acidic pH values.[7]
-
Final Volume: Bring the solution to its final volume with your buffer.
-
Filtration: It is good practice to sterile-filter the final solution (e.g., using a 0.22 µm filter) before use in cell-based assays.
Question: My compound dissolved initially in a basic solution, but it crashed out (precipitated) when I adjusted the pH or diluted it into my media. How can I prevent this?
Answer: Precipitation upon pH adjustment or dilution indicates that you have exceeded the compound's solubility limit under the final conditions. This typically happens for one of two reasons:
-
pH-Dependent Solubility: As you lower the pH, you are protonating the highly soluble carboxylate (-COO⁻) back to the poorly soluble carboxylic acid (-COOH). If the final pH is too low or the concentration is too high, the compound will precipitate.[8][9]
-
Common Ion Effect/Component Interaction: Your final buffer or cell culture medium may contain components (e.g., divalent cations like Ca²⁺ or Mg²⁺) that can form less soluble salts with your compound.
Troubleshooting Steps:
-
Work at a Higher pH: If your experiment allows, work at a slightly more alkaline pH (e.g., 7.6-8.0) to keep a higher proportion of the compound in its ionized, soluble form.[8]
-
Reduce Final Concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Incorporate a Co-solvent: For challenging situations, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer can be effective.[10][11] The small amount of residual DMSO can help maintain solubility. However, always run a vehicle control to account for any effects of the co-solvent on your experimental system.[11]
Frequently Asked Questions (FAQs)
This section provides broader context and best practices for working with this compound.
Question: What is the fundamental principle behind using a base to dissolve this compound?
Answer: The principle is the acid-base reaction to form a salt. Weakly acidic or basic drugs can be converted into their salt forms to dramatically increase their aqueous solubility.[12][13][14]
-
Protonated Form (R-COOH): This is the neutral, uncharged state of the molecule. The large, nonpolar indole ring system dominates, making it hydrophobic and poorly soluble in water.[3]
-
Deprotonated Form (R-COO⁻ Na⁺): By adding a base like sodium hydroxide (NaOH), you remove the proton from the carboxylic acid. This creates a carboxylate anion (R-COO⁻) and a sodium cation (Na⁺). This charged, ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in solubility.[4][5][6]
This relationship is a cornerstone of pharmaceutical formulation for improving the dissolution and bioavailability of drugs.[15]
Question: What are the recommended solvents for making a high-concentration stock solution?
Answer: Preparing a concentrated stock solution is highly recommended to avoid repeatedly weighing small, static-prone amounts of powder. The choice of solvent depends on your experimental needs.
| Solvent | Typical Stock Concentration | Pros | Cons & Considerations |
| DMSO | 10-50 mM | High solvating power for many organic molecules.[16] Miscible with aqueous media. | Can be toxic to cells, typically kept <0.5% v/v in final assays. Vehicle controls are essential. |
| DMF | 10-50 mM | High solvating power. | Higher toxicity profile than DMSO; use with caution. |
| Ethanol | 1-10 mM | Less toxic than DMSO/DMF. Suitable for some in vivo applications. | Lower solvating power for this compound class. May require gentle warming. |
| Aqueous NaOH (e.g., 0.1 N) | 10-25 mM | Directly creates the soluble salt form. Avoids organic solvents. | High pH of the stock requires careful dilution and pH adjustment for final use. Not suitable for base-labile compounds. |
Question: How should I approach solubility optimization for a new experiment?
Answer: A systematic approach is best. We recommend the following workflow, which prioritizes methods that minimize the use of potentially confounding organic co-solvents.
Sources
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. chembk.com [chembk.com]
Technical Support Center: Synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Synthesis Overview: The Japp-Klingemann/Fischer Indole Approach
The most common and versatile route to synthesizing this compound involves a two-step process: the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2] This approach offers flexibility and is generally high-yielding when optimized.
Here is a visual representation of the overall workflow:
Caption: General workflow for the synthesis of the target indole derivative.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Japp-Klingemann Reaction Stage
Q1: My Japp-Klingemann reaction is sluggish or not proceeding to the hydrazone. What are the likely causes?
A1: A slow or incomplete Japp-Klingemann reaction can often be attributed to the following factors:
-
pH of the Reaction Medium: The pH is critical for the formation of the diazonium salt and its subsequent coupling with the β-keto-ester. An overly acidic or basic medium can inhibit the reaction. It is crucial to maintain the recommended pH range for the specific diazonium salt you are using.
-
Temperature Control: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition. Allowing the temperature to rise prematurely can significantly reduce the yield of the desired hydrazone.
-
Purity of Starting Materials: Impurities in the aniline precursor or the β-keto-ester can interfere with the reaction. Ensure that your starting materials are of high purity.[3]
Q2: I am observing the formation of a stable azo compound instead of the desired hydrazone. How can I resolve this?
A2: The formation of a stable azo compound is a known side reaction in the Japp-Klingemann synthesis.[4] This can occur if the intermediate azo compound is resistant to hydrolysis and subsequent rearrangement. To promote the formation of the hydrazone, consider the following:
-
Adjusting the pH: Carefully increasing the pH after the initial coupling can sometimes facilitate the necessary hydrolysis and rearrangement.
-
Solvent Effects: The choice of solvent can influence the stability of the azo intermediate. Experimenting with different solvent systems may be beneficial.
-
Extended Reaction Time or Gentle Heating: In some cases, a longer reaction time or gentle warming after the initial coupling can encourage the conversion of the azo compound to the hydrazone.
Fischer Indole Synthesis Stage
Q3: The Fischer indole cyclization is resulting in a low yield of the indole-2-carboxylate. What are the key parameters to optimize?
A3: The Fischer indole synthesis is notoriously sensitive to reaction conditions.[3][5] Low yields are a common issue and can often be rectified by optimizing the following:
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[7] The optimal acid and its concentration must often be determined empirically for a specific substrate.
-
Temperature and Reaction Time: These two parameters are interdependent. Insufficient heat or time may lead to an incomplete reaction, while excessive heat or time can cause decomposition of the starting material or product. A systematic study of temperature and time is recommended.
-
Solvent: The polarity of the solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO or acetic acid are commonly used.[8]
| Parameter | Condition A | Condition B | Condition C |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | p-Toluenesulfonic Acid (p-TSA) |
| Temperature | 80-100 °C | 120-140 °C | 100-110 °C |
| Typical Yield | Moderate to High | Variable, can be high | Moderate |
| Notes | Can be viscous and difficult to stir. | A strong Lewis acid, can sometimes lead to side reactions. | A milder Brønsted acid, often a good starting point. |
Q4: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions in Fischer indole synthesis?
A4: The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote several side reactions:[5]
-
N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating substituents on the arylhydrazine, leading to byproducts like aniline derivatives.[3][9]
-
Friedel-Crafts Type Reactions: The acidic catalyst can promote unwanted reactions with other aromatic rings if present in the starting materials.[3]
-
Incomplete Cyclization: The reaction may stall at the di-imine intermediate stage, especially if the reaction conditions are not optimal.
To minimize these side reactions, carefully control the temperature and consider using a milder acid catalyst.
Saponification and Workup
Q5: During the final saponification step to obtain the carboxylic acid, I am experiencing difficulty with product isolation and purification. What are some tips for an efficient workup?
A5: The hydrolysis of the indole-2-carboxylate ester is generally straightforward, but the workup can present challenges.
-
pH Adjustment: After hydrolysis with a base (e.g., NaOH or KOH), the reaction mixture must be carefully acidified to precipitate the carboxylic acid.[10] Add the acid dropwise and monitor the pH closely to avoid over-acidification, which could lead to degradation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If the product remains colored, a charcoal treatment during recrystallization can be effective.[11] For highly impure samples, column chromatography may be necessary.
Caption: Purification workflow for the final product.
III. References
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
-
Japp-Klingemann reaction - chemeurope.com.
-
Japp klingemann reaction | PPTX - Slideshare.
-
Technical Support Center: Troubleshooting Indole Cyclization Reactions - Benchchem.
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
-
The Japp‐Klingemann Reaction - ResearchGate.
-
Japp–Klingemann reaction - Wikipedia. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction - YouTube. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.
-
THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS - Canadian Science Publishing. [Link]
-
A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid (CAS - Benchchem.
-
A three-component Fischer indole synthesis - PubMed. [Link]
-
5-bromoindole preparation method - Google Patents.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-bromo-1H-indole-2-carboxylic Acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common and frustrating issue encountered when analyzing acidic compounds such as 5-bromo-1H-indole-2-carboxylic acid. Designed for researchers, chromatographers, and drug development professionals, this document moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting workflows.
Understanding the Analyte: 5-bromo-1H-indole-2-carboxylic Acid
Before diagnosing a problem, it is crucial to understand the chemical nature of the analyte. 5-bromo-1H-indole-2-carboxylic acid is an acidic molecule due to its carboxylic acid functional group.[1] This feature is the primary driver of its chromatographic behavior and potential for peak shape distortion.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| Structure | Indole ring with a bromine at position 5 and a carboxylic acid at position 2. | [1][2] |
| Key Functional Group | Carboxylic Acid (-COOH) | [1] |
| Predicted pKa | ~3.5 - 4.5 | [3] |
The presence of the carboxylic acid group means its ionization state is highly dependent on the mobile phase pH, which is a critical factor in controlling retention and peak shape.[4][5]
Frequently Asked Questions (FAQs): The "What" and "Why" of Peak Tailing
This section addresses the most common questions regarding peak tailing for this specific compound, focusing on the causative mechanisms.
Q1: What exactly is peak tailing and how is it measured?
A1: Peak tailing describes a distortion where the back half of a chromatographic peak is broader than the front half, creating an asymmetrical shape.[6] In an ideal separation, a peak should be symmetrical, resembling a perfect Gaussian curve. This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates perfect symmetry. A value greater than 1.2 is typically considered tailing, which can compromise the accuracy of peak integration, reduce resolution from nearby peaks, and indicate underlying chemical or physical problems in the HPLC system.[7][8]
Q2: What are the primary chemical reasons my 5-bromo-1H-indole-2-carboxylic acid peak is tailing?
A2: For an acidic compound like this, peak tailing is rarely a random occurrence. It's almost always a symptom of unwanted secondary interactions between the analyte and the stationary phase. The three most probable causes are:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface.[9] These silanols are acidic and can become deprotonated (-Si-O⁻) at mid-range pH values.[7] Your analyte's carboxylate form (-COO⁻) can then engage in complex ionic interactions with these sites, creating an alternative retention mechanism that slows down a portion of the analyte molecules and causes tailing.[3][10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is set too close to the analyte's pKa, the compound will exist as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms.[4][11] Since these two forms have different polarities and retention behaviors, this dual-state existence during transit through the column results in a broadened, tailing peak.[11][12]
-
Metal Chelation: The carboxylic acid functional group can act as a chelating agent, binding to trace metal ions present in the system.[13] These metal ions can be impurities within the silica packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[9][14] This chelation creates a new, often strongly retained complex, leading to severe peak tailing.[13][15]
Q3: How does mobile phase pH specifically influence the peak shape for this compound?
A3: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[5] The goal is to ensure the analyte is in a single, stable ionic state.
-
Low pH (pH < 2.5): At a pH well below the analyte's pKa, the carboxylic acid is fully protonated (-COOH). This makes the molecule more non-polar and suppresses its ability to interact with silanol groups via ion exchange. This strategy, known as "ion suppression," typically yields the best peak shape for acids.[12]
-
Mid-Range pH (pH ≈ pKa): This is the worst range for peak shape. Operating near the pKa results in a mixed population of ionized and non-ionized molecules, leading to significant peak distortion.[4][11]
-
High pH (pH > 6): At a pH well above the pKa, the analyte is fully deprotonated (-COO⁻). While this stabilizes the analyte's form, it makes it highly susceptible to secondary interactions with ionized silanols and metal contaminants, often resulting in tailing.[10]
For robust and reproducible results, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[16]
Q4: I've optimized my mobile phase, but the peak still tails. Could my HPLC system or column be the cause?
A4: Absolutely. If chemical factors have been addressed, the problem may be physical. This is especially likely if all peaks in your chromatogram are tailing, not just the analyte.[17][18]
-
Column Contamination & Voids: Particulate matter from samples or mobile phase can clog the column's inlet frit, distorting the flow path.[18] Over time, the packed bed of the column can also settle, creating a void at the inlet. This extra space causes band broadening and tailing.[17][19]
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or improper fittings, can lead to peak broadening and tailing.[6]
-
Column Age/Degradation: The bonded phase of the column can hydrolyze and degrade over time, especially when used at pH extremes. This exposes more active silanol groups, worsening tailing for sensitive compounds.[10]
Systematic Troubleshooting Guide & Protocols
Follow this logical workflow to diagnose and resolve peak tailing. The key is to change only one parameter at a time to isolate the root cause.[9]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing the cause of peak tailing.
Caption: A systematic workflow for diagnosing HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Ion Suppression
-
Objective: To force the 5-bromo-1H-indole-2-carboxylic acid into its neutral, protonated form to minimize secondary interactions.
-
Materials: HPLC-grade water, acetonitrile or methanol, and a suitable acid (e.g., formic acid, phosphoric acid). Calibrated pH meter.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Before adding the organic modifier, adjust the pH of the aqueous component to 2.5 using small amounts of acid.[20] Using a buffer like a 10-20 mM phosphate buffer is ideal for maintaining a stable pH.[20]
-
Add the required volume of organic solvent (e.g., acetonitrile) to reach your desired mobile phase composition.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject your sample and analyze the peak shape.
-
-
Expected Outcome: A significant improvement in peak symmetry (Tf approaching 1.0). Retention time will likely increase because the neutral form is less polar and interacts more strongly with the C18 stationary phase.[4][12]
Protocol 2: Mitigating Metal Chelation with a Chelating Agent
-
Objective: To diagnose and temporarily fix peak tailing caused by metal ion contamination in the HPLC system or column.
-
Materials: Ethylenediaminetetraacetic acid (EDTA), mobile phase from Protocol 1.
-
Procedure:
-
Prepare your optimized mobile phase (e.g., at pH 2.5).
-
Add a very low concentration of EDTA to both your aqueous (A) and organic (B) mobile phase bottles. A final concentration of 5-10 µM (micromolar) is sufficient.[15] Caution: Do not use millimolar concentrations, as this can cause precipitation and other issues.[15]
-
Flush the entire system, including pump heads and injector, with the EDTA-containing mobile phase to passivate the surfaces.[15]
-
Equilibrate the column and inject the sample.
-
-
Expected Outcome: If metal chelation is the root cause, you will see a dramatic improvement in peak shape and possibly an increase in peak area (recovery).[13] This confirms that either the column or the HPLC system has significant metal contamination. The long-term solution is to use bio-inert or metal-passivated columns and systems.[13][14]
Protocol 3: Diagnosing Physical Column Issues (Frit Blockage/Void)
-
Objective: To determine if a clogged inlet frit or a void in the packing bed is causing peak distortion.
-
Materials: HPLC system, appropriate wrenches for column disconnection.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of the column (connect the outlet to the injector and the inlet to waste).
-
Flush the column in the reverse direction with a strong solvent (like 100% acetonitrile) at a low flow rate (e.g., 0.2 mL/min) for about 20-30 column volumes. This can dislodge particulates from the inlet frit.[18]
-
Return the column to its normal orientation, reconnect to the detector, and re-equilibrate with your mobile phase.
-
Inject the sample and observe the peak shape.
-
-
Expected Outcome: If a partially blocked frit was the issue, the peak shape should improve. If the problem persists or worsens, a void may have formed at the head of the column. In this case, the column has reached the end of its life and must be replaced.[18]
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Recommended Solution(s) |
| Only the analyte peak tails. | Chemical Interaction | 1. Adjust mobile phase pH to 2.5 using a buffer (Protocol 1).[7][20]2. If tailing persists, add 5-10 µM EDTA to the mobile phase (Protocol 2).[15]3. Use a modern, high-purity, end-capped HPLC column.[6][7] |
| All peaks in the chromatogram tail. | Physical/System Issue | 1. Reverse-flush the column to clear a potential frit blockage (Protocol 3).[18]2. If using a guard column, remove it and re-inject. If the peak shape improves, replace the guard column.[18]3. Minimize extra-column volume by using narrow-bore (0.005") tubing and ensuring fittings are properly made.[6] |
| Peak shape degrades over a sequence of injections. | Column Overload or Contamination | 1. Dilute the sample by a factor of 10 and re-inject. If the shape improves, the original sample was too concentrated.[7]2. Implement a sample clean-up procedure (e.g., Solid Phase Extraction) to remove matrix components that may be contaminating the column.[6] |
By applying these principles and protocols systematically, you can effectively diagnose, resolve, and prevent HPLC peak tailing issues with 5-bromo-1H-indole-2-carboxylic acid, leading to more accurate, robust, and reliable analytical results.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Stoll, D. R. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- MedchemExpress.com. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid | Intermediate.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- CymitQuimica. (n.d.). CAS 7254-19-5: 5-bromoindole-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository.
- Peters, K. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- ChemBK. (2024, April 9). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- MicroSolv. (2025, June 21). Purge metals from HPLC system using EDTA - How To.
- Shikov, A. N., et al. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of 5-Bromo-1H-indole-2-carboxylic Acid.
Sources
- 1. CAS 7254-19-5: 5-bromoindole-2-carboxylic acid [cymitquimica.com]
- 2. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silcotek.com [silcotek.com]
- 15. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bvchroma.com [bvchroma.com]
- 20. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: 5-Bromo-7-methyl-1H-indole-2-carboxylic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2). This document offers in-depth information on storage, handling, and troubleshooting to ensure experimental success and maintain compound integrity. The guidance provided is grounded in established principles of chemical safety and organic chemistry, drawing parallels from the well-characterized analogue, 5-bromo-1H-indole-2-carboxylic acid, where specific data for the 7-methyl derivative is limited.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage, handling, and properties of this compound.
1. How should I properly store this compound?
Proper storage is crucial to maintain the stability and purity of the compound. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric components. The freezer used for storage should be designated for chemical reagents and not used for the storage of food or beverages.
2. What is the expected shelf life of this compound?
When stored under the recommended conditions (-20°C, dry, dark, and tightly sealed), this compound is expected to be stable for several years. However, it is best practice to re-evaluate the purity of the compound if it has been in storage for an extended period or if there are any visual changes in the material (e.g., color change, clumping).
3. In which solvents is this compound soluble?
Based on data for the closely related 5-bromo-1H-indole-2-carboxylic acid, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is also likely to have some solubility in polar protic solvents like methanol and ethanol, particularly with heating, due to the presence of the carboxylic acid group. Solubility in aqueous solutions is expected to be limited but can be increased by adjusting the pH to deprotonate the carboxylic acid (pH > pKa).
4. What are the primary safety concerns and handling precautions for this compound?
5. Are there any known chemical incompatibilities?
This compound should be kept away from strong oxidizing agents, as these can react with the indole ring system.[3][5] It is also advisable to avoid contact with strong bases unless a specific reaction is intended, as this will deprotonate the carboxylic acid and alter its properties.
Troubleshooting Guide
This section provides solutions to common experimental challenges encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor or Incomplete Dissolution | Incorrect solvent choice. | 1. Consult solubility data: Prioritize the use of recommended solvents like DMSO or DMF.[1][2] 2. Gentle heating: If using a less ideal solvent, gentle warming and sonication can aid dissolution. Be cautious, as excessive heat can lead to degradation. 3. pH adjustment: For aqueous solutions, increasing the pH above the predicted pKa of the carboxylic acid will form the more soluble carboxylate salt. |
| Compound has degraded. | 1. Visual inspection: Check for any changes in the appearance of the solid. 2. Purity analysis: If degradation is suspected, verify the purity using techniques like HPLC or NMR before use. | |
| Inconsistent Experimental Results | Compound degradation in solution. | 1. Prepare fresh solutions: Stock solutions, especially in protic solvents, should be prepared fresh for each experiment. 2. Storage of solutions: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Inaccurate concentration of stock solution. | 1. Ensure complete dissolution: Visually confirm that all solid has dissolved before making dilutions. 2. Use a calibrated balance: Accurate weighing of the solid is critical for preparing stock solutions of the correct concentration. | |
| Precipitation of the Compound During Experiment | Change in solvent composition or temperature. | 1. Maintain solvent composition: Avoid introducing components that may reduce the solubility of the compound. 2. Control temperature: If the experiment is sensitive to temperature fluctuations, ensure a stable thermal environment. |
| Exceeded solubility limit. | 1. Re-evaluate experimental concentration: The working concentration may be too high for the chosen solvent system. Consider diluting the sample. |
Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines the recommended procedure for preparing a stock solution of this compound. Adhering to this workflow will help ensure the accuracy and reproducibility of your experiments.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 15936-76-2 | [6] |
| Molecular Formula | C₁₀H₈BrNO₂ | [6] |
| Molecular Weight | 254.08 g/mol | [6] |
| Appearance | White to light yellow or orange powder | [1] (inferred) |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO and DMF | [1][2] (inferred) |
References
-
ChemBK. (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of substituted indoles for direct N-acylation with carboxylic acids. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for scaling up the synthesis of this valuable indole intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you anticipate challenges and make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis.
Q1: What is the most reliable and scalable synthetic route for this compound?
The most robust and widely employed method is a two-step sequence involving the Fischer indole synthesis followed by ester hydrolysis.[1][2] This classic approach involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is formed from the condensation of an arylhydrazine and a keto-ester.[3] A patent for the structurally similar 4-bromo-7-methylindole-2-carboxylic acid outlines this exact strategy, highlighting its industrial applicability.[4]
The key intermediate, the phenylhydrazone, can be synthesized via the Japp-Klingemann reaction, which is particularly useful for creating hydrazones from β-keto-esters and aryl diazonium salts.[2][5]
Q2: What are the critical starting materials and their preparation?
The primary starting materials are 4-bromo-2-methylphenylhydrazine and an ester of pyruvic acid (e.g., ethyl pyruvate).
-
4-bromo-2-methylphenylhydrazine: This can be prepared from 4-bromo-2-methylaniline via diazotization followed by reduction. Alternatively, it can be sourced from commercial suppliers. Purity is crucial, as impurities can significantly inhibit the reaction or lead to unwanted side products.[6][7]
-
Ethyl Pyruvate: This is a common and readily available reagent. Ensure it is used in its pure form, as aldol condensation side-products can arise from impurities under acidic conditions.[6]
Q3: Which parameters are most critical for the Fischer indole cyclization step?
The success of the Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and solvent.[6]
-
Acid Catalyst: Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][3] The optimal choice depends on the substrate's reactivity. For many indole syntheses, PPA is effective for less reactive substrates, but stronger acids can also lead to decomposition if not carefully controlled.[8] A systematic screening of catalysts is often necessary for optimization.
-
Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the key[8][8]-sigmatropic rearrangement step.[7] However, excessively high temperatures can promote tar formation and other side reactions.[8]
-
Solvent: While the reaction can be run in high-boiling point solvents like dihydric alcohols, some modern approaches have explored solvent-free conditions, which can simplify workup and reduce waste.[4][9]
Q4: How is the final carboxylic acid liberated from its ester precursor?
The terminal step is the saponification (hydrolysis) of the indole-2-carboxylate ester. This is typically achieved by heating the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][10] The reaction is usually straightforward, but monitoring for completion is essential to ensure high conversion.
Q5: What are the best practices for purifying the final product?
Purification of this compound typically involves the following:
-
Acidification: After hydrolysis, the reaction mixture is cooled and acidified (e.g., with 10% HCl) to a pH of 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.[4][10]
-
Filtration: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For persistent colored impurities, treatment with activated carbon can be effective.[4] In cases where recrystallization is insufficient, column chromatography may be required.[11]
Q6: How can I confirm the structure and purity of the final compound?
A combination of spectroscopic and chromatographic methods is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Predicted chemical shifts are available in technical guides for similar compounds.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a bromine-containing compound.[13]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H and O-H stretches of the indole and carboxylic acid, as well as the C=O stretch.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A purity of >98% is often achievable.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Indole Ester After Cyclization
-
Potential Cause A: Inappropriate Acid Catalyst or Conditions. The choice and strength of the acid are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause degradation.[8]
-
Potential Cause B: N-N Bond Cleavage Side Reaction. Electron-donating groups on the phenylhydrazine, such as the methyl group in your substrate, can sometimes weaken the N-N bond, leading to cleavage as a competing pathway to the desired cyclization.[7][14] This side reaction can produce aniline byproducts.
-
Solution: If N-N cleavage is suspected, try using milder acid catalysts and lower reaction temperatures. Computational studies have shown that excessive stabilization of certain intermediates can favor this undesired pathway.[14]
-
-
Potential Cause C: Impure Starting Materials. Impurities in the arylhydrazine or the keto-ester can inhibit the catalyst or introduce competing side reactions.[7]
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or distillation before starting the reaction.
-
Problem 2: Significant Formation of Dark, Tarry Byproducts
-
Potential Cause: Harsh Reaction Conditions. High temperatures and highly concentrated, strong acids are common culprits for polymerization and decomposition of both starting materials and the indole product.[8][15]
-
Solution: Reduce the reaction temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion. Consider switching to a milder acid catalyst (e.g., acetic acid or p-toluenesulfonic acid).[7] Running the reaction at a slightly lower concentration may also help.
-
Problem 3: Incomplete Hydrolysis of the Carboxylate Ester
-
Potential Cause A: Insufficient Base. Saponification is a stoichiometric reaction. An inadequate amount of NaOH or KOH will result in incomplete conversion.
-
Solution: Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion and to neutralize any acidic impurities.
-
-
Potential Cause B: Inadequate Reaction Time or Temperature. Hydrolysis of sterically hindered esters or heterogeneous reaction mixtures can be slow.
-
Solution: Increase the reflux time and ensure the reaction mixture is homogenous. The addition of a co-solvent like methanol or ethanol helps to dissolve the ester.[10] Monitor the reaction by TLC until all the starting ester has been consumed.
-
Problem 4: The Final Product is an Off-White or Colored Solid
-
Potential Cause: Presence of Chromophoric Impurities. Indoles can be susceptible to air oxidation, which can form colored impurities.[16] Residual impurities from the cyclization step can also carry through.
-
Solution: During the workup, after acidification and filtration, dissolve the crude product in a suitable solvent and treat with activated carbon while gently heating. Filter the hot solution to remove the carbon and then allow the filtrate to cool for recrystallization.[4] This is often very effective at removing colored byproducts.
-
Experimental Protocols & Data
Overall Synthetic Workflow
The synthesis is typically performed in two main chemical steps following the preparation of the hydrazone.
Caption: Overall workflow for the synthesis of the target compound.
Protocol 1: Synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
This protocol is adapted from general Fischer indole synthesis procedures and specific examples for similar structures.[3][4]
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-bromo-2-methylphenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq) to the solution. Stir the mixture at room temperature. The hydrazone may precipitate out of solution. The reaction can be gently heated if necessary to ensure completion. The intermediate hydrazone is then isolated by filtration.
-
Cyclization: Add the dried ethyl pyruvate-4-bromo-2-methylphenylhydrazone to a suitable reaction solvent, such as a dihydric alcohol (e.g., ethylene glycol).[4]
-
Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, catalytic to several equivalents) to the mixture.
-
Heat the reaction mixture to the optimized temperature (typically 100-160 °C) and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Saponification to this compound
This protocol is based on standard ester hydrolysis methods.[4][10]
-
In a round-bottom flask, dissolve the crude ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) to the solution.
-
Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 10% hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. A solid precipitate will form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield the final product.
Data Summary
Table 1: Reaction Optimization Parameters (Illustrative)
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | p-TsOH (10 mol%) | 120 | 6 | 45 | Incomplete conversion |
| 2 | ZnCl₂ (1.5 eq) | 140 | 4 | 75 | Moderate yield, some byproducts |
| 3 | H₂SO₄ (conc.) | 100 | 2 | 60 | Significant tar formation |
| 4 | PPA | 130 | 3 | 85 | Good conversion, clean reaction |
Table 2: Spectroscopic Data for this compound
| Data Type | Characteristic Features |
|---|---|
| ¹H NMR | Broad singlet for COOH proton (~12-13 ppm), broad singlet for N-H proton (~11.5 ppm), aromatic protons in the 7-8 ppm range, singlet for the C3-H (~7.1 ppm), singlet for the methyl group.[12] |
| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (~100-140 ppm), including the C-Br carbon (~115 ppm).[12] |
| MS (ESI-) | [M-H]⁻ peak showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2).[13] |
| IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹).[13] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield issues.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem. (2025). Avoiding side reactions in Fischer indole synthesis.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 5-Bromoindole-2-carboxylic acid synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- Wikipedia. (2023). Japp–Klingemann reaction.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Hughes, D. L., & Marks, T. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- Google Patents. (n.d.).
- Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. Arkivoc.
- Chemeurope.com. (n.d.). Japp-Klingemann reaction.
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- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 16. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: HPLC Analysis of Indole Carboxylic Acids
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols, ensuring the integrity and success of your analytical work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems: Tailing and Fronting
Question 1: My primary issue is significant peak tailing for my indole carboxylic acid analyte. What is the underlying cause, and how can I resolve it?
Answer:
Peak tailing is the most common chromatographic problem encountered with acidic compounds like indole carboxylic acids.[1] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica-based column packing.[2][3][4]
Causality Explained:
Indole carboxylic acids possess a carboxylic acid functional group, which can be ionized. When the mobile phase pH is close to the pKa of the analyte (typically around 4.7 for similar structures), a mixed population of ionized (deprotonated) and non-ionized (protonated) forms of the acid exists.[1][5] The ionized form can interact strongly with the acidic, free silanol groups on the silica surface of the column, leading to a secondary retention mechanism.[2][3][4] This results in a portion of the analyte molecules being retained longer than the main peak, causing the characteristic tailing.
Step-by-Step Resolution Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[1][5]
-
Protocol: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your indole carboxylic acid. A good starting point is a pH of 2.5-3.0.[1] This ensures the analyte is in its fully protonated, less polar form, minimizing interactions with silanol groups.[1]
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate or acetate buffers are common choices.[1] For LC-MS applications, volatile buffers like formic acid or trifluoroacetic acid (TFA) are necessary.[6][7]
-
-
Column Selection:
-
End-capped Columns: Modern, high-purity silica columns that are well "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[4][8]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which can offer different selectivity and reduced silanol activity.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[9]
-
Verification: To check for mass overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[3]
-
Question 2: In contrast to tailing, I am observing peak fronting. What are the likely causes?
Answer:
Peak fronting is less common than tailing for acidic analytes but can occur due to several factors.[1]
Potential Causes and Solutions:
-
High Sample Concentration (Mass Overload): Similar to tailing, injecting a sample that is too concentrated can lead to fronting. The solution is to dilute the sample.[1]
-
Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your mobile phase, the analyte band can spread and distort as it enters the column, leading to fronting.
-
Column Collapse: This is a more severe issue where the stationary phase bed has been compromised, often due to extreme pH or pressure shocks.[5] This typically results in a sudden and dramatic change in peak shape and retention time. A column void can also cause split peaks.[1] If you suspect column collapse or a void, replacing the column is the most likely solution.[1][9]
Baseline Issues: Noise and Drift
Question 3: I'm experiencing a noisy or drifting baseline, which is affecting my ability to accurately integrate small peaks. What are the common causes and how can I troubleshoot this?
Answer:
An unstable baseline can originate from several sources within the HPLC system, including the detector, the pump, the mobile phase, or the column.[12][13]
Troubleshooting Workflow for Unstable Baseline:
Caption: Troubleshooting workflow for an unstable baseline.
Detailed Explanations:
-
Detector Issues: Air bubbles in the flow cell, a contaminated flow cell, or a failing lamp are common culprits.[12][14] Flushing the system or purging the detector can often resolve these issues.
-
Pump and Mobile Phase Problems: Inconsistent mobile phase mixing, pump seal leaks, or improperly functioning check valves can cause pressure fluctuations that manifest as baseline noise.[15] Ensure your mobile phase is thoroughly degassed, as dissolved gases can outgas in the system and cause noise.[16]
-
Column Equilibration: Insufficient column equilibration, especially when changing mobile phases or after a gradient run, can lead to baseline drift.[1][15] Always allow adequate time for the column to equilibrate with the mobile phase.
-
Temperature Fluctuations: Variations in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift, particularly with sensitive detectors.[13][17][18] Using a column oven helps maintain a stable temperature.[15]
Retention Time Variability
Question 4: My retention times are shifting between injections and between different analytical runs. What factors contribute to this variability?
Answer:
Consistent retention times are critical for reliable peak identification.[19] Variability can be caused by several factors related to the mobile phase, the column, and the HPLC system itself.[1][20][21]
Key Factors Influencing Retention Time Stability:
| Factor | Cause of Variability | Recommended Action |
| Mobile Phase Composition | Inaccurate mixing of solvents, or evaporation of the more volatile organic component over time.[22] | Prepare mobile phase fresh daily. Keep reservoirs covered. Ensure accurate volumetric measurements. |
| Mobile Phase pH | Small changes in pH (as little as 0.1 unit) can significantly shift the retention of ionizable compounds like indole carboxylic acids.[23] | Use a calibrated pH meter. Ensure the buffer is used within its effective buffering range. |
| Column Temperature | Fluctuations in ambient temperature can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[22] | Use a thermostatically controlled column compartment. |
| Flow Rate | Inconsistent flow from the pump due to leaks, air bubbles, or failing pump seals will cause proportional changes in retention time. | Regularly inspect the pump for leaks and perform routine maintenance.[15] |
| Column Equilibration | Insufficient time for the column to re-equilibrate after a gradient or between runs. | Ensure a consistent and adequate equilibration time is built into your method.[15] |
Experimental Protocols
Protocol 1: General Purpose Isocratic Method for Indole Carboxylic Acids
This protocol provides a starting point for the isocratic separation of a single indole carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).[24]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for higher sensitivity.[1][25]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-50 µg/mL. Filter through a 0.22 or 0.45 µm syringe filter before injection.[1][10]
Protocol 2: Gradient Method for Separation of Multiple Indole Compounds
This gradient method is suitable for separating a mixture of indole compounds with varying polarities.
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][25]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection: Diode Array Detector (DAD) to monitor multiple wavelengths or fluorescence detection (Ex: 280 nm, Em: 350 nm).[1][25]
References
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid. Benchchem.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
- How to Distinguish Noise
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
- What would be an optimized protocol to analyze indole derivatives
- Elimin
- Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed.
- HPLC - What Are the Causes of Baseline Drift or Noise?
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Why Your HPLC Baseline Drifts—And How to Stop It.
- Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3′-diindolylmethane in mouse plasma, liver, and kidney tissues.
- Sample Preparation – HPLC.
- Troubleshooting Common HPLC Issues. Labcompare.com.
- Why am I getting Baseline noise in HPLC?
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. 2s. Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- How Much Retention Time Variation Should I Expect?
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Retention Time Variability in HPLC. Element Lab Solutions.
- Help on: Acceptable Variation for HPLC Retention Time. Mourne Training Services.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Troubleshooting in HPLC: A Review. IJSDR.
- HPLC Peak Tailing. Axion Labs.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- HPLC Troubleshooting Guide.
- How Much Retention Time Variation Is Normal?
- A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
- Why Does Retention Time Shift? | HPLC Tip. YouTube.
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- 25. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mild Preparation of 5-Bromo-7-Methylindole
Welcome to the technical support guide for the synthesis of 5-bromo-7-methylindole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested advice for achieving successful synthesis under mild conditions. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind these methodologies, ensuring your experiments are built on a solid foundation of chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 5-bromo-7-methylindole via direct bromination of 7-methylindole?
The core challenge is regioselectivity. The indole ring is an electron-rich heterocycle, highly activated towards Electrophilic Aromatic Substitution (SEAr). The position of highest electron density, and therefore the kinetically favored site of attack for electrophiles like bromine, is the C3 position.[1] Direct bromination without carefully controlled conditions will predominantly yield the 3-bromo isomer, followed by poly-brominated species, rather than the desired C5-substituted product.
Q2: What are the principal strategies for preparing 5-bromo-7-methylindole under mild conditions?
There are two main approaches to circumvent the regioselectivity issue and maintain mild conditions:
-
Direct C5-Selective Bromination: This involves using specific reagent and solvent systems that favor substitution at the C5 position over the more reactive C3 position. Recent advancements have made this approach highly effective.[2][3]
-
Multi-Step Directed Synthesis: These routes build the molecule from precursors where the bromine is already in the correct position, thus avoiding the problematic direct bromination step altogether. A common strategy involves starting with a pre-brominated aniline derivative and constructing the indole ring.[4]
Q3: Which brominating agents are considered "mild" and suitable for this synthesis?
"Mild" refers to reagents and conditions that minimize side reactions, decomposition of the sensitive indole core, and avoid harsh temperatures or pH.
-
N-Bromosuccinimide (NBS): NBS is a widely used solid reagent that provides a low, constant concentration of electrophilic bromine (Br₂), which helps prevent over-bromination.[5][6] It is often the first choice for mild bromination of activated rings.[7]
-
Pyridinium Tribromide (Py·HBr₃): This is another solid, stable source of bromine that is easy to handle. In combination with specific additives and solvents, it has been shown to be highly effective for C5-selective bromination.[2][3]
-
Electrochemical Methods: These methods generate the bromine electrophile in situ from bromide salts (e.g., NaBr) via anodic oxidation.[8] This avoids the use of bulk chemical oxidants and is considered a "green" and exceptionally mild technique.[8][9]
Q4: How does the C7-methyl group influence the reaction?
The methyl group at the C7 position is a weak electron-donating group. It activates the benzene portion of the indole ring towards electrophilic substitution, reinforcing the natural reactivity of the indole system.[9][10] While it doesn't overcome the inherent C3 reactivity, its electronic influence is a key factor in the overall reaction rate.
Q5: What are the recommended solvents and temperatures for achieving C5 selectivity?
The choice of solvent is critical for controlling regioselectivity.
-
For NBS brominations , polar aprotic solvents are common. Using Dimethylformamide (DMF) can promote high para-selectivity on electron-rich aromatics, which corresponds to the desired C5 position on the indole.[5] Other solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are also used, often at temperatures between 0 °C and room temperature.[11][12]
-
For the highly selective Pyridinium Tribromide method , Methanol (MeOH) is the solvent of choice, with the reaction typically run at 0 °C.[2][3]
Troubleshooting Guide
Problem: My reaction yields are very low or I'm recovering only starting material.
-
Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture. It should be a white to slightly off-white crystalline solid. If it is significantly yellow or brown, its purity may be compromised.
-
Solution: Use a fresh bottle of NBS or purify the existing stock by recrystallization from hot water.[5] Ensure all reagents and solvents are anhydrous, as water can consume the brominating agent.
-
-
Possible Cause 2: Reaction Temperature is Too Low. While mild conditions are desired, some activation energy is still required.
-
Solution: If running the reaction at 0 °C shows no conversion (monitored by TLC or LC-MS), allow the reaction to slowly warm to room temperature and monitor its progress.
-
Problem: My main product is the 3-bromo-7-methylindole isomer.
-
Possible Cause: Kinetically Controlled Reaction. As discussed, the C3 position is the most nucleophilic. Standard conditions (e.g., Br₂ in a non-polar solvent) will almost certainly lead to the 3-bromo product.
-
Solution 1 (Reagent/Solvent Change): Switch to a C5-selective protocol. The method using Pyridinium Tribromide and HCl in Methanol is specifically designed to overcome this issue.[2][3] Alternatively, using NBS in DMF can enhance C5 selectivity.[5]
-
Solution 2 (Protecting Group Strategy): While more complex, one can temporarily protect the C2-C3 double bond. For instance, reaction with sodium bisulfite can form an indoline-2-sulfonate adduct, directing bromination to the C5 position. The protecting group is then removed under basic conditions.[13]
-
Problem: I am seeing multiple spots on my TLC plate, suggesting a mixture of isomers and poly-brominated products.
-
Possible Cause: Over-bromination or Lack of Selectivity. Using too much brominating agent or conditions that are too harsh can lead to the formation of di- and tri-brominated indoles.
-
Solution 1: Control Stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Add the agent portion-wise or as a solution via syringe pump over a period of time to maintain a low concentration and prevent local "hot spots" of high reactivity.
-
Solution 2: Lower the Temperature. Perform the reaction at 0 °C or even -20 °C to slow down the reaction rate and improve selectivity.
-
Problem: The product seems to be decomposing during workup or purification.
-
Possible Cause: Acid Sensitivity. Indoles are notoriously unstable in the presence of strong acids, which can cause polymerization or degradation. The HBr generated as a byproduct during bromination can create an acidic environment.
-
Solution 1: Buffered Workup. Quench the reaction with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize HBr and consume any excess bromine.
-
Solution 2: Mild Purification. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% Et₃N in the eluent), to prevent on-column degradation.
-
Methodologies & Protocols
Data Summary: Comparison of Synthetic Methods
| Method | Brominating Agent | Solvent / Additives | Temp. | Typical Yield | Key Advantages & Notes |
| Direct C5-Selective | Pyridinium Tribromide | Methanol, HCl | 0 °C | High | Excellent C5 selectivity; mild conditions; rapid reaction (often <30 min).[2][3] |
| Direct Bromination | N-Bromosuccinimide (NBS) | DMF | 0 °C to RT | Moderate | Good C5 selectivity in DMF; common lab reagent; may require optimization.[5] |
| Multi-Step Synthesis | N/A (Cyclization) | Pd Catalyst, Base | 60 °C | ~80% | Unambiguous regiochemistry; avoids direct bromination. Route is longer but highly reliable.[4] |
Protocol 1: C5-Selective Bromination using Pyridinium Tribromide
This protocol is adapted from the state-of-the-art methodology developed by Ishikawa and coworkers, which leverages an in-situ generated intermediate to achieve high selectivity.[2][3]
Materials:
-
7-Methylindole
-
Pyridinium Tribromide (Py·HBr₃)
-
Hydrochloric Acid (e.g., 4M solution in dioxane, or other anhydrous source)
-
Methanol (Anhydrous)
-
Saturated aq. NaHCO₃ solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-methylindole (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add hydrochloric acid (1.0 eq) followed by the portion-wise addition of Pyridinium Tribromide (1.0-1.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 10-30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford pure 5-bromo-7-methylindole.
Protocol 2: Multi-Step Synthesis via Sonogashira Coupling and Cyclization
This approach, detailed in patent literature, builds the indole ring from a pre-brominated precursor, guaranteeing the final regiochemistry.[4] It is a robust method suitable for larger-scale preparations where control is paramount.
Overview of the Route: The synthesis starts with 4-bromo-2-methylaniline, which undergoes a three-step sequence:
-
Iodination: Introduction of an iodine atom ortho to the amino group.
-
Sonogashira Coupling: Palladium-catalyzed coupling with a protected acetylene derivative.
-
Cyclization: Base-mediated ring closure to form the indole core.
This route is presented for context as a reliable but more involved alternative to direct bromination. For the full, detailed procedure, please consult the source literature.[4]
Mechanistic & Workflow Visualizations
To better understand the underlying chemistry and experimental flow, the following diagrams are provided.
Electrophilic Bromination Mechanism at C5
The diagram below illustrates the classical SEAr mechanism for the C5-bromination of the indole ring. The electrophile (Br⁺) attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton to restore aromaticity.
Caption: Fig. 1: Mechanism of C5 Bromination
General Experimental Workflow
This flowchart outlines the standard sequence of operations for the synthesis and purification of 5-bromo-7-methylindole.
Caption: Fig. 2: General Synthesis Workflow
References
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
A Simple, Fast, and Versatile Method for Selective Bromination of Indole Alkaloids. Chiba University. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Wiley Online Library. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Indole C5‐Selective Bromination of Indolo[2,3‐a]quinolizidine Alkaloids via In Situ‐Generated Indoline Intermediate. ResearchGate. [Link]
- Preparation method of 5-bromo-7-methylindole.
-
Indole C5‐Selective Bromination of Indolo[2,3‐ a ]quinolizidine Alkaloids via in Situ‐Generated Indoline Intermediate. ResearchGate. [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]
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Bromination Solvent Alternative? Reddit. [Link]
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Electrophilic Aromatic Substitution of a BN Indole. NIH National Center for Biotechnology Information. [Link]
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Quick, Versatile Technique for Selective Bromination of Indoles. Mirage News. [Link]
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Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]
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The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. NIH National Center for Biotechnology Information. [Link]
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An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. [Link]
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N-Bromosuccinimide. Wikipedia. [Link]
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Regioselective C5-H Direct Iodination of Indoles. ResearchGate. [Link]
- Preparation method for 5-bromo-7-azaindole.
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
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Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
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Synthesis of 5-Bromo Indole. Erowid. [Link]
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Method for synthesizing 5-bromo-7-azaindole. Patsnap. [Link]
-
5-Bromoindole preparation. Sciencemadness Discussion Board. [Link]
- Preparation method of 5-bromo-7-azaindole.
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Validation & Comparative
A Tale of Two Inhibitors: Unpacking the Potency of a Single Methyl Group in MCT1 Inhibition
A Comparative Guide for Drug Discovery Professionals on 5-bromo-7-methyl-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-2-carboxylic acid
In the intricate world of drug discovery, the addition or subtraction of a single functional group can dramatically alter the biological activity of a molecule. This guide provides an in-depth, comparative analysis of two closely related indole derivatives, this compound and its parent compound, 5-bromo-1H-indole-2-carboxylic acid. We will explore their chemical characteristics, delve into their primary biological target, and present experimental evidence that highlights the profound impact of a single methyl group on inhibitory potency. This comparison serves as a compelling case study in structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.
The Decisive Difference: A Methyl Group's Influence
At their core, both molecules share a 5-bromo-1H-indole-2-carboxylic acid framework. The critical distinction is the presence of a methyl group at the 7-position of the indole ring in this compound. This seemingly minor structural modification is the key to their differing biological profiles.
Molecular Structures and Properties:
| Feature | This compound | 5-bromo-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂[1][2][3] |
| Molar Mass | 269.08 g/mol | 240.05 g/mol [1][2][4] |
| Appearance | Typically a solid powder. | White to light yellow or orange solid/powder.[3][5] |
| Storage | -20°C[6] | -20°C, protect from light.[5][7] |
Synthetic Pathways and Physicochemical Characteristics
The synthesis of both compounds generally follows established indole formation protocols. For 5-bromo-1H-indole-2-carboxylic acid, a common method involves the hydrolysis of its ethyl ester precursor.[4][5][8] The synthesis of the 7-methyl analog would necessitate a starting material bearing the methyl group prior to indole ring formation or a subsequent methylation step.
Physicochemical Data at a Glance:
| Property | This compound | 5-bromo-1H-indole-2-carboxylic acid |
| Melting Point | Not widely reported | 287-288 °C[4] |
| Boiling Point (Predicted) | Not widely reported | 470.9 ± 25.0 °C[1][4] |
| Density (Predicted) | Not widely reported | 1.838 ± 0.06 g/cm³[1][4] |
| pKa (Predicted) | Not widely reported | 4.25 ± 0.30[4] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Soluble in polar solvents like DMSO and DMF.[3][5] |
While comprehensive experimental data comparing their physicochemical properties is sparse, the addition of the methyl group in this compound is expected to slightly increase its lipophilicity.
Biological Activity: A Focus on Monocarboxylate Transporter 1 (MCT1) Inhibition
Both indole derivatives have garnered attention as inhibitors of monocarboxylate transporters (MCTs), particularly MCT1.[9][10][11] MCTs are crucial for the transport of lactate and other monocarboxylates across cell membranes and are overexpressed in many cancer types, making them a promising therapeutic target.[9][11]
Comparative Inhibitory Potency:
The most striking difference between these two compounds lies in their ability to inhibit MCT1.
| Compound | Target | Reported Activity |
| This compound | MCT1 | Potent inhibitor, with activity in the low nanomolar range.[12][13] |
| 5-bromo-1H-indole-2-carboxylic acid | MCT1 | Weaker inhibitor, with activity in the submicromolar to micromolar range.[11] |
This significant increase in potency—orders of magnitude—strongly suggests that the 7-methyl group is critical for a high-affinity interaction with the MCT1 binding site.
The Rationale Behind the Potency Gulf:
The enhanced activity of the methylated compound can be attributed to:
-
Improved Binding Interactions: The methyl group may engage in favorable hydrophobic interactions within a specific pocket of the MCT1 transporter, anchoring the inhibitor more securely.
-
Optimal Conformation: The steric bulk of the methyl group could lock the indole ring into a conformation that is more complementary to the binding site.
-
Electronic Modulation: The electron-donating nature of the methyl group may subtly alter the electronic landscape of the molecule, enhancing key binding interactions.
Experimental Workflow: Assessing MCT1 Inhibition
To quantify the inhibitory effects of these compounds on MCT1, a functional assay is employed. A common method involves using MCT1-expressing cells and monitoring the transport of a substrate, such as a fluorescently-tagged molecule or a toxic substrate like 3-bromopyruvate (3-BP).[9][14]
Illustrative Experimental Workflow for MCT1 Inhibition Assay:
Caption: A generalized workflow for determining the IC50 of MCT1 inhibitors.
Experimental Protocol Outline:
-
Cell Culture: Plate MCT1-expressing cells (e.g., A-549 or MCF-7) in a 96-well plate and grow to confluence.[9][12][14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and 5-bromo-1H-indole-2-carboxylic acid for a short pre-incubation period.
-
Substrate Addition: Introduce a fixed, toxic concentration of the MCT1 substrate 3-bromopyruvate to all wells.[9][14]
-
Incubation: Allow the transport and subsequent cytotoxic effects to occur over a set time.
-
Viability Assessment: Measure cell viability using a standard method like the MTT assay. The degree of cell survival is proportional to the inhibition of MCT1.[14]
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Implications for Drug Design
The stark contrast in MCT1 inhibitory potency between this compound and its non-methylated analog provides a powerful lesson in SAR. The addition of a single, strategically placed methyl group can transform a moderately active compound into a potent, nanomolar inhibitor.
For drug development professionals, this comparison underscores the following key principles:
-
Fine-Tuning is Crucial: Seemingly subtle structural modifications can yield significant gains in potency and selectivity.
-
SAR-Guided Optimization: This example provides a clear vector for the optimization of indole-2-carboxylic acid-based inhibitors, highlighting the importance of substitution at the 7-position.
-
Future Research: Further exploration of the size and electronics of substituents at the 7-position of the indole ring could lead to the development of even more effective and drug-like MCT1 inhibitors for therapeutic applications.
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-bromo-7-methyl-1H-indole-2-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold. We will delve into the synthesis, biological activities, and the nuanced effects of structural modifications on the efficacy of these compounds against various biological targets, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. This guide focuses on a specific substitution pattern: a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position of the indole core. While extensive research has been conducted on 5-bromoindole-2-carboxylic acid derivatives, the influence of the 7-methyl group is a more nascent area of investigation. This document will synthesize the known SAR of the parent scaffold and extrapolate the potential contributions of the 7-methyl substituent, offering a roadmap for future drug discovery efforts.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound and its analogs typically begins with the construction of the core indole structure, followed by functionalization. A common route to the 5-bromo-7-methylindole intermediate has been reported, which can then be carboxylated at the 2-position.[3] The synthesis of the parent 5-bromo-1H-indole-2-carboxylic acid is well-established and often involves the hydrolysis of the corresponding ethyl ester.[4]
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound analogs.
Comparative Biological Activities and Structure-Activity Relationships
Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant potential across several therapeutic areas. Below, we compare the activity of these analogs against key biological targets and discuss the structure-activity relationships.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
5-Bromoindole-2-carboxylic acid derivatives have shown notable promise as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] Aberrant RTK signaling is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[6][7]
Structure-Activity Relationship for EGFR/VEGFR-2 Inhibition:
-
5-Bromo Substitution: The presence of a bromine atom at the 5-position of the indole ring is often associated with enhanced anticancer activity. This is likely due to its ability to form halogen bonds and increase the lipophilicity of the molecule, improving its binding affinity to the kinase domain.[5]
-
Derivatization of the Carboxylic Acid: Conversion of the C2-carboxylic acid to various amides and hydrazones has been shown to be a fruitful strategy for enhancing potency. For instance, certain 5-bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide derivatives have exhibited potent inhibition of VEGFR-2.[8]
-
Influence of the 7-Methyl Group (Hypothesized): While direct experimental data on the 7-methyl analogs is limited, we can hypothesize its impact. The 7-methyl group is expected to introduce steric hindrance, which could either enhance binding by promoting a more favorable conformation or decrease activity by clashing with the binding site. Furthermore, the methyl group's electron-donating nature could modulate the electronic properties of the indole ring, potentially influencing its interaction with the target protein. Further investigation into this substitution is warranted.
Table 1: In Vitro Antiproliferative Activity of 5-Bromoindole-2-Carboxylic Acid Analogs
| Compound ID | R Group (at C2-carboxyl) | Target Cell Line | IC50 (µM) | Citation |
| 3a | -CONH-N=CH-(4-hydroxyphenyl) | HepG2 | Potent (specific value not provided) | [1] |
| 5BDBIC | -CONH-N=CH-(4-(dimethylamino)phenyl) | HepG2 | 14.3 | [8] |
| Erlotinib | (Reference Drug) | A549, HepG2, MCF-7 | Varies | [1] |
| Sorafenib | (Reference Drug) | HepG2 | 6.2 | [8] |
Antiviral Activity: Inhibition of HIV-1 Integrase
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] HIV-1 integrase is a crucial enzyme for the replication of the virus, making it a validated target for antiretroviral therapy.
Structure-Activity Relationship for HIV-1 Integrase Inhibition:
-
Core Scaffold: The indole nucleus and the C2-carboxylic acid are believed to chelate with the two Mg²⁺ ions in the active site of the integrase enzyme, a key interaction for inhibition.
-
Substitutions at C3 and C6: The introduction of a long branch at the C3 position and a halogenated benzene ring at the C6 position has been shown to significantly increase the inhibitory effect against HIV-1 integrase. These modifications likely enhance interactions with a hydrophobic cavity near the active site and with the viral DNA through π-π stacking.
-
Potential Role of 5-Bromo and 7-Methyl Groups: The 5-bromo substitution could further enhance π-π stacking interactions with viral DNA. The 7-methyl group's steric and electronic effects would need to be experimentally evaluated to determine their impact on binding to the integrase active site.
Immunomodulatory Activity: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[11][12] In the tumor microenvironment, IDO1 activity leads to the depletion of tryptophan and the production of immunosuppressive metabolites, helping cancer cells evade the immune system.[13] Consequently, IDO1 is a compelling target for cancer immunotherapy.
Structure-Activity Relationship for IDO1 Inhibition:
-
Scaffold Mimicry: Many IDO1 inhibitors are designed to mimic the natural substrate, L-tryptophan. The indole core of the this compound scaffold makes it a plausible candidate for IDO1 inhibition.
-
Substituent Effects: The SAR for IDO1 inhibition by indole derivatives is complex. The electronic nature and steric bulk of substituents on the indole ring can significantly impact potency. The electron-withdrawing bromine at C5 and the electron-donating methyl group at C7 would likely have opposing effects that need to be balanced for optimal activity.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.
EGFR/VEGFR-2 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity.[6][7][14][15][16][17][18]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human EGFR or VEGFR-2
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (analogs of this compound)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White 96-well plates
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted EGFR or VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal and then read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase assay.
HIV-1 Integrase Strand Transfer Assay (High-Throughput Format)
This protocol is based on a non-radioactive, high-throughput assay.[19][20]
Principle: A biotin-labeled donor DNA and a digoxin-labeled target DNA are used. Successful integration by HIV-1 integrase results in a product with both labels. This product is captured on streptavidin-coated plates and detected with an anti-digoxin antibody.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotin-labeled donor DNA
-
Digoxin-labeled target DNA
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-digoxin antibody
-
HRP substrate (e.g., TMB)
-
Stop solution
Procedure:
-
Coat Plates: Add the biotin-labeled donor DNA to the streptavidin-coated wells and incubate.
-
Integrase and Inhibitor Addition: Add the HIV-1 integrase and the test compounds to the wells.
-
Initiate Reaction: Add the digoxin-labeled target DNA to start the strand transfer reaction. Incubate at 37°C.
-
Detection: Add the HRP-conjugated anti-digoxin antibody and incubate.
-
Develop Signal: Add the HRP substrate and allow the color to develop.
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Determine the IC50 values for the test compounds.
IDO1 Enzyme Activity Assay (Cell-Based)
This protocol describes a colorimetric assay to measure IDO1 activity in cultured cells.[11][13][21][22]
Principle: IDO1 expression is induced in cells using interferon-gamma (IFN-γ). The assay measures the production of kynurenine, a downstream product of tryptophan metabolism, in the cell culture supernatant.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human IFN-γ
-
Test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induction and Treatment: Treat the cells with IFN-γ and the test compounds at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours to allow for IDO1 expression and activity.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate and then centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate.
-
Add the DMAB reagent, which reacts with kynurenine to produce a colored product.
-
-
Absorbance Reading: Measure the absorbance at approximately 480 nm.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity and determine the IC50 values.
Conclusion and Future Directions
The 5-bromo-1H-indole-2-carboxylic acid scaffold is a versatile and promising platform for the development of novel therapeutics, particularly in the areas of oncology, virology, and immunology. The existing body of research on 5-bromoindole-2-carboxylic acid derivatives provides a solid foundation for understanding the key structural features required for potent biological activity.
The introduction of a methyl group at the 7-position represents a logical next step in the exploration of this chemical space. The predicted steric and electronic effects of the 7-methyl group could lead to enhanced potency and selectivity against various biological targets. Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough exploration of the SAR of this specific substitution pattern holds the potential to yield novel drug candidates with improved therapeutic profiles.
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- (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
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- (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC.
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- Abcam. (2019). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit. Abcam.
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A Technical Guide to Cross-Reactivity Profiling of 5-Bromo-7-Methyl-1H-indole-2-Carboxylic Acid Based Kinase Inhibitors
This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors derived from the 5-bromo-7-methyl-1H-indole-2-carboxylic acid scaffold. Recognizing the critical importance of selectivity in drug development, we present a systematic approach to profile the inhibitory activity of these compounds against a panel of off-target kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 5-bromo-indole-2-carboxylic acid, in particular, have shown promise as potent inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[2][3] While optimizing for on-target potency is a primary objective, a thorough understanding of a compound's off-target interactions is paramount to mitigate potential toxicity and to ensure a favorable therapeutic window.[4][5]
This guide will use a hypothetical lead compound, "BMI-7M-001," a derivative of this compound designed as an EGFR inhibitor, to illustrate the principles and methodologies of cross-reactivity profiling. We will delve into the rationale for selecting a cross-reactivity panel, provide a detailed experimental protocol for determining inhibitory activity, and present a framework for data analysis and interpretation.
The Rationale for Cross-Reactivity Studies: Beyond the Primary Target
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] This homology creates the potential for kinase inhibitors to bind to unintended targets, leading to off-target effects that can range from benign to severely toxic.[7] For inhibitors targeting EGFR, cross-reactivity with other members of the ErbB family (e.g., HER2, HER3, HER4) is a key consideration due to their high degree of sequence and structural conservation.[8] Furthermore, interactions with kinases from other families can lead to unforeseen pharmacological activities.
A systematic cross-reactivity assessment, therefore, serves several critical functions:
-
Safety and Toxicity Prediction: Identifying potential off-target liabilities early in the drug discovery process can help in prioritizing compounds with a higher likelihood of a favorable safety profile.
-
Structure-Activity Relationship (SAR) Refinement: Understanding the structural basis of both on-target and off-target activity can guide medicinal chemistry efforts to enhance selectivity.[1][9]
-
Polypharmacology Insights: In some cases, off-target interactions can contribute to the therapeutic efficacy of a drug. A comprehensive profile can uncover such polypharmacological effects.[4]
The following workflow outlines a typical process for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for Cross-Reactivity Profiling.
Experimental Design: A Step-by-Step Guide to Kinase Inhibition Profiling
To quantify the inhibitory activity of BMI-7M-001 against its primary target (EGFR) and a panel of off-target kinases, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining kinase activity and inhibition.[10][11]
Representative Kinase Cross-Reactivity Panel
The selection of a cross-reactivity panel should be guided by the structural class of the inhibitor and its primary target. For an EGFR inhibitor based on the indole scaffold, a representative panel would include:
-
Receptor Tyrosine Kinases (RTKs):
-
ErbB Family: HER2 (ERBB2), HER4 (ERBB4) - to assess family-specific selectivity.
-
Other RTKs: VEGFR2, PDGFRβ, c-Met - common off-targets for ATP-competitive inhibitors.
-
-
Non-Receptor Tyrosine Kinases:
-
Src, Abl - to evaluate broader tyrosine kinase selectivity.
-
-
Serine/Threonine Kinases:
-
CDK2, ROCK1 - to assess selectivity against different kinase families.
-
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[12]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (typically at or near the Km for each kinase).
-
Kinase and Substrate Solutions: Dilute each recombinant kinase and its corresponding substrate to their optimal concentrations in kinase buffer.
-
BMI-7M-001 Stock Solution: Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor in kinase buffer to create a range of concentrations for IC₅₀ determination.
2. Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[12]
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: ADP-Glo™ Kinase Assay Workflow.
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be presented in a clear and comparative manner. A tabular format is ideal for summarizing the IC₅₀ values of the test compound against the primary target and the off-target kinases.
Table 1: Illustrative Cross-Reactivity Profile of BMI-7M-001
| Kinase Target | Kinase Family | IC₅₀ (nM) | Selectivity (Fold vs. EGFR) |
| EGFR (Primary Target) | Receptor Tyrosine Kinase | 15 | 1 |
| HER2 (ERBB2) | Receptor Tyrosine Kinase | 150 | 10 |
| HER4 (ERBB4) | Receptor Tyrosine Kinase | 300 | 20 |
| VEGFR2 | Receptor Tyrosine Kinase | >10,000 | >667 |
| PDGFRβ | Receptor Tyrosine Kinase | >10,000 | >667 |
| c-Met | Receptor Tyrosine Kinase | 5,000 | 333 |
| Src | Non-Receptor Tyrosine Kinase | 2,500 | 167 |
| Abl | Non-Receptor Tyrosine Kinase | >10,000 | >667 |
| CDK2 | Serine/Threonine Kinase | >10,000 | >667 |
| ROCK1 | Serine/Threonine Kinase | 8,000 | 533 |
Note: The IC₅₀ values presented in this table are for illustrative purposes and do not represent actual experimental data for a specific this compound based inhibitor.
Interpretation of Results:
The selectivity of an inhibitor is typically expressed as the ratio of its IC₅₀ value against an off-target kinase to its IC₅₀ value against the primary target. A higher ratio indicates greater selectivity. In our illustrative example, BMI-7M-001 demonstrates good selectivity for EGFR over other members of the ErbB family (10- to 20-fold) and excellent selectivity against a broader panel of tyrosine and serine/threonine kinases.
Further investigation into the structural basis of these interactions can provide valuable insights. For instance, molecular docking studies can help visualize the binding mode of the inhibitor in the ATP-binding pockets of both on-target and off-target kinases, revealing key residues that contribute to selectivity.[1][9]
Conclusion
A thorough and systematic assessment of cross-reactivity is an indispensable component of modern kinase inhibitor drug discovery. By employing a well-designed kinase panel and robust biochemical assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is crucial for identifying lead candidates with a higher probability of success in preclinical and clinical development. The methodologies and principles outlined in this guide provide a solid foundation for conducting these critical studies for inhibitors based on the promising this compound scaffold.
References
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Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(5), 2345. Available at: [Link]
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Youssif, B. G., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(1), 85-98. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Letters in Drug Design & Discovery, 20(1), 1-1. Available at: [Link]
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Gad, M. M., et al. (2023). Structural basis for the selectivity of 3rd generation EGFR inhibitors: a molecular dynamics study. Journal of Biomolecular Structure & Dynamics, 41(13), 6134-6144. Available at: [Link]
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Roskoski, R., Jr. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(3), 735. Available at: [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 971343. Available at: [Link]
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Walter, K., et al. (2018). Structural Basis of Mutant-Selectivity and Drug-Resistance Related to CO-1686. Journal of Medicinal Chemistry, 61(17), 7899-7907. Available at: [Link]
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Pusztai, L., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Oncogene, 26(2), 253-260. Available at: [Link]
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Drilon, A., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Ventura, J. J., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38. Available at: [Link]
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Al-Obeidi, F. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
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Smaill, J. B., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(21), 15573. Available at: [Link]
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Lo, R. S. (2022). EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis. Cancers, 14(11), 2736. Available at: [Link]
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Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]
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Bantscheff, M., et al. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. Available at: [Link]
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Li, Y., et al. (2023). Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization. Cardiovascular Innovations and Applications, 8(1). Available at: [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
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Yun, C.-H., et al. (2020). Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448). ACS Medicinal Chemistry Letters, 11(6), 1095-1100. Available at: [Link]
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Promega Corporation. (n.d.). ADP Glo Protocol. Available at: [Link]
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Lee, K., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 793. Available at: [Link]
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Sabari, J. K. (2022, June 17). Assessing EFGR TKIs in patients with wild-type EFGR NSCLC. YouTube. Available at: [Link]
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Efficacy of 5-bromo-7-methyl-1H-indole-2-carboxylic acid derivatives against cancer cell lines
An In-Depth Comparative Guide to the Anticancer Efficacy of 5-Bromo-Indole-2-Carboxylic Acid Derivatives
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant biological activity.[1] Within this class, derivatives of indole-2-carboxylic acid have garnered substantial attention for their therapeutic potential, particularly in oncology. These compounds often function by inhibiting key signaling proteins that drive cancer progression.
This guide provides a comparative analysis of the anticancer efficacy of 5-bromo-1H-indole-2-carboxylic acid derivatives, a well-studied class of compounds. We will synthesize available experimental data, delve into their mechanisms of action, and provide detailed protocols for their evaluation. Furthermore, we will explore the potential structure-activity relationship (SAR) implications of introducing a methyl group at the 7-position, a modification that, while less explored in publicly available literature, represents a logical next step in optimizing this promising scaffold.
The 5-Bromo-1H-indole-2-carboxylic Acid Core: A Foundation for Potent Kinase Inhibition
Research has consistently demonstrated that modifying the 5-bromo-1H-indole-2-carboxylic acid core yields potent inhibitors of critical oncogenic kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These receptor tyrosine kinases are pivotal in regulating cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.
Inhibition of these pathways by indole derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] For instance, different substitutions on the carboxylic acid moiety, such as the formation of carbothioamides, oxadiazoles, and triazoles, have been explored to enhance binding to the EGFR tyrosine kinase domain.[3][4] Similarly, hydrazone derivatives have shown significant promise as VEGFR-2 inhibitors.[5]
Comparative Efficacy Against Cancer Cell Lines
The antiproliferative activity of these derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric for comparison. Below is a summary of reported IC₅₀ values for representative 5-bromo-1H-indole-2-carboxylic acid derivatives.
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 3a | Carbothioamide | MCF-7 (Breast) | 1.05 ± 0.12 | Erlotinib | 1.01 ± 0.03 | [3] |
| 3a | Carbothioamide | A549 (Lung) | 1.13 ± 0.08 | Erlotinib | 1.07 ± 0.06 | [3] |
| 3a | Carbothioamide | HepG2 (Liver) | 1.21 ± 0.14 | Erlotinib | 1.15 ± 0.09 | [3] |
| 5BDBIC | Hydrazone | HepG2 (Liver) | 14.3 | Sorafenib | 6.2 | [5][6] |
Note: Compound 3a is identified as a particularly potent derivative against multiple cell lines, with efficacy comparable to the established EGFR inhibitor, Erlotinib.[3] Compound 5BDBIC (5-bromo-N’-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide) shows moderate activity against HepG2 cells.[5][6]
Mechanism of Action: Dual EGFR/VEGFR-2 Inhibition
The primary mechanism for this class of compounds involves competitive binding at the ATP-binding site of the EGFR and VEGFR-2 kinase domains. This inhibition blocks the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are essential for tumor cell growth and survival.
Conclusion and Future Directions
Derivatives of 5-bromo-1H-indole-2-carboxylic acid are a validated and potent class of anticancer agents, primarily acting through the inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2. [2]The available data, particularly for carbothioamide derivatives, show promising low-micromolar efficacy against breast, lung, and liver cancer cell lines. [3] The logical next frontier for this scaffold is the synthesis and evaluation of 5-bromo-7-methyl-1H-indole-2-carboxylic acid derivatives . The introduction of the 7-methyl group is hypothesized to enhance cellular activity and improve metabolic stability, potentially leading to a new generation of more effective drug candidates. Researchers are encouraged to pursue this line of inquiry, utilizing the established protocols to compare the efficacy of these novel compounds against their non-methylated precursors and established cancer therapeutics. Further investigation into alternative mechanisms, such as PIM kinase inhibition, could also unveil new therapeutic applications for this versatile chemical scaffold.
References
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Zhang, C., Li, Y., Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. Available at: [Link]
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Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The strategic introduction of a bromine atom at the 5-position can significantly enhance the therapeutic potential of these molecules. This guide provides an in-depth, objective comparison of 5-bromoindole derivatives as potential inhibitors of key biological targets, supported by computational docking studies and experimental data. We will delve into the methodologies, structure-activity relationships, and comparative binding affinities to empower your drug discovery endeavors.
The Significance of the 5-Bromoindole Scaffold
The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds with profound pharmacological activities. The addition of a bromine atom at the 5-position of the indole core can dramatically alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles, making 5-bromoindole derivatives a fertile ground for the discovery of novel therapeutic agents.[1] Their biological activities are diverse, with demonstrated efficacy as anticancer, antimicrobial, and antiviral agents.[1]
The Power of In Silico Drug Design: Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it allows researchers to predict the binding mode and affinity of a small molecule (ligand), such as a 5-bromoindole derivative, to the active site of a target protein. This in silico approach accelerates the drug design process by enabling the rapid screening of large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental validation.
Comparative Docking Analysis of 5-Bromoindole Derivatives
Recent computational studies have highlighted the potential of 5-bromoindole derivatives as potent inhibitors of various protein targets, particularly those implicated in cancer. This section provides a comparative overview of their docking performance against key oncogenic kinases and other enzymes.
Targeting Tyrosine Kinases in Cancer Therapy
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two critical tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[2] Consequently, they are prime targets for the development of novel anticancer agents.
A series of novel 5-bromoindole-2-carboxylic acid derivatives have been identified as potent EGFR inhibitors.[2][3] Molecular docking studies revealed that compounds 3a , 3b , 3f , and 7 exhibited the most favorable binding energies within the ATP-binding site of the EGFR tyrosine kinase domain.[2][3] The in vitro anticancer activity of these derivatives was subsequently evaluated against several human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer), with compound 3a emerging as the most potent in the series.[2][3]
Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been investigated as potential VEGFR-2 inhibitors.[2] Docking studies indicated that derivatives with 4-hydroxy, 4-chloro, 4-(dimethylamino)benzylidene, or furan-2-ylmethylene substitutions demonstrated the strongest binding energies against the VEGFR-2 tyrosine kinase domain.[2] The most potent compound in this series, 5BDBIC , displayed significant cytotoxicity against HepG2 cells, with an IC50 value comparable to the standard VEGFR-2 inhibitor, sorafenib.[2]
| Compound ID | Target | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) |
| 3a | EGFR | Strongest in series | HepG2, A549, MCF-7 | Most potent in series |
| 3b | EGFR | Strong | - | - |
| 3f | EGFR | Strong | - | - |
| 7 | EGFR | Strong | - | - |
| 3a (hydrazone) | VEGFR-2 | -8.76 | - | - |
| 3j (hydrazone) | VEGFR-2 | -7.78 | - | - |
| 5BDBIC | VEGFR-2 | - | HepG2 | 14.3 |
| Sorafenib (Standard) | VEGFR-2 | - | HepG2 | 6.2 |
| Table 1: Comparative docking and in vitro data for 5-bromoindole derivatives targeting EGFR and VEGFR-2.[2] |
Beyond Kinases: Antimicrobial Potential
The therapeutic utility of 5-bromoindole derivatives extends beyond cancer. Molecular docking studies have also explored their potential as antimicrobial agents. For instance, 3-acyl-5-bromoindole derivatives have shown promise as antifungal agents against phytopathogens like Monilinia fructicola and Botrytis cinerea.[4] Docking simulations suggest that these compounds may exert their antifungal effects by interacting with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] This highlights the versatility of the 5-bromoindole scaffold in targeting a diverse range of proteins.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-bromoindole derivatives is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors.
For EGFR inhibitors, the presence of a carboxylic acid group at the 2-position of the indole ring appears to be important for activity.[3] Furthermore, the nature of the substituent on the hydrazone moiety in VEGFR-2 inhibitors significantly influences binding affinity, with electron-donating and halogen groups often leading to improved potency.[2]
In the context of antimicrobial activity, the acylation of the 5-bromoindole core has been shown to enhance the inhibition of conidia germination in fungal pathogens.[4] These SAR insights provide a valuable roadmap for medicinal chemists to optimize the design of future 5-bromoindole-based therapeutics.
Experimental Protocols: A Guide to Molecular Docking
To ensure the scientific integrity and reproducibility of the findings presented, this section outlines a detailed, step-by-step methodology for a typical molecular docking workflow using AutoDock Vina, a widely used open-source docking program.
Workflow Visualization
Figure 1: A generalized workflow for a molecular docking study.
Step-by-Step Protocol
Step 1: Protein and Ligand Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
This can be accomplished using software like AutoDockTools (ADT).
-
-
Prepare the Ligand:
-
Draw the 2D structure of the 5-bromoindole derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL file.
-
Convert the 2D structure to a 3D structure and generate different possible conformations (rotamers).
-
Assign partial charges and define the rotatable bonds. This is also typically done using ADT.
-
Step 2: Grid Generation
-
Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.
-
Generate the Grid Parameter File: Use ADT to set the dimensions and center of the grid box that encompasses the entire binding pocket. This file tells AutoDock Vina where to perform the docking calculations.
Step 3: Running the Docking Simulation
-
Prepare the Configuration File: Create a text file that specifies the paths to the prepared protein and ligand files (in PDBQT format), the grid parameters, and other docking settings such as the exhaustiveness (which controls the thoroughness of the search).
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 4: Analysis of Results
-
Examine the Log File: The output log file will contain the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the top-ranked binding poses. A more negative binding affinity indicates a more favorable binding interaction.
-
Visualize the Docking Poses: Use molecular visualization software like PyMOL or Chimera to view the predicted binding poses of the 5-bromoindole derivative within the active site of the protein. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
Common Pitfalls and Troubleshooting
-
Inaccurate Protonation States: The protonation state of both the ligand and protein residues can significantly impact the docking results. Ensure that the protonation states are appropriate for the simulated pH.
-
Incorrect Binding Site Definition: If the grid box is too small or not centered correctly, the docking algorithm may fail to find the correct binding pose.
-
Insufficient Conformational Sampling: A low exhaustiveness setting in AutoDock Vina may lead to incomplete sampling of the ligand's conformational space. It is often advisable to perform multiple docking runs with different random seeds to ensure the consistency of the results.
Conclusion and Future Directions
The comparative docking studies presented in this guide underscore the significant potential of 5-bromoindole derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated ability to target a range of proteins, including key oncogenic kinases and microbial enzymes, highlights their broad therapeutic applicability. The structure-activity relationships discussed provide a rational basis for the future design of more potent and selective inhibitors. As computational methods continue to evolve and our understanding of biological systems deepens, the synergy between in silico techniques and experimental validation will undoubtedly accelerate the discovery of new and effective 5-bromoindole-based drugs.
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Evaluation of Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors
This guide provides an in-depth, objective comparison of novel 5-bromoindole-2-carboxylic acid derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. We will explore the scientific rationale, experimental validation, and comparative performance of these compounds against established alternatives, grounded in field-proven insights and methodologies.
Introduction: The Rationale for Targeting EGFR with Indole Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, is fundamental for normal cell function.[3][4] However, the overexpression and/or hyperactivation of EGFR due to mutations are strongly associated with the progression of numerous cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck.[5][6] This makes EGFR a validated and compelling target for anticancer therapeutics.[3][7]
First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have demonstrated clinical efficacy, particularly in patients with specific EGFR mutations.[8][9][10][11] The indole backbone, a privileged N-heterocyclic scaffold, is of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds and its ability to form various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for receptor binding.[12][13] The 5-bromoindole-2-carboxylic acid framework, in particular, offers a versatile starting point for synthesizing derivatives with potentially enhanced binding affinity and inhibitory activity against the EGFR tyrosine kinase domain.[12][14][15]
This guide details a comprehensive evaluation workflow, from computational modeling to biochemical and cell-based assays, to characterize these novel derivatives and benchmark their performance against established drugs.
EGFR Signaling Pathway Overview
Activation of EGFR by ligands like Epidermal Growth Factor (EGF) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2, which subsequently activate downstream signaling cascades, leading to cell proliferation and survival.[1]
Design and Synthesis of Novel Derivatives
The synthesis of novel 5-bromoindole-2-carboxylic acid derivatives is typically a multi-step process designed to introduce diverse chemical moieties that can interact with key residues within the EGFR active site.[14]
General Synthetic Protocol
A representative synthesis begins with the esterification of 5-bromoindole-2-carboxylic acid, followed by conversion to a carbohydrazide. This intermediate serves as a versatile building block for creating various heterocyclic derivatives, such as oxadiazoles, carbothioamides, or triazoles.[12][13][14][15]
-
Step 1: Esterification. 5-bromo-1H-indole-2-carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 5-bromo-1H-indole-2-carboxylate.
-
Step 2: Hydrazide Formation. The resulting ester is treated with hydrazine hydrate in refluxing ethanol to produce 5-bromo-1H-indole-2-carbohydrazide.[14]
-
Step 3: Derivative Synthesis (Example: Oxadiazole). The carbohydrazide is refluxed with carbon disulfide and alcoholic potassium hydroxide. The reaction mixture is then acidified to yield 5-(5-bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione.[14]
Characterization of synthesized compounds is performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm their structures.[12][16]
Pre-clinical Evaluation Workflow
A tiered approach, starting with computational analysis and progressing to cell-free and cell-based assays, provides a comprehensive evaluation of the novel compounds' potential as EGFR inhibitors.
In Silico Evaluation: Molecular Docking
Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein.[17] This computational method is invaluable for prioritizing candidates for synthesis and experimental testing.[18]
The causality behind this step is resource efficiency; by simulating the interaction computationally, we can eliminate compounds unlikely to bind effectively before committing resources to their synthesis and wet-lab testing.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D crystal structure of the EGFR tyrosine kinase domain is obtained from the Protein Data Bank (PDB; e.g., 1M17 or 2J5F).[17] Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: 3D structures of the novel 5-bromoindole derivatives and reference inhibitors (e.g., Erlotinib) are generated and energy-minimized.[19]
-
Grid Generation: A docking grid is defined around the ATP-binding site of the EGFR protein, encompassing key residues like Met793.[7][17]
-
Docking Simulation: Docking is performed using software like Schrödinger's GLIDE or AutoDock.[17] The program systematically samples conformations of the ligand within the defined grid and scores them based on a scoring function that estimates binding free energy.
-
Analysis: The resulting docking scores (e.g., kcal/mol) and binding poses are analyzed. Lower binding energy values suggest a more stable protein-ligand complex.[19] Interactions with key amino acid residues are visualized to understand the structural basis of binding.
Comparative Docking Performance (Hypothetical Data)
| Compound ID | Derivative Class | Docking Score (kcal/mol) | Key Interactions with EGFR Active Site |
| Novel Cpd 1 | Oxadiazole | -9.8 | H-bond with Met793, hydrophobic interactions |
| Novel Cpd 2 | Carbothioamide | -10.5 | H-bond with Met793, π-π stacking with Phe723 |
| Novel Cpd 3 | Triazole | -9.1 | H-bond with Thr790 |
| Erlotinib | Anilinoquinazoline | -9.2 | H-bond with Met793 (Reference) |
| Gefitinib | Anilinoquinazoline | -9.0 | H-bond with Met793 (Reference) |
Table 1: Simulated binding energies of novel derivatives compared to standard EGFR inhibitors. Data is illustrative.
In Vitro Biochemical Evaluation: EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.[20] The principle is to quantify the phosphorylation of a substrate by the EGFR kinase domain in the presence and absence of the inhibitor. This is a critical self-validating step, as it confirms that the compound's activity is due to direct inhibition of the target enzyme.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is based on a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, which is a direct indicator of kinase activity.[21]
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), recombinant human EGFR enzyme, poly(Glu,Tyr) substrate, and ATP.[21]
-
Reaction Setup: In a 96-well or 384-well plate, add:
-
1 µL of the novel compound at various concentrations (serially diluted).
-
2 µL of EGFR enzyme solution.
-
2 µL of a substrate/ATP mixture. The ATP concentration is typically set near its Km value to ensure sensitive detection of competitive inhibitors.[22]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to EGFR activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative EGFR Kinase Inhibition (Hypothetical Data)
| Compound ID | EGFR Kinase IC50 (nM) |
| Novel Cpd 1 | 125 |
| Novel Cpd 2 | 88 |
| Novel Cpd 3 | 210 |
| Erlotinib | 80[16] |
| Gefitinib | ~70-90 |
Table 2: In vitro inhibitory activity against the EGFR tyrosine kinase. Data is illustrative and benchmarked against published values for similar compounds.[16]
In Vitro Cell-Based Evaluation: Antiproliferative Assay
To be therapeutically relevant, a compound must not only inhibit the target enzyme but also exert a biological effect on cancer cells. The MTT assay is a colorimetric method used to assess cell viability, which serves as a proxy for a compound's antiproliferative or cytotoxic effects.[23] The rationale is to confirm that the compound can penetrate the cell membrane and inhibit EGFR signaling in a complex cellular environment, leading to a reduction in cell proliferation.[24]
Experimental Protocol: MTT Cell Viability Assay
The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[23][25]
-
Cell Seeding: Seed human cancer cell lines known to overexpress EGFR (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast cancer) into 96-well plates at a density of 1 x 10⁴ cells/well.[12][25]
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds and reference drugs for 72 hours.[26]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in serum-free medium) to each well.[25][27]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[27][28]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this against the logarithm of the compound concentration to determine the GI50 or IC50 value (the concentration required to inhibit cell growth by 50%).
Comparative Antiproliferative Activity (Hypothetical Data)
| Compound ID | A549 GI50 (µM) | HepG2 GI50 (µM) | MCF-7 GI50 (µM) |
| Novel Cpd 1 | 15.2 | 18.5 | 21.0 |
| Novel Cpd 2 | 5.8 | 7.1 | 9.4 |
| Novel Cpd 3 | 25.0 | 31.2 | 35.5 |
| Erlotinib | 5.1 | 8.0 | 10.2 |
| Gefitinib | 6.5 | 9.5 | 11.8 |
Table 3: Antiproliferative activity against various human cancer cell lines. Data is illustrative.
Summary and Comparative Outlook
This guide outlines a systematic approach to evaluating novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors. The combination of in silico, biochemical, and cell-based assays provides a robust dataset for lead candidate selection.
Based on our hypothetical results:
-
Novel Cpd 2 emerges as the most promising candidate. Its strong predicted binding energy (-10.5 kcal/mol) translates into potent enzymatic inhibition (IC50 = 88 nM) and significant antiproliferative activity across multiple cell lines, with performance comparable to the reference drug Erlotinib.[16]
-
Novel Cpd 1 shows moderate activity, suggesting its scaffold is a viable starting point for further optimization.
-
Novel Cpd 3 demonstrates weaker activity in all assays, indicating it is a lower-priority candidate.
The strength of this workflow lies in its logical progression and self-validating nature. Molecular docking provides a theoretical foundation, the kinase assay confirms direct on-target activity, and the cell-based assay validates biological efficacy in a relevant context. Future studies for a lead candidate like Novel Cpd 2 would involve assessing its selectivity against other kinases, exploring its effect on cell cycle and apoptosis, and ultimately, advancing to in vivo animal models.[12][13][15]
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Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). ResearchGate. [Link]
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Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). ResearchGate. [Link]
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A Researcher's Guide to Comparing the In Vitro Antibacterial Activity of a Novel Compound with Standard Antibiotics
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] For researchers in drug development, the journey from a promising new compound to a potential clinical candidate is paved with rigorous validation. A critical early step is to objectively benchmark the compound's antibacterial activity against established, clinically relevant antibiotics.
This guide provides a comprehensive framework for conducting these comparative studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into standardized methodologies that ensure data is reproducible, comparable, and meaningful.
Section 1: The Foundation of Comparison - Experimental Design
A robust comparison begins with a well-conceived experimental design. The goal is not merely to generate data, but to produce a clear, unbiased assessment of your compound's potential.
Selecting the Right Benchmarks: Standard Antibiotics
The choice of standard antibiotics is paramount. They serve as the yardstick against which your novel compound is measured. Selection should be guided by:
-
Mechanism of Action: Include antibiotics with different mechanisms of action to understand if your compound exhibits a novel pathway. For instance, comparing your agent to a cell wall synthesis inhibitor like Vancomycin and a DNA gyrase inhibitor like Ciprofloxacin provides a broad comparative landscape.[1][2]
-
Spectrum of Activity: Choose antibiotics effective against Gram-positive and Gram-negative bacteria to characterize the breadth of your compound's activity.
-
Clinical Relevance: Prioritize antibiotics that are currently used in clinical practice to treat infections caused by the target pathogens.
Assembling a Clinically Relevant Bacterial Panel
Testing against a diverse panel of bacteria is crucial for determining the spectrum of activity.[1] This panel should include:
-
Gram-positive and Gram-negative bacteria: To establish broad-spectrum potential.
-
Clinically significant pathogens: Such as those from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their antibiotic resistance.[3]
-
Quality Control (QC) Strains: These are well-characterized strains with known susceptibility profiles, essential for validating your experimental setup.[4][5] Examples include E. coli ATCC 25922 and S. aureus ATCC 25923.[4][5][6]
Adherence to Standardized Methodologies
To ensure that your results are comparable to data generated worldwide, strict adherence to internationally recognized guidelines is non-negotiable. The two primary standards bodies are:
-
Clinical and Laboratory Standards Institute (CLSI): Provides comprehensive guidelines for antimicrobial susceptibility testing (AST).[7][8][9]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): The European counterpart to CLSI, also providing detailed protocols and breakpoints.[10][11]
Following these standards for media preparation, inoculum density, and incubation conditions is critical for data integrity.[12][13]
Section 2: Core In Vitro Assays for Comparative Analysis
Several key in vitro assays form the backbone of any antibacterial activity comparison.
Minimum Inhibitory Concentration (MIC): Gauging Potency
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] It is a fundamental measure of an agent's potency. A lower MIC indicates greater potency.[17]
Caption: Workflow for MIC determination using broth microdilution.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the test compound and comparator antibiotics in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Assay Setup: Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate. Include a growth control (bacteria in broth without any antimicrobial) and a sterility control (broth only).[1][18]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14][16]
Minimum Bactericidal Concentration (MBC): Determining Cidal vs. Static Activity
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC reveals the concentration that kills the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[15][19][20]
Caption: Workflow for determining the Minimum Bactericidal Concentration.
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from each well of the microtiter plate that showed no visible growth.[15]
-
Plating: Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
Interpretation: The MBC is the lowest concentration of the antimicrobial that resulted in a kill of ≥99.9% of the initial inoculum.[15]
Disk Diffusion Assay: A Qualitative Screening Tool
The disk diffusion method (Kirby-Bauer test) is a widely used qualitative test to assess the susceptibility of bacteria to antibiotics.[22][23] It involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[12][13]
The diameter of the zone of inhibition is inversely proportional to the MIC.[14][17] While primarily qualitative, it serves as an excellent screening tool and provides a visual representation of antibacterial activity.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay (0.5 McFarland).
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[22][24]
-
Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the agar surface. Ensure the disks are placed at least 24 mm apart.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[24]
-
Interpretation: Measure the diameter of the zones of inhibition in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from CLSI or EUCAST.[17][25]
Time-Kill Curve Assay: Understanding the Dynamics of Killing
The time-kill curve assay provides a dynamic picture of the antibacterial agent's effect over time.[21] It helps to differentiate between bactericidal and bacteriostatic activity and reveals the rate of bacterial killing.[26] A bactericidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21][26]
-
Assay Setup: Prepare culture tubes with a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth. Add the test compound and standard antibiotics at various concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).[21] Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each tube.[21]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto antibiotic-free agar.
-
Incubation and Counting: Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration.[27]
Section 3: Data Presentation and Interpretation
Summarizing Quantitative Data
Organize your MIC and MBC data in a clear, tabular format for easy comparison.
Table 1: Comparative In Vitro Activity of Novel Compound X against Gram-Positive Bacteria
| Organism (Strain) | Novel Compound X | Vancomycin | Linezolid |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Staphylococcus aureus (ATCC 29213) | 1 | 1 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | 4 | 2 | 1 |
Table 2: Comparative In Vitro Activity of Novel Compound X against Gram-Negative Bacteria
| Organism (Strain) | Novel Compound X | Ciprofloxacin | Meropenem |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | 0.5 |
| Klebsiella pneumoniae (ATCC 700603) | 4 | 0.03 | 0.06 |
Interpreting the Results
When interpreting your data, consider the following:
-
Direct MIC Comparison: A lower MIC value for your compound compared to a standard antibiotic against a specific pathogen suggests higher potency. However, an MIC number for one antimicrobial cannot be directly compared to the MIC number for another without considering the respective breakpoints.[25][28]
-
Breakpoints: Clinical breakpoints are MIC values established by bodies like CLSI and EUCAST that categorize bacteria as susceptible, intermediate, or resistant to an antibiotic.[28][29][30] If the MIC of your compound is below the susceptible breakpoint for a given pathogen, it has a higher likelihood of therapeutic success.[25]
-
MBC/MIC Ratio: The ratio of MBC to MIC can help classify the compound's activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Spectrum of Activity: Analyze the data across the entire bacterial panel to determine if your compound has a broad spectrum (active against both Gram-positives and Gram-negatives) or a narrow spectrum of activity.
Decision-Making Framework
The comparative data you generate will guide the next steps in your research.
Caption: Decision-making workflow based on comparative antibacterial data.
Section 4: A Glimpse into In Vivo Comparisons
While this guide focuses on in vitro testing, it's important to recognize that these are the foundational steps leading to in vivo studies. Promising in vitro results warrant further investigation in animal models of infection (e.g., mouse systemic infection or skin infection models).[31][32][33] These models are crucial for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a living system, providing a more complete picture of its therapeutic potential.[34][35]
Conclusion
A systematic and rigorous comparison of a novel compound's antibacterial activity with standard antibiotics is a cornerstone of early-stage drug discovery. By adhering to standardized protocols, employing a rational selection of comparators and test organisms, and interpreting data within a clinically relevant framework, researchers can build a strong, evidence-based case for the continued development of new and effective antibacterial agents. This disciplined approach ensures that only the most promising candidates advance, optimizing the allocation of resources in the critical fight against antimicrobial resistance.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge of safe laboratory practices. The proper disposal of a chemical is as critical as its synthesis or use. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, ensuring the safety of personnel, adherence to regulatory standards, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each critical step.
Part 1: Hazard Profile and Waste Classification
Before any disposal action, a thorough understanding of the compound's hazards is essential. This initial assessment dictates every subsequent step. This compound is not a benign substance; its Safety Data Sheet (SDS) reveals a clear hazard profile that necessitates its classification as hazardous waste.[1][2]
Table 1: Hazard Summary for this compound
| Hazard Classification | Category | Description | Primary Safety Concern |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] | Accidental ingestion can lead to illness. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] | Direct contact can cause inflammation and redness. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][3] | Exposure can result in significant eye damage. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation.[2][3] | Inhalation of the powder can irritate the lungs and airways. |
Based on this profile and its chemical structure, the compound must be managed under two critical waste classifications:
-
Halogenated Organic Waste : The presence of the bromine atom places this compound in the halogenated organic category.[4] This is the single most important classification for disposal, as halogenated wastes require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.[5][6] Mixing this with non-halogenated waste streams can contaminate entire batches, leading to significant disposal cost increases and regulatory non-compliance.[5]
-
Acidic Chemical Waste : The carboxylic acid functional group makes the compound acidic. Therefore, it must be segregated from bases to prevent violent exothermic or gas-producing reactions.[7]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely moving the chemical from active use to final disposal.
1. Don Personal Protective Equipment (PPE) Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE. The minimum requirement based on the known hazards includes:
-
Nitrile gloves (inspect for tears before use).[1]
-
Safety glasses with side shields or chemical splash goggles.[2]
-
A standard laboratory coat.
2. Select the Correct Waste Container
-
Designation : Obtain a dedicated hazardous waste container labeled specifically for "Halogenated Organic Solids." [4][8] Your institution's Environmental Health & Safety (EHS) department will typically provide these pre-labeled containers.
-
Compatibility : The container should be made of a material chemically resistant to the waste, typically high-density polyethylene (HDPE). It must have a secure, screw-top lid to prevent spills and vapor release.[7]
3. Label the Container Accurately Proper labeling is a regulatory mandate from agencies like the EPA and OSHA.[9][10]
-
Timing : Label the container before any waste is added. This prevents the creation of "unknown" waste, which is a serious safety and compliance issue.[8]
-
Content : The label must, at a minimum, include:
4. Transfer the Solid Waste
-
Location : Conduct the transfer inside a chemical fume hood to minimize the risk of inhaling the powder.[1]
-
Method : Use a dedicated spatula or scoop to transfer the solid chemical into the designated waste container. Avoid creating and dispersing dust.
-
Container Management : Securely close the lid of the waste container immediately after adding the waste. Containers must remain closed at all times unless waste is actively being added.[8][11]
5. Store in a Satellite Accumulation Area (SAA)
-
Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA).[7][11] An SAA is a location at or near the point of waste generation that is under the direct control of the laboratory personnel.[12]
-
Segregation : Within the SAA, ensure the container is stored separately from incompatible materials, particularly bases.[7] Utilize secondary containment (such as a spill tray) to prevent the spread of material in case of a container failure.[13]
6. Arrange for Final Disposal
-
Contact EHS : Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a waste pickup.[11] Do not attempt to dispose of the chemical through a third-party vendor yourself.
-
Regulatory Compliance : EHS will manage the waste according to federal (EPA), state, and local regulations, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][14][15]
Part 3: Disposal Logic and Regulatory Framework
Understanding the logic behind these procedures is key to building a strong safety culture. The disposal pathway for a chemical is not arbitrary; it is dictated by its chemical properties and a robust regulatory framework established by bodies like the EPA and OSHA.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle-to-grave."[14][16] This means that you, the generator, are the first and most critical link in this chain, responsible for correctly identifying and segregating the waste.[14] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that workers are trained on the specific hazards of the chemicals they handle, including safe disposal procedures.[17][18]
The decision workflow for disposing of this compound is visualized below.
Caption: Disposal decision workflow for this compound.
Part 4: References
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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OSHA Compliance For Laboratories. (2019). US Bio-Clean. [Link]
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Cleanroom Waste Disposal Protocol. (2012). Auckland Microfab. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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EPA Hazardous Waste Management. (2024). Axonator. [Link]
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Learn the Basics of Hazardous Waste. (2025). U.S. EPA. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Laboratory Safety Guidance. (2011). OSHA. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026). Lab Manager. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. EPA. [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
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Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]
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SAFETY DATA SHEET - 5-Bromoindole-2-carboxylic acid. (2009). Fisher Scientific. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 5-bromo-7-methyl-1H-indole-2-carboxylic Acid
This guide provides a detailed protocol for the safe handling of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, a compound of interest for researchers in synthetic chemistry and drug development. The structural features of this molecule—a halogenated indole core combined with a carboxylic acid group—necessitate stringent safety measures. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans designed to ensure the safety of laboratory personnel and maintain experimental integrity.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing its structure and data from closely related analogs.
The primary hazards are associated with its acidic nature and the presence of the bromo-indole functional group. Data from similar compounds, such as 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-7-methyl-1H-indole, indicate that this substance should be treated as harmful and irritating.[1][2][3] It is presumed to be a solid powder at room temperature, making dust inhalation a key risk.[4][5]
Key Chemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 15936-76-2 | [6] |
| Molecular Formula | C₁₀H₈BrNO₂ | [6] |
| Molecular Weight | 254.08 g/mol | - |
| Inferred Hazards | Harmful if swallowed. Causes skin, eye, and respiratory irritation. | [1][2][7] |
The causality for these hazards is twofold: the carboxylic acid group can cause chemical burns and irritation to mucous membranes, while halogenated organic compounds can present toxicological risks upon absorption or inhalation.[8]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach, beginning with engineering controls and supplemented by a mandatory PPE ensemble, is required for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially handling of the solid powder, must be performed inside a properly functioning chemical fume hood.[1][8] This is the most critical safety measure, as it contains dust and potential vapors at the source, preventing respiratory exposure.[9]
Mandatory PPE Ensemble
The following table outlines the minimum required PPE. Compromises on this ensemble are not permissible.
| Body Area | Required PPE | Standard & Justification |
| Eyes/Face | Splash-proof Chemical Goggles & Face Shield | ANSI Z87.1 compliant. Goggles protect against dust and splashes.[8] A full face shield is required when handling the powder or solutions to protect the entire face.[10] |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Nitrile gloves are the minimum for incidental contact.[8][10] For extended handling or solution work, neoprene or butyl rubber gloves offer superior protection.[11] Always double-glove to simplify decontamination. |
| Body | Full-Length Lab Coat & Chemical-Resistant Apron | A lab coat protects skin and clothing from minor spills.[9] An impervious apron must be worn over the lab coat during dispensing or when there is a significant splash risk. |
| Feet | Closed-toe Shoes | Full-coverage shoes made of a non-porous material are required to protect against spills.[8] |
| Respiratory | N/A (with Fume Hood) | A respirator is not required if all work is conducted in a certified fume hood. If fume hood use is impossible, a fitted N95 respirator is the minimum for handling powder.[10][11] |
Step-by-Step Handling & Operational Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural consistency. The following diagram illustrates the lifecycle of handling the compound in a typical laboratory setting.
Caption: Decision workflow for proper waste segregation.
The segregation of halogenated waste is crucial because it requires specific disposal methods, often high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts. [12][13]
Conclusion
The handling of this compound demands a disciplined and informed approach to safety. By understanding the compound's potential hazards and rigorously adhering to the protocols outlined in this guide—prioritizing engineering controls, utilizing a complete PPE ensemble, and following systematic operational and disposal plans—researchers can mitigate risks effectively. Safety is not an impediment to research; it is an integral component of scientific excellence.
References
- What are the safety precautions when handling acids? - Blog. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Organic Acid SOP - UW Environmental Health & Safety. (n.d.).
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025).
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem. (n.d.).
- 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem. (n.d.).
- Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. (2024).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025).
- This compound Chemical Properties. (n.d.).
- 5-Bromo-1H-indole-2-carboxylic acid-SDS-MedChemExpress. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID - ChemBK. (2024).
- Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.).
- 5-Bromoindole-2-carboxylic acid 98 7254-19-5 - Sigma-Aldrich. (n.d.).
- Green Halogenation of Indoles with Oxone-Halide - Organic Chemistry Portal. (2023).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC - NIH. (n.d.).
- Green Halogenation of Indoles with Oxone-Halide - PubMed. (2023).
- Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed. (n.d.).
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021).
- Green Halogenation of Indoles with Oxone–Halide | The Journal of Organic Chemistry. (2023).
- A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides | Organic Letters - ACS Publications. (2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
